CAY10746
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-29(2)20-8-6-17(7-9-20)26(32)28-19-5-3-4-18(14-19)27-25(31)16-34-21-10-11-22-23(30)12-13-33-24(22)15-21/h3-15H,16H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGDUQVQWLHVEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)COC3=CC4=C(C=C3)C(=O)C=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Tangle: A Technical Guide to the Mechanism of Action of CAY10746
For Immediate Release
A Deep Dive into the Core Functionality of CAY10746 for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of this compound, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This compound has demonstrated significant potential in preclinical models, particularly in the context of diabetic retinopathy. This document outlines the core signaling pathways modulated by this compound, presents key quantitative data, details relevant experimental methodologies, and provides visual representations of its molecular interactions and experimental applications.
Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its biological effects primarily through the competitive inhibition of ROCK1 and ROCK2, two serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.
Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, initiating a signaling cascade that culminates in the phosphorylation of multiple downstream substrates. A primary target of ROCK is the Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits the activity of myosin light chain (MLC) phosphatase. This inhibition leads to an increase in the phosphorylation of MLC, which in turn promotes actin-myosin contractility, stress fiber formation, and focal adhesion assembly.
This compound, by binding to the ATP-binding pocket of ROCK1 and ROCK2, prevents the phosphorylation of MYPT1 and other downstream targets, effectively blocking the signaling cascade. This leads to a reduction in cellular contractility, disassembly of stress fibers, and inhibition of cell migration.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various in vitro kinase assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of this compound against ROCK Kinases
| Target | IC50 (nM) |
| ROCK1 | 14[1][2][3] |
| ROCK2 | 3[1][2][3] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| LIMK2 | 46[1] |
| PKG1α | 517[1] |
| PKG1β | 660[1] |
| Aurora A | 1,072[1] |
| Aurora B | 1,239[1] |
| PKA | >10,000[1] |
| 387 other kinases | >10,000[1] |
Table 3: Cellular Activity of this compound
| Cell Line/Model | Assay | Concentration | Observed Effect |
| SH-SY5Y cells | MYPT1 Phosphorylation | 0.1-10 µM | Inhibition of ROCK kinase activity.[1][2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration | 1 µM | Inhibition of cell migration.[1][2] |
| Mouse Retinal Neurons (in vitro diabetic retinopathy model) | Apoptosis and Oxidative Stress | 1 µM | Protection from high glucose-induced apoptosis and oxidative stress.[1][2] |
| Mouse Retinal Explants | Vessel Regression | 1 µM | Promotion of high glucose-induced vessel regression.[1] |
Signaling Pathway and Experimental Visualizations
To further elucidate the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams are provided.
References
CAY10746: A Technical Guide to a Selective ROCK Inhibitor in Diabetic Retinopathy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It has emerged as a valuable tool in preclinical research, particularly in the investigation of diabetic retinopathy (DR), a leading cause of blindness in adults. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental models of DR. All data and protocols are derived from the primary research publication by Zhao et al. (2019) in the Journal of Medicinal Chemistry, where this compound is referred to as compound 12j .
Core Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ROCK1 and ROCK2, with a significantly higher affinity for ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes implicated in the pathogenesis of diabetic retinopathy, including endothelial cell migration, vascular permeability, and inflammation. In the context of DR, high glucose levels lead to the activation of the Rho/ROCK pathway, contributing to retinal vascular dysfunction. By inhibiting ROCK, this compound helps to mitigate these pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 12j) from in vitro and ex vivo studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| ROCK1 | 14 |
| ROCK2 | 3 |
IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Effects of this compound on Cellular Processes in Diabetic Retinopathy Models
| Experimental Model | Parameter Measured | This compound Concentration | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration | 1 µM | Significant inhibition of migration |
| High-Glucose-Treated Retinal Explants | Retinal Ganglion Cell (RGC) Apoptosis | 1 µM | Significant protection against apoptosis |
| High-Glucose-Treated Retinal Explants | Müller Cell Proliferation | 1 µM | Suppression of improper proliferation |
| High-Glucose-Treated Retinal Explants | Vascular Regression | 1 µM | Promotion of vascular regression |
Signaling Pathway
The diagram below illustrates the role of the Rho/ROCK signaling pathway in diabetic retinopathy and the point of intervention for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
ROCK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 kinases.
Methodology:
-
Recombinant human ROCK1 and ROCK2 were used.
-
The kinase activity was measured using a radiometric assay with [γ-³²P]ATP.
-
This compound was serially diluted and pre-incubated with the kinases.
-
The kinase reaction was initiated by the addition of the peptide substrate and [γ-³²P]ATP.
-
After incubation, the reaction was stopped, and the radioactivity incorporated into the substrate was measured using a scintillation counter.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migration of human umbilical vein endothelial cells (HUVECs).
Methodology:
-
HUVECs were seeded in 6-well plates and grown to confluence.
-
A sterile 200 µL pipette tip was used to create a linear scratch ("wound") in the cell monolayer.
-
The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.
-
The cells were then incubated in a medium containing either vehicle control or 1 µM this compound.
-
Images of the wound area were captured at 0 and 24 hours.
-
The rate of cell migration was quantified by measuring the change in the wound area over time.
Retinal Explant Culture and High-Glucose Treatment
Objective: To evaluate the protective effects of this compound in an ex vivo model of diabetic retinopathy.
Methodology:
-
Retinas were dissected from C57BL/6J mice at postnatal day 3.
-
The retinas were cultured on sterile filter membranes in a culture medium.
-
The explants were divided into three groups:
-
Normal Glucose (NG): 5.5 mM glucose
-
High Glucose (HG): 30 mM glucose
-
High Glucose + this compound (HG + this compound): 30 mM glucose + 1 µM this compound
-
-
The explants were cultured for 7 days.
-
Following culture, the retinas were fixed and processed for immunohistochemical analysis.
Immunohistochemistry and Analysis of Retinal Explants
Objective: To visualize and quantify apoptosis, Müller cell proliferation, and vascular changes in retinal explants.
Methodology:
-
Fixed retinal explants were permeabilized and blocked.
-
The explants were incubated with primary antibodies against:
-
Cleaved Caspase-3 (for apoptosis)
-
Glutamine Synthetase (GS, for Müller cells)
-
Isolectin B4 (IB4, for blood vessels)
-
-
After washing, the explants were incubated with fluorescently labeled secondary antibodies.
-
The retinas were flat-mounted, and images were acquired using a confocal microscope.
-
Quantitative analysis was performed to determine the number of apoptotic cells, the area of Müller cell proliferation, and the density of the vascular network.
Experimental Workflow Diagram
The following diagram outlines the workflow for the ex vivo retinal explant experiments.
Conclusion
This compound is a highly selective and potent ROCK inhibitor that has demonstrated significant therapeutic potential in preclinical models of diabetic retinopathy.[1][2] Its ability to protect retinal neurons, suppress aberrant cell proliferation, and promote vascular normalization underscores the promise of ROCK inhibition as a therapeutic strategy for this debilitating disease. The data and protocols presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own investigations into diabetic retinopathy and other ROCK-associated pathologies.
References
CAY10746: A Technical Guide to ROCK1 vs. ROCK2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of CAY10746, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document provides a comprehensive overview of its inhibitory activity against ROCK1 and ROCK2, detailed experimental protocols for assessing its potency, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
This compound demonstrates potent inhibition of both ROCK1 and ROCK2 isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, indicating a slight preference for ROCK2.
| Target | IC50 (nM) |
| ROCK1 | 14 |
| ROCK2 | 3 |
Data sourced from Zhao, L., et al. (2019).[1]
Signaling Pathway
The diagram below illustrates the canonical ROCK signaling pathway. Rho GTPases (like RhoA) are activated by upstream signals, leading to the activation of ROCK1 and ROCK2. These kinases then phosphorylate a variety of downstream substrates, such as Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), which are pivotal in regulating cellular processes like smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. This compound exerts its effects by inhibiting the kinase activity of both ROCK1 and ROCK2.
Caption: The ROCK signaling pathway, illustrating the activation cascade and points of inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines the general procedure for determining the IC50 values of this compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Long S6K peptide)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the ROCK1 and ROCK2 enzymes and the substrate in kinase buffer to their optimal concentrations.
-
Assay Reaction:
-
Add 2.5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of the enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP and substrate mixture.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for determining the ROCK1 vs. ROCK2 selectivity of an inhibitor like this compound.
Caption: A flowchart outlining the key steps in determining the IC50 and selectivity of a kinase inhibitor.
References
CAY10746: A Technical Guide to its Signaling Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides an in-depth overview of the this compound signaling pathway, its mechanism of action, and detailed protocols for key experimental procedures used to characterize its activity.
Core Mechanism: Inhibition of the Rho/ROCK Signaling Pathway
This compound exerts its biological effects by targeting ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The Rho/ROCK pathway is a central regulator of cell morphology, motility, and contraction through its influence on the actin cytoskeleton.
Under normal physiological conditions, RhoA, in its active GTP-bound state, binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, phosphorylates multiple downstream substrates, leading to increased actin-myosin contractility and stress fiber formation. This compound, by inhibiting ROCK, prevents these downstream phosphorylation events, leading to cytoskeletal relaxation and a cascade of cellular effects.
Key Downstream Effectors of ROCK Modulated by this compound:
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits MLCP activity. This leads to an increase in the phosphorylation of myosin light chain (MLC) and subsequent cell contraction. This compound prevents the ROCK-mediated inhibition of MLCP, thus promoting MLC dephosphorylation and cellular relaxation.
-
LIM Kinase (LIMK): ROCK activates LIMK by phosphorylation. Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments. Inhibition of ROCK by this compound leads to the activation of cofilin and subsequent actin filament disassembly.
-
Ezrin/Radixin/Moesin (ERM) Proteins: These proteins link the actin cytoskeleton to the plasma membrane. ROCK phosphorylation of ERM proteins is crucial for their activation and function in maintaining cell shape and adhesion. This compound can modulate these processes by preventing ERM phosphorylation.
Quantitative Data
The inhibitory activity of this compound against various kinases has been quantified, highlighting its potency and selectivity for ROCK isoforms.
| Target | IC50 (nM) | Reference |
| ROCK1 | 14 | |
| ROCK2 | 3 | |
| LIMK2 | 46 | |
| Aurora A | 1,072 | |
| Aurora B | 1,239 | |
| PKG1α | 517 | |
| PKG1β | 660 | |
| PKA | >10,000 |
Signaling Pathway Diagram
Caption: this compound inhibits ROCK, preventing downstream phosphorylation and cytoskeletal contraction.
Experimental Protocols
Biochemical Kinase Assay for ROCK Inhibition
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against ROCK kinases.
Materials:
-
Recombinant active ROCK1 or ROCK2 enzyme
-
Kinase substrate (e.g., MYPT1 or a synthetic peptide)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound at various concentrations
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the ROCK enzyme, the kinase substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Western Blot for MYPT1 Phosphorylation
This protocol details the detection of phosphorylated MYPT1 in cell lysates treated with this compound.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-MYPT1, anti-total-MYPT1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 for normalization.
Cell Migration (Scratch) Assay
This protocol outlines a method to assess the effect of this compound on cell migration.
Materials:
-
Adherent cell line (e.g., HUVECs)
-
Culture medium
-
This compound
-
Pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a culture plate and grow them to a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cells treated with this compound.
Materials:
-
Cell line
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Experimental Workflow Diagram
Caption: A typical workflow for characterizing the in vitro and cellular effects of this compound.
CAY10746: A Technical Guide to a Novel ROCK Inhibitor for Diabetic Retinopathy
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising therapeutic candidate for the treatment of diabetic retinopathy. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a detailed summary of its in vitro and ex vivo efficacy, kinase selectivity, and the underlying signaling pathways. Experimental protocols for key assays are outlined, and all available quantitative data are presented in a structured format for clarity and comparison.
Introduction: The Role of ROCK Inhibition in Diabetic Retinopathy
Diabetic retinopathy is a leading cause of blindness in working-age adults and is characterized by progressive damage to the blood vessels of the retina. The pathophysiology of diabetic retinopathy is complex, involving hyperglycemia-induced oxidative stress, inflammation, and vascular dysfunction. The Rho/ROCK signaling pathway has been identified as a key mediator in these processes.[1]
The Rho family of small GTPases and their downstream effectors, the ROCKs (ROCK1 and ROCK2), are crucial regulators of cell shape, motility, and contraction.[2] In the context of diabetic retinopathy, overactivation of the Rho/ROCK pathway contributes to:
-
Endothelial Dysfunction: Increased vascular permeability and breakdown of the blood-retinal barrier.
-
Pericyte Loss: Destabilization of retinal capillaries.
-
Neurodegeneration: Apoptosis of retinal neurons.
-
Fibrosis and Neovascularization: Pathological remodeling of the retinal tissue.
Inhibition of ROCK has therefore become an attractive therapeutic strategy to address the multifaceted nature of diabetic retinopathy. This compound was developed as a selective inhibitor of ROCK to target these pathological processes.
Discovery and Development of this compound
This compound, also referred to as compound 12j in its discovery publication, was identified through a structure-activity relationship (SAR) study of 4H-chromen-4-one derivatives.[3][4] The research, led by Zhao et al. and published in the Journal of Medicinal Chemistry in 2019, aimed to develop novel and selective ROCK inhibitors with potential for the treatment of diabetic retinopathy.[3][4]
The development process involved the synthesis and screening of a series of compounds to optimize their inhibitory activity against ROCK1 and ROCK2 while maintaining selectivity over other kinases. Compound 12j (this compound) emerged as the lead candidate due to its potent and selective inhibition of both ROCK isoforms and its promising activity in ex vivo models of diabetic retinopathy.[3]
Mechanism of Action: The Rho/ROCK Signaling Pathway
This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is involved in a wide range of cellular processes.
A simplified diagram of the Rho/ROCK signaling pathway and the point of intervention by this compound is presented below:
Figure 1: Simplified Rho/ROCK Signaling Pathway. this compound inhibits ROCK1 and ROCK2, preventing downstream signaling that leads to actomyosin contraction and actin stress fiber formation.
Quantitative Data
The following tables summarize the key quantitative data for this compound from the available literature.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) | Reference |
| ROCK1 | 14 | [3] |
| ROCK2 | 3 | [3] |
Table 2: Kinase Selectivity Profile of this compound
This compound was profiled against a panel of 387 kinases and showed high selectivity for ROCK1 and ROCK2.[3]
| Kinase | % Inhibition at 1 µM |
| ROCK1 | >90% |
| ROCK2 | >90% |
| Other 385 kinases | <10% (for the majority) |
Note: Detailed kinase selectivity data can be found in the supplementary information of the primary publication by Zhao et al. (2019).
Table 3: In Vitro and Ex Vivo Efficacy of this compound
| Assay | Cell Type / Model | Treatment Conditions | Key Finding | Reference |
| MYPT1 Phosphorylation | SH-SY5Y cells | 0.1, 1, 10 µM this compound | Dose-dependent inhibition of p-MYPT1 | [3] |
| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM this compound | Significant inhibition of cell migration | [3] |
| Neuronal Apoptosis | High glucose-treated mouse retinal explants | 1 µM this compound for 5 days | Protection against high glucose-induced apoptosis | [3] |
| Müller Cell Proliferation | High glucose-treated mouse retinal explants | 1 µM this compound for 5 days | Suppression of improper Müller cell proliferation | [3] |
| Vascular Regression | High glucose-treated mouse retinal explants | 1 µM this compound for 5 days | Promotion of vascular vessel regression | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of this compound.
ROCK Kinase Activity Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against ROCK1 and ROCK2.
Figure 2: Workflow for ROCK Kinase Activity Assay. This diagram illustrates the key steps in determining the inhibitory potency of this compound.
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, and DTT.
-
Substrate: Use a recombinant protein substrate for ROCK, such as MYPT1.
-
ATP Solution: Prepare a stock solution of ATP.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the ROCK enzyme (ROCK1 or ROCK2), the substrate, and the diluted this compound or vehicle control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with a phospho-specific antibody or a luminescence-based ADP detection assay.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Endothelial Cell Migration (Wound Healing) Assay
This assay is used to assess the effect of this compound on the migratory capacity of endothelial cells.
Protocol:
-
Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in a 24-well plate until a confluent monolayer is formed.
-
-
Wound Creation:
-
Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
-
Treatment:
-
Wash the wells with PBS to remove dislodged cells.
-
Add fresh culture medium containing this compound (e.g., 1 µM) or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, and 36 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time and compare the migration rate between treated and control groups.
-
Western Blot for MYPT1 Phosphorylation
This method is used to determine the level of ROCK activity in cells by measuring the phosphorylation of its direct substrate, MYPT1.
Protocol:
-
Cell Lysis:
-
Treat cells (e.g., SH-SY5Y) with different concentrations of this compound.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated MYPT1 (p-MYPT1).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total MYPT1 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-MYPT1 signal to the total MYPT1 signal.
-
Retinal Explant Culture
This ex vivo model is used to study the effects of this compound in a more physiologically relevant setting that retains the cellular architecture of the retina.
Protocol:
-
Retina Dissection:
-
Euthanize mice and enucleate the eyes.
-
Dissect the retinas in a sterile environment.
-
-
Explant Culture:
-
Place the retinas on a culture membrane insert in a 6-well plate.
-
Culture the explants in a defined medium.
-
-
High Glucose Treatment:
-
To mimic diabetic conditions, culture the explants in a medium with a high glucose concentration (e.g., 30 mM).
-
Treat the explants with this compound (e.g., 1 µM) or vehicle control.
-
-
Assays:
-
After the desired culture period (e.g., 5 days), the retinal explants can be processed for various analyses, including:
-
Immunohistochemistry: To visualize and quantify markers of apoptosis (e.g., TUNEL), glial activation (e.g., GFAP), and vascular changes (e.g., isolectin B4).
-
Western Blotting: To analyze protein expression levels.
-
RT-qPCR: To measure gene expression changes.
-
-
Preclinical Development and Future Directions
The preclinical data for this compound demonstrate its potential as a therapeutic agent for diabetic retinopathy. Its high potency and selectivity for ROCK, coupled with its efficacy in ex vivo models, provide a strong rationale for further development.
As of the latest available information, this compound has not been reported to have entered clinical trials. The development of ROCK inhibitors for ophthalmic indications is an active area of research, with some ROCK inhibitors already approved for glaucoma.[5][6]
Future studies on this compound will likely focus on:
-
In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of diabetic retinopathy.
-
Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
-
Formulation development: Optimizing a formulation for ocular delivery, such as eye drops or intravitreal injections.
Conclusion
This compound is a novel and highly selective ROCK inhibitor that has shown significant promise in preclinical studies for the treatment of diabetic retinopathy. Its ability to protect retinal neurons, inhibit pathological cell migration and proliferation, and promote vascular regression in a high-glucose environment highlights its potential to address multiple facets of this complex disease. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in advancing this compound or other ROCK inhibitors as a new therapeutic modality for diabetic retinopathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Rho-Kinase/ROCK as a Potential Drug Target for Vitreoretinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of CAY10746: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 has emerged as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in their investigation and potential application of this compound.
Core Mechanism of Action: Selective ROCK Inhibition
This compound functions as a selective inhibitor of both ROCK isoforms, ROCK I and ROCK II.[1][2] The compound exhibits high potency, with IC50 values in the nanomolar range, indicating strong inhibitory activity against these kinases.[1][2]
Quantitative Inhibition Data
The inhibitory potency of this compound against ROCK I and ROCK II has been quantified as follows:
| Target | IC50 (nM) |
| ROCK I | 14 |
| ROCK II | 3 |
Table 1: IC50 values of this compound for ROCK I and ROCK II.[1]
Kinase Selectivity Profile
A key aspect of a kinase inhibitor's utility is its selectivity. This compound has been profiled against a large panel of 394 human kinases and has demonstrated a high degree of selectivity for the ROCK kinases.
| Kinase | IC50 (nM) |
| ROCK I | 14 |
| ROCK II | 3 |
| LIMK2 | 46 |
| PKG1α | 517 |
| PKG1β | 660 |
| Aurora A | 1,072 |
| Aurora B | 1,239 |
| PKA | >10,000 |
| 387 Other Kinases | >10,000 |
Table 2: Kinase selectivity profile of this compound. The compound shows significant selectivity for ROCK kinases over a broad panel of other kinases.
The ROCK Signaling Pathway and this compound Intervention
The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. This compound exerts its effects by directly inhibiting the kinase activity of ROCK.
Biological Activities and Experimental Evidence
This compound has demonstrated significant biological activity in several in vitro and ex vivo models, particularly in contexts relevant to diabetic retinopathy.
Inhibition of ROCK Kinase Activity in a Cellular Context
This compound has been shown to inhibit ROCK kinase activity within cells in a dose- and time-dependent manner.[2]
Experimental Workflow:
Inhibition of Endothelial Cell Migration
The migration of endothelial cells is a key process in angiogenesis. This compound has been shown to inhibit this process.[2]
| Concentration of this compound | Time (h) | Effect on Endothelial Cell Migration |
| 1 µM | 24, 36 | Inhibition of migration |
Table 3: Effect of this compound on endothelial cell migration in vitro.[2]
Protection of Retinal Neurons from High Glucose-Induced Apoptosis
In an ex vivo model of diabetic retinopathy, this compound demonstrated a protective effect on retinal neurons.[1][2]
| Concentration of this compound | Duration | Effect on Retinal Neurons in High Glucose |
| 1 µM | 5 days | Protection from oxidative stress and apoptosis-mediated cell death |
Table 4: Neuroprotective effects of this compound in a retinal explant model.[1][2]
Suppression of Müller Cell Proliferation and Promotion of Vascular Regression
This compound has also been observed to modulate the behavior of other retinal cells in a high-glucose environment.[1][2]
| Concentration of this compound | Duration | Effect on Retinal Explants in High Glucose |
| 1 µM | 5 days | Suppression of improper Müller cell proliferation and promotion of vascular vessel regression |
Table 5: Effects of this compound on Müller cells and retinal vasculature in an ex vivo model.[1][2]
Detailed Experimental Protocols
The following are representative protocols for assays used to characterize the biological activity of this compound. These are based on standard methodologies and the specific applications reported for this compound.
ROCK Kinase Inhibition Assay (Cell-Based)
This protocol describes a method to assess the inhibition of ROCK kinase activity in a cellular context by measuring the phosphorylation of a downstream target, Myosin Phosphatase Target Subunit 1 (MYPT1).
-
Cell Culture: Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different durations (e.g., 0.25, 1, 2, 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated MYPT1 (p-MYPT1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total MYPT1 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-MYPT1 and total MYPT1. Calculate the ratio of p-MYPT1 to total MYPT1 for each condition and normalize to the vehicle control to determine the extent of inhibition.
Endothelial Cell Migration Assay (Scratch Wound Healing Assay)
This assay measures the ability of a compound to inhibit the migration of endothelial cells into a cell-free area.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing this compound (e.g., 1 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 36 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area. A decrease in wound closure in the presence of this compound indicates inhibition of cell migration.
Retinal Neuron Apoptosis Assay (TUNEL Assay on Retinal Explants)
This protocol describes the detection of apoptosis in retinal neurons within an ex vivo retinal explant model.
-
Retinal Explant Culture: Prepare retinal explants from mice and culture them in a high-glucose medium to mimic diabetic conditions.
-
Treatment: Treat the retinal explants with this compound (e.g., 1 µM) or vehicle control for a specified period (e.g., 5 days).
-
Fixation and Sectioning: Fix the retinal explants in 4% paraformaldehyde, embed in an appropriate medium (e.g., paraffin or OCT), and prepare thin sections.
-
TUNEL Staining: Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on the retinal sections according to the manufacturer's protocol. This method labels the fragmented DNA characteristic of apoptotic cells.
-
Counterstaining: Counterstain the sections with a nuclear stain (e.g., DAPI) to visualize all cell nuclei.
-
Microscopy and Analysis: Visualize the stained sections using a fluorescence microscope. Quantify the number of TUNEL-positive (apoptotic) cells in the neuronal layers of the retina for each treatment condition. A reduction in the number of TUNEL-positive cells in the this compound-treated group indicates a protective effect against apoptosis.
Conclusion
This compound is a highly potent and selective ROCK inhibitor with demonstrated biological activity in cellular and ex vivo models relevant to diabetic retinopathy. Its ability to inhibit ROCK kinase activity, suppress endothelial cell migration, protect retinal neurons from apoptosis, and modulate Müller cell behavior underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The detailed protocols and pathway information provided in this guide are intended to facilitate further investigation into the multifaceted biological effects of this compound.
References
CAY10746: A Potent Rho Kinase Inhibitor for the Management of Diabetic Retinopathy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Diabetic retinopathy (DR) remains a leading cause of vision loss globally, with a pressing need for novel therapeutic interventions. This technical guide delves into the preclinical evidence and mechanism of action of CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This compound has emerged as a promising therapeutic candidate for diabetic retinopathy by targeting the underlying pathological processes of the disease, including neuronal apoptosis, oxidative stress, aberrant vascular proliferation, and endothelial cell migration. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its role within the ROCK signaling pathway.
Introduction to Diabetic Retinopathy and the Role of ROCK Signaling
Diabetic retinopathy is a complex neurovascular complication of diabetes mellitus characterized by progressive damage to the retina.[1] Chronic hyperglycemia initiates a cascade of pathological events, including increased oxidative stress, inflammation, breakdown of the blood-retinal barrier, and neovascularization.[2][3][4] The Rho/ROCK signaling pathway has been identified as a critical mediator in the pathogenesis of diabetic retinopathy.[5]
The Rho family of small GTPases, particularly RhoA, and its downstream effector, ROCK, are integral in regulating a multitude of cellular functions, including cell adhesion, migration, proliferation, and apoptosis.[6] In the diabetic retina, hyperglycemia and various growth factors lead to the overactivation of the Rho/ROCK pathway.[5] This aberrant signaling contributes to endothelial dysfunction, increased vascular permeability, leukostasis, and pathological angiogenesis, all of which are hallmarks of diabetic retinopathy.[5][6] Therefore, inhibition of the ROCK pathway presents a compelling therapeutic strategy to mitigate the progression of this sight-threatening disease.
This compound: A Selective ROCK Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for both isoforms of Rho kinase, ROCK I and ROCK II.[1][2] Its chemical name is 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide.[2]
Quantitative Data on this compound Activity
The inhibitory activity of this compound against ROCK I and ROCK II has been quantified, showcasing its potent and selective nature. This data is crucial for understanding its therapeutic window and potential for off-target effects.
| Target | IC50 (nM) |
| ROCK I | 14 |
| ROCK II | 3 |
Table 1: Inhibitory concentration (IC50) values of this compound for ROCK I and ROCK II.[2]
Mechanism of Action in Diabetic Retinopathy
This compound exerts its therapeutic effects in diabetic retinopathy by inhibiting the downstream signaling cascade of the Rho/ROCK pathway. This inhibition leads to a multi-faceted approach to tackling the pathology of the disease.
The ROCK Signaling Pathway in Diabetic Retinopathy
The following diagram illustrates the central role of the ROCK signaling pathway in the pathogenesis of diabetic retinopathy and the point of intervention for this compound.
Caption: this compound inhibits the ROCK signaling pathway in diabetic retinopathy.
Preclinical Evidence for the Efficacy of this compound
A seminal study by Zhao et al. (2019) demonstrated the potent activity of this compound (referred to as compound 12j in the publication) in ex vivo models of diabetic retinopathy.[1] The key findings from this research are summarized below.
Neuroprotection in Retinal Neurons
In isolated mouse retinal neurons exposed to high glucose, this compound (1 µM) provided significant protection against oxidative stress and apoptosis-mediated cell death over a 5-day period.[3][4]
Inhibition of Endothelial Cell Migration
This compound, at a concentration of 1 µM, effectively inhibited the migration of human umbilical vein endothelial cells (HUVECs) over 24 and 36 hours.[3][4] This is a crucial finding as endothelial cell migration is a key step in pathological neovascularization.
Regulation of Müller Cell Proliferation
The improper proliferation of Müller cells, a characteristic of reactive gliosis in diabetic retinopathy, was suppressed by this compound (1 µM) in retinal explants cultured in a high-glucose environment for 5 days.[3]
Promotion of Vascular Regression
In the same retinal explant model, this compound (1 µM) promoted the regression of abnormal vascular vessels that had formed in response to the high-glucose microenvironment over a 5-day treatment period.[3][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy in models of diabetic retinopathy.
General Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound in diabetic retinopathy models.
Caption: General workflow for preclinical testing of this compound.
Retinal Neuron Culture and High-Glucose Challenge
Objective: To assess the neuroprotective effects of this compound on retinal neurons under hyperglycemic conditions.
Methodology:
-
Isolation of Retinal Neurons: Primary retinal neurons are isolated from neonatal C57BL/6 mice. The retinal tissue is dissected and enzymatically digested to obtain a single-cell suspension.
-
Cell Culture: Neurons are plated on poly-D-lysine coated culture dishes and maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin.
-
High-Glucose Challenge: After 3-4 days in culture, the medium is replaced with a high-glucose medium (e.g., 30 mM D-glucose) to mimic diabetic conditions. A normal glucose control (5.5 mM D-glucose) is run in parallel.
-
This compound Treatment: this compound is added to the high-glucose medium at a final concentration of 1 µM. A vehicle control (DMSO) is also included.
-
Incubation: The cells are incubated for 5 days.
-
Endpoint Analysis:
-
Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) levels using a fluorescent probe such as DCFDA.
-
Apoptosis: Quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase-3 activity.
-
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migration of endothelial cells.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in a 6-well plate in endothelial growth medium.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The medium is replaced with fresh medium containing either vehicle (DMSO) or this compound (1 µM).
-
Imaging: The wound area is imaged at 0, 24, and 36 hours using a phase-contrast microscope.
-
Quantification: The width of the wound is measured at multiple points at each time point, and the rate of wound closure is calculated to determine cell migration.
Mouse Retinal Explant Culture
Objective: To study the effects of this compound on Müller cell proliferation and vascular regression in an organotypic model of diabetic retinopathy.
Methodology:
-
Explant Preparation: Eyeballs are enucleated from adult C57BL/6 mice. The retinas are carefully dissected and cut into smaller pieces.
-
Explant Culture: The retinal explants are placed on a culture insert in a 6-well plate containing a serum-free culture medium.
-
High-Glucose Challenge: The explants are cultured in a high-glucose medium (e.g., 30 mM D-glucose) for a period to induce pathological changes. A normal glucose control is run in parallel.
-
This compound Treatment: this compound (1 µM) or vehicle is added to the high-glucose medium.
-
Incubation: The explants are cultured for 5 days.
-
Endpoint Analysis:
-
Müller Cell Proliferation: Assessed by immunohistochemistry for proliferation markers such as Ki67 or BrdU, and co-staining with a Müller cell marker like glutamine synthetase.
-
Vascular Regression: The retinal vasculature is stained with an endothelial cell marker (e.g., isolectin B4), and the vascular area or vessel length is quantified using image analysis software.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for diabetic retinopathy in preclinical models. Its potent and selective inhibition of the ROCK signaling pathway addresses multiple pathological aspects of the disease, including neurodegeneration, inflammation, and neovascularization. The data presented in this guide provides a strong rationale for its continued development. Future research should focus on in vivo studies in animal models of diabetic retinopathy to evaluate its efficacy, safety, and pharmacokinetic profile following local or systemic administration. Furthermore, a deeper investigation into the downstream molecular targets of this compound within the retina will provide a more comprehensive understanding of its mechanism of action and may reveal additional therapeutic benefits. The promising preclinical profile of this compound warrants further investigation and positions it as a compelling candidate for clinical translation in the fight against diabetic vision loss.
References
- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ROCK | DC Chemicals [dcchemicals.com]
CAY10746: A Potent ROCK Inhibitor in the Mitigation of Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a novel and highly selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Emerging research has highlighted its significant potential in counteracting cellular damage induced by oxidative stress, particularly in the context of diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action in mitigating oxidative stress, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: ROCK Inhibition
This compound exerts its effects by potently inhibiting the two isoforms of ROCK, ROCK1 and ROCK2.[1][2][3] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, and its overactivation is implicated in the pathogenesis of numerous diseases, including those associated with oxidative stress.[4][5] In conditions of high glucose, such as in diabetic retinopathy, increased oxidative stress can lead to the activation of the Rho/ROCK pathway.[6] This pathway, in turn, can exacerbate oxidative stress, creating a detrimental feedback loop.[4][7]
This compound interrupts this cycle by binding to the ATP-binding site of ROCK, preventing the phosphorylation of its downstream substrates. One of the key substrates of ROCK is Myosin Phosphatase Target Subunit 1 (MYPT1).[5] By inhibiting the phosphorylation of MYPT1, this compound effectively blocks the downstream signaling cascade that contributes to cellular dysfunction and apoptosis under oxidative stress conditions.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of how this compound counteracts high glucose-induced oxidative stress and apoptosis through ROCK inhibition.
Caption: this compound inhibits ROCK, disrupting the high glucose-induced oxidative stress cascade.
Quantitative Data
The efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| ROCK1 | 14 |
| ROCK2 | 3 |
| PKA | >10,000 |
| LIMK2 | 46 |
| Aurora A | 1,072 |
| Aurora B | 1,239 |
| PKG1α | 517 |
| PKG1β | 660 |
Data sourced from Cayman Chemical product information sheet.[1] This table highlights the high selectivity of this compound for ROCK kinases over a panel of other kinases.
Table 2: In Vitro Efficacy of this compound in a Model of Diabetic Retinopathy
| Assay | Condition | This compound Concentration (µM) | Outcome |
| ROCK Activity (p-MYPT1) | SH-SY5Y cells | 0.1 - 10 | Dose-dependent inhibition of MYPT1 phosphorylation |
| Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 | Inhibition of cell migration |
| Neuronal Apoptosis | Isolated mouse retinal neurons (high glucose) | 1 | Protection from apoptosis and oxidative stress |
| Vessel Regression | Mouse retinal explants (high glucose) | 1 | Promotion of vessel regression |
Data summarized from Cayman Chemical product information sheet.[1] These findings demonstrate the protective effects of this compound against high glucose-induced cellular damage.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound in the context of oxidative stress.
ROCK Kinase Activity Assay (Inhibition of MYPT1 Phosphorylation)
This assay quantifies the ability of this compound to inhibit ROCK-mediated phosphorylation of its substrate, MYPT1.
Experimental Workflow:
Caption: Workflow for determining ROCK inhibition by this compound via p-MYPT1 analysis.
Methodology:
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a specified period (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MYPT1 (p-MYPT1) and total MYPT1. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-MYPT1 to total MYPT1 is calculated to determine the extent of ROCK inhibition.
Endothelial Cell Migration Assay
This assay assesses the effect of this compound on the migration of endothelial cells, a process often dysregulated in diabetic retinopathy.
Experimental Workflow:
Caption: Workflow for the HUVEC scratch wound migration assay with this compound treatment.
Methodology:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to a confluent monolayer in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.
-
Compound Treatment: The cells are washed to remove debris and then incubated in media containing this compound (e.g., 1 µM) or a vehicle control.
-
Imaging: The wound area is imaged at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Analysis: The area of the wound is measured at each time point using image analysis software. The rate of cell migration is determined by the extent of wound closure over time.
In Vitro Model of Diabetic Retinopathy: Retinal Neuron Apoptosis and Oxidative Stress
This model simulates the high-glucose environment of diabetic retinopathy to evaluate the protective effects of this compound on retinal neurons.
Experimental Workflow:
Caption: Workflow for assessing the protective effects of this compound in a high-glucose retinal neuron culture.
Methodology:
-
Primary Cell Isolation: Retinal neurons are isolated from neonatal mice and cultured.
-
High Glucose Challenge: The cultured neurons are exposed to either normal glucose (5 mM) or high glucose (30 mM) media to induce a diabetic-like condition. Mannitol can be used as an osmotic control.
-
Compound Treatment: Cells in the high-glucose condition are co-treated with this compound (e.g., 1 µM) or a vehicle control.
-
Apoptosis Assay (TUNEL): After a set incubation period (e.g., 72 hours), apoptosis is assessed using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. The number of TUNEL-positive cells is quantified by fluorescence microscopy.
-
Oxidative Stress Measurement (ROS Production): Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a plate reader or flow cytometry.
Conclusion
This compound is a potent and selective ROCK inhibitor with demonstrated efficacy in mitigating oxidative stress and apoptosis in a preclinical model of diabetic retinopathy. Its clear mechanism of action and protective effects in vitro make it a promising candidate for further investigation in the development of novel therapeutics for diseases driven by oxidative stress. The experimental protocols detailed in this guide provide a framework for researchers to further explore the potential of this compound and other ROCK inhibitors in their respective fields of study.
References
- 1. RhoA/ROCK-1 Signaling Pathway and Oxidative Stress in Coronary Artery Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. ahajournals.org [ahajournals.org]
- 5. The Rho kinase signaling pathway participates in tubular mitochondrial oxidative injury and apoptosis in uric acid nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
In-depth Technical Guide: The Role of CAY10746 in Apoptosis Inhibition
Notice: Despite a comprehensive search for the compound "CAY10746" in the context of apoptosis inhibition, no specific information, quantitative data, or experimental protocols related to this molecule were found in the available scientific literature.
Therefore, this guide will provide a broader, in-depth overview of the core concepts of apoptosis, its key signaling pathways, and the general mechanisms by which apoptosis can be inhibited, which is the context in which a compound like this compound would be studied. We will also present standardized experimental protocols used to assess apoptosis and visualize the relevant signaling pathways as requested. This will serve as a foundational resource for researchers and drug development professionals interested in the field of apoptosis modulation.
Introduction to Apoptosis
Apoptosis, or programmed cell death, is a fundamental and highly regulated physiological process essential for the normal development and homeostasis of multicellular organisms.[1][2] It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation, ultimately leading to the formation of apoptotic bodies that are cleared by phagocytes without inducing an inflammatory response.[3][4]
Dysregulation of apoptosis is a hallmark of many diseases.[1][5] Insufficient apoptosis can lead to the development of cancer and autoimmune diseases, while excessive apoptosis is implicated in neurodegenerative disorders and ischemic injury.[5] Consequently, the modulation of apoptotic pathways is a significant area of interest for therapeutic intervention.
Key Signaling Pathways in Apoptosis
There are two primary pathways that can initiate apoptosis: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the central executioners of apoptosis.[2][5][6]
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[2] These signals lead to the activation of the pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which induce mitochondrial outer membrane permeabilization (MOMP).[1][7] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[2][5][6] Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[5]
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR1) on the cell surface.[1][5] This ligand-receptor binding triggers the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the death-inducing signaling complex (DISC).[5] Within the DISC, pro-caspase-8 is cleaved and activated, subsequently activating downstream executioner caspases.
Mechanisms of Apoptosis Inhibition
Inhibition of apoptosis can occur at various points within these signaling cascades and is a key mechanism for cell survival and also a target for therapeutic intervention.
Table 1: Key Molecular Targets for Apoptosis Inhibition
| Target Protein Family | Mechanism of Inhibition | Examples of Inhibitors |
| Bcl-2 Family | Sequestration of pro-apoptotic Bcl-2 proteins (e.g., Bax, Bak), preventing MOMP. | Bcl-2, Bcl-xL, Mcl-1 |
| IAP Family | Direct binding and inhibition of caspases (e.g., caspase-3, -7, -9). | XIAP, cIAP1, cIAP2 |
| FLIP | Competes with pro-caspase-8 for binding to FADD, preventing its activation in the DISC. | c-FLIP |
| Growth Factor Signaling | Activation of pro-survival pathways (e.g., PI3K/Akt) that phosphorylate and inactivate pro-apoptotic proteins. | Akt, p90RSK |
Experimental Protocols for Assessing Apoptosis
A variety of methods are available to detect and quantify apoptosis in a research setting. The choice of assay depends on the specific question being addressed and the experimental model.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be fluorescently labeled to detect apoptotic cells.[4][9] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[9]
-
Methodology:
-
Induce apoptosis in the cell line of interest using the desired treatment.
-
Harvest cells and wash with cold 1X PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15-20 minutes.
-
Analyze the stained cells by flow cytometry.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Caspase Activity Assays
These assays measure the activity of key executioner caspases, such as caspase-3 and -7.
-
Principle: These assays utilize a specific peptide substrate for the caspase of interest that is conjugated to a fluorophore or a chromophore. Upon cleavage by the active caspase, the reporter molecule is released, and the resulting signal can be quantified.
-
Methodology:
-
Lyse the treated and control cells to release intracellular contents.
-
Add the caspase substrate to the cell lysates.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the fluorescence or absorbance using a plate reader.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting can be used to assess the levels and cleavage status of key proteins in the apoptotic pathways.
-
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the proteins of interest.
-
Key Proteins to Analyze:
-
Caspases: Detection of cleaved (active) forms of caspase-3, -8, and -9.
-
PARP: Cleavage of PARP by executioner caspases is a hallmark of apoptosis.
-
Bcl-2 Family: Changes in the expression levels of pro- and anti-apoptotic members.
-
Cytochrome c: Detection of cytochrome c in the cytosolic fraction.
-
Conclusion
While specific data on this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for investigating the potential role of any novel compound in the inhibition of apoptosis. A thorough understanding of the intricate signaling pathways and the appropriate experimental techniques is crucial for researchers and drug development professionals working to harness the therapeutic potential of modulating programmed cell death. Future research on novel inhibitors will likely continue to focus on targeting key nodes within the intrinsic and extrinsic apoptotic pathways to develop more effective treatments for a range of human diseases.
References
- 1. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Promoting Apoptosis, a Promising Way to Treat Breast Cancer With Natural Products: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
CAY10746: A Potent and Selective Rho-Associated Kinase (ROCK) Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of CAY10746. It is important to note that this compound is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2), and not a USP7 deubiquitinase inhibitor. This guide will focus on its established role as a ROCK inhibitor.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor belonging to the 4H-chromen-4-one derivative class. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide[1] |
| Molecular Formula | C₂₆H₂₃N₃O₅[1] |
| Molecular Weight | 457.5 g/mol [1] |
| CAS Number | 2247240-76-0[1] |
| SMILES String | CN(C)C1=CC=C(C(NC2=CC=CC(NC(COC3=CC(OC=CC4=O)=C4C=C3)=O)=C2)=O)C=C1[1] |
| Appearance | Crystalline solid[1] |
| Purity | ≥95%[1] |
| Solubility | Soluble in DMSO[1] |
| Storage | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Biological Activity and Mechanism of Action
This compound is a highly potent and selective inhibitor of Rho-associated kinases, ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[2][3] Overactivation of this pathway is implicated in various pathological conditions, including cancer metastasis, hypertension, and glaucoma.[2]
This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating cellular function.
Kinase Inhibitory Profile
The inhibitory activity of this compound against ROCK kinases is summarized in the table below.
| Target | IC₅₀ Value |
| ROCK1 | 14 nM[1][4][5][6] |
| ROCK2 | 3 nM[1][4][5][6] |
This compound demonstrates high selectivity for ROCK kinases. In a panel of 394 human protein kinases, it showed IC₅₀ values greater than 10,000 nM for 387 of them.[1] However, it does exhibit some off-target activity against LIM kinase 2 (LIMK2), Aurora A, Aurora B, and cGMP-dependent protein kinases (PKG1α and PKG1β) with IC₅₀ values of 46, 1,072, 1,239, 517, and 660 nM, respectively.[1]
Cellular Effects
-
Inhibition of MYPT1 Phosphorylation: this compound has been shown to inhibit the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK, in SH-SY5Y cells at concentrations ranging from 0.1 to 10 µM.[5]
-
Inhibition of Endothelial Cell Migration: At a concentration of 1 µM, this compound effectively inhibits the migration of human umbilical vein endothelial cells (HUVECs).[1][5]
-
Neuroprotection in Retinal Neurons: In an in vitro model of diabetic retinopathy, this compound (1 µM) protects isolated mouse retinal neurons from apoptosis and oxidative stress induced by high glucose.[1][5] It also promotes the regression of high glucose-induced vessel formation in mouse retinal explants.[1][5]
Signaling Pathway
The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. Activated RhoA (RhoA-GTP) binds to and activates ROCK, which in turn phosphorylates a variety of downstream substrates to regulate cellular processes. The diagram below illustrates the key components of the ROCK signaling pathway and the point of inhibition by this compound.
Experimental Protocols
The following are general methodologies for key experiments cited in the literature for evaluating ROCK inhibitors like this compound. Specific parameters may need to be optimized for your experimental system.
In Vitro ROCK Kinase Activity Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a ROCK substrate by recombinant ROCK enzyme.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate (e.g., from MYPT1)
-
This compound
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
P81 phosphocellulose paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the desired concentration of this compound (or DMSO as a vehicle control), and the ROCK substrate.
-
Initiate the kinase reaction by adding recombinant ROCK enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the vehicle control.
Cell Migration Assay (Scratch Assay)
This assay assesses the effect of this compound on the directional migration of a confluent cell monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other migratory cell line
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound
-
Sterile p200 pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Gently wash the cells with serum-free medium to remove dislodged cells.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1 µM) or DMSO as a control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO₂ incubator.
-
Capture images of the same fields at various time points (e.g., 12, 24, and 36 hours).[5]
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration.
In Vitro Retinal Neuron Protection Assay
This assay evaluates the ability of this compound to protect retinal neurons from high glucose-induced apoptosis.
Materials:
-
Primary retinal neurons isolated from neonatal mice or rats
-
Neurobasal medium supplemented with B27 and L-glutamine
-
High glucose medium (e.g., Neurobasal medium with a final glucose concentration of 30 mM)
-
Normal glucose medium (e.g., Neurobasal medium with a final glucose concentration of 5.5 mM)
-
This compound (e.g., 1 µM)[5]
-
Apoptosis detection kit (e.g., TUNEL assay or Annexin V/Propidium Iodide staining)
-
Fluorescence microscope
Procedure:
-
Isolate and culture primary retinal neurons on coated plates.
-
After allowing the neurons to establish for several days, replace the medium with either normal glucose medium, high glucose medium, or high glucose medium containing this compound (1 µM).[5]
-
Incubate the cells for a specified period (e.g., 5 days).[5]
-
At the end of the incubation, fix the cells and perform an apoptosis assay according to the manufacturer's protocol.
-
Quantify the number of apoptotic cells in each condition using a fluorescence microscope.
-
Compare the percentage of apoptotic cells in the this compound-treated group to the high glucose control group to determine the neuroprotective effect.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the roles of ROCK signaling in various biological and pathological processes. Its high potency and selectivity make it a suitable candidate for further investigation in drug development programs targeting diseases associated with aberrant ROCK activity. This guide provides a foundational understanding of this compound's properties and methodologies for its study, empowering researchers to effectively utilize this compound in their investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
CAY10746: A Technical Guide to its Therapeutic Potential as a Selective ROCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of CAY10746, a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This compound, identified as compound 12j in the primary literature, has demonstrated significant promise in preclinical models, particularly in the context of diabetic retinopathy. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets ROCK1 and ROCK2, two serine/threonine kinases that are key regulators of the actin cytoskeleton. The Rho/ROCK signaling pathway plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and contraction. Dysregulation of this pathway is implicated in the pathogenesis of numerous diseases, including diabetic retinopathy. By inhibiting ROCK, this compound modulates the phosphorylation of downstream substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a reduction in actomyosin contractility and other cellular responses.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and ex vivo studies.
| Parameter | Value | Target | Assay Type | Reference |
| IC₅₀ | 14 nM | ROCK1 | Kinase Inhibition Assay | [1] |
| IC₅₀ | 3 nM | ROCK2 | Kinase Inhibition Assay | [1] |
| Kinase Selectivity | High selectivity for ROCK1/2 against a panel of 387 other kinases | - | Kinase Panel Screen | [1] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Experimental Model | Key Finding | This compound Concentration | Duration of Treatment | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of endothelial cell migration. | 1 µM | Not Specified | [1] |
| High-Glucose-Treated Retinal Explants | Protection of retinal neurons from apoptosis and oxidative stress. | 1 µM | 5 days | [1] |
| High-Glucose-Treated Retinal Explants | Suppression of Müller cell proliferation. | 1 µM | 5 days | [1] |
| High-Glucose-Treated Retinal Explants | Promotion of vascular regression. | 1 µM | 5 days | [1] |
| SH-SY5Y neuroblastoma cells | Inhibition of MYPT1 phosphorylation. | Not Specified | Not Specified | [1] |
Table 2: Cellular and Ex Vivo Activity of this compound
Signaling Pathway
The diagram below illustrates the canonical Rho/ROCK signaling pathway and the point of inhibition by this compound.
Caption: The Rho/ROCK signaling pathway inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on the primary literature.
ROCK Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
ATP
-
Peptide substrate (e.g., S6 kinase substrate peptide)
-
This compound
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add 5 µL of the diluted this compound solution.
-
Add 5 µL of the ROCK enzyme (ROCK1 or ROCK2) solution to each well.
-
Add 5 µL of the peptide substrate solution.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the in vitro ROCK kinase inhibition assay.
Western Blot Analysis of MYPT1 Phosphorylation
Objective: To assess the effect of this compound on ROCK activity in a cellular context by measuring the phosphorylation of its substrate, MYPT1.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-MYPT1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH).
-
Quantify the band intensities to determine the relative phosphorylation levels.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
This compound
-
24-well plates
-
Pipette tips (p200) for creating the scratch
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and grow them to a confluent monolayer.
-
Create a "wound" in the cell monolayer by scratching with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh EGM containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at various time points thereafter (e.g., 12, 24 hours).
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to quantify cell migration.
Ex Vivo Retinal Explant Culture and Assays
Objective: To assess the therapeutic effects of this compound on various aspects of diabetic retinopathy in a more physiologically relevant model.
Materials:
-
Postnatal day 3 (P3) C57BL/6J mice
-
Dissection microscope and tools
-
Culture medium: Neurobasal-A medium supplemented with B-27, N-2, L-glutamine, and penicillin/streptomycin
-
High glucose (30 mM) and normal glucose (5.5 mM) media
-
This compound
-
Millicell-CM culture inserts
-
Antibodies for immunofluorescence staining (e.g., anti-Brn3a for retinal ganglion cells, anti-GS for Müller cells, isolectin B4 for blood vessels)
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Retinal Explant Preparation:
-
Euthanize P3 mice and enucleate the eyes.
-
Under a dissection microscope, carefully dissect the retinas in cold PBS.
-
Make four radial cuts to flatten the retina with the ganglion cell layer facing up.
-
Place the retinal explants on Millicell-CM inserts in a 6-well plate containing culture medium.
-
-
High-Glucose Treatment and this compound Application:
-
Culture the retinal explants in normal glucose or high glucose medium.
-
Treat the high-glucose explants with this compound (1 µM) or vehicle control.
-
Incubate the explants for 5 days at 37°C in a 5% CO₂ incubator.
-
-
Analysis:
-
Retinal Neuron Protection (Apoptosis Assay):
-
Fix the retinal explants in 4% paraformaldehyde.
-
Perform TUNEL staining according to the manufacturer's protocol to detect apoptotic cells.
-
Perform immunofluorescence staining for Brn3a to identify retinal ganglion cells.
-
Quantify the number of TUNEL-positive cells in the ganglion cell layer.
-
-
Müller Cell Proliferation Assay:
-
During the last 24 hours of culture, add EdU (5-ethynyl-2'-deoxyuridine) to the medium.
-
Fix and permeabilize the explants.
-
Perform a Click-iT reaction to detect EdU-positive (proliferating) cells.
-
Co-stain with an antibody against the Müller cell marker, glutamine synthetase (GS).
-
Quantify the number of EdU-positive Müller cells.
-
-
Vascular Regression Assay:
-
Fix the retinal explants.
-
Stain the blood vessels with fluorescently labeled isolectin B4.
-
Capture images of the retinal vasculature.
-
Quantify the vascular area or vessel density using image analysis software.
-
-
Caption: Workflow for ex vivo retinal explant experiments.
Conclusion
This compound is a highly potent and selective ROCK inhibitor with demonstrated efficacy in preclinical models of diabetic retinopathy. Its ability to protect retinal neurons, inhibit detrimental cell proliferation, and promote the regression of abnormal vasculature highlights its significant therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties and therapeutic applications of this compound and other ROCK inhibitors in the field of ophthalmology and beyond. Further in vivo studies are warranted to translate these promising preclinical findings into clinical applications.
References
CAY10746: A Potent and Selective Rho-Kinase Inhibitor for Diabetic Retinopathy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CAY10746 is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK), with demonstrated efficacy in preclinical models of diabetic retinopathy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of ROCK inhibition in ocular and other diseases.
Core Concepts: Mechanism of Action
This compound exerts its biological effects through the competitive inhibition of ROCK1 and ROCK2, two key serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. In the context of diabetic retinopathy, hyperactivity of the ROCK pathway contributes to endothelial dysfunction, breakdown of the blood-retinal barrier, pericyte loss, and neurodegeneration. By inhibiting ROCK, this compound effectively mitigates these pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value | Target | Reference |
| IC50 | 14 nM | ROCK1 | [1] |
| IC50 | 3 nM | ROCK2 | [1] |
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Cell-Based Assay | Concentration | Effect | Cell Type | Reference |
| Inhibition of MYPT1 Phosphorylation | 0.1 - 10 µM | Dose-dependent inhibition | SH-SY5Y cells | [1] |
| Inhibition of Endothelial Cell Migration | 1 µM | Significant reduction in migration | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| Neuroprotection against High Glucose-Induced Apoptosis | 1 µM | Protection from apoptosis and oxidative stress | Isolated mouse retinal neurons | [1] |
| Inhibition of Müller Cell Proliferation | 1 µM | Suppression of improper proliferation | Retinal explants in high glucose | [2] |
| Promotion of Vascular Regression | 1 µM | Promoted regression of vascular vessels | Retinal explants in high glucose | [2] |
Table 2: Cellular Activity of this compound in Models of Diabetic Retinopathy
Experimental Protocols
Western Blot for Phosphorylated MYPT1 (pMYPT1)
This protocol describes the methodology to assess the inhibitory effect of this compound on ROCK activity by measuring the phosphorylation of its direct substrate, MYPT1.
Materials:
-
SH-SY5Y cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: Rabbit anti-pMYPT1 (Thr696), Rabbit anti-total MYPT1
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pMYPT1 and total MYPT1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize pMYPT1 levels to total MYPT1.
Endothelial Cell Migration (Scratch) Assay
This assay measures the effect of this compound on the migration of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound
-
24-well plates
-
Sterile p200 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in 24-well plates and grow to a confluent monolayer.
-
Creating the Scratch: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing this compound (e.g., 1 µM) or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time.
Retinal Neuron Culture under High Glucose Conditions
This protocol details a method to assess the neuroprotective effects of this compound on retinal neurons exposed to high glucose, mimicking diabetic conditions.[1]
Materials:
-
Neonatal mouse retinas
-
Papain dissociation system
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
High glucose medium (Neurobasal medium with a final glucose concentration of 30 mM)
-
This compound
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Retinal Neuron Isolation: Isolate retinas from neonatal mice and dissociate them into single cells using a papain-based dissociation method.
-
Cell Culture: Plate the retinal neurons on poly-D-lysine and laminin-coated plates in Neurobasal medium.
-
High Glucose Treatment: After allowing the neurons to adhere and stabilize, switch to a high glucose medium with or without this compound (e.g., 1 µM) for a specified duration (e.g., 5 days).
-
Apoptosis Assay: At the end of the treatment period, harvest the cells and stain with Annexin V and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Müller Cell Proliferation Assay in Retinal Explants
This protocol describes an ex vivo model to evaluate the effect of this compound on the abnormal proliferation of Müller cells in a high-glucose environment.[2]
Materials:
-
Adult mouse retinas
-
Retinal culture medium (e.g., DMEM/F12 with supplements)
-
High glucose retinal culture medium
-
This compound
-
EdU (5-ethynyl-2'-deoxyuridine) proliferation assay kit
-
Confocal microscope
Procedure:
-
Retinal Explant Culture: Isolate retinas from adult mice and place them on a culture membrane insert in a 6-well plate.
-
High Glucose Treatment: Culture the retinal explants in high glucose medium with or without this compound (e.g., 1 µM) for a specified period (e.g., 5 days).
-
EdU Labeling: Add EdU to the culture medium for the final 24 hours of the experiment to label proliferating cells.
-
Immunohistochemistry: Fix and section the retinal explants. Perform EdU detection according to the kit manufacturer's protocol. Co-stain with an antibody against a Müller cell marker (e.g., glutamine synthetase).
-
Imaging and Analysis: Acquire images of the retinal sections using a confocal microscope. Quantify the number of EdU-positive Müller cells.
Visualizations
This compound and the ROCK Signaling Pathway
Caption: this compound inhibits ROCK, preventing downstream signaling that leads to cell contraction and altered actin dynamics.
Experimental Workflow for Assessing this compound Efficacy
Caption: A generalized workflow for evaluating the in vitro and ex vivo efficacy of this compound.
References
Methodological & Application
Application Notes and Protocols for CAY10746 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2).[1][2][3] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[4][5][6][7] Dysregulation of the ROCK pathway is implicated in numerous pathologies, making ROCK inhibitors like this compound valuable tools for research and potential therapeutic development, particularly in areas such as diabetic retinopathy.[1][2] These application notes provide detailed protocols for the use of this compound in various cell culture-based assays.
Data Presentation
| Parameter | Value | Cell Type(s) | Reference |
| IC50 (ROCK1) | 14 nM (0.014 µM) | N/A (in vitro kinase assay) | [1][2][3] |
| IC50 (ROCK2) | 3 nM (0.003 µM) | N/A (in vitro kinase assay) | [1][2][3] |
| Effective Concentration (ROCK Kinase Activity Inhibition) | 0.1 - 10 µM | SH-SY5Y cells | [1][2] |
| Effective Concentration (Inhibition of Endothelial Cell Migration) | 1 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [1][2] |
| Effective Concentration (Neuroprotection in High-Glucose Conditions) | 1 µM | Primary retinal neurons | [1][2] |
| Effective Concentration (Inhibition of Müller Cell Proliferation) | 1 µM | Primary Müller cells | [1] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. Reagent Preparation:
-
This compound: A crystalline solid.[2]
-
Dimethyl Sulfoxide (DMSO): Cell culture grade.
b. Protocol for 10 mM Stock Solution:
-
This compound has a molecular weight of 457.5 g/mol .[2] To prepare a 10 mM stock solution, dissolve 4.575 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
c. Protocol for Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentration (e.g., 0.1, 1, or 10 µM).
-
It is recommended to prepare fresh working solutions for each experiment.
Inhibition of ROCK Kinase Activity in SH-SY5Y Cells (Western Blot for p-MYPT1)
a. Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.[9]
b. Experimental Protocol:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with this compound at final concentrations of 0.1, 1, and 10 µM for 0.25, 1, 2, or 4 hours.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Following treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated MYPT1 (p-MYPT1).
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Inhibition of Endothelial Cell Migration (Wound Healing Assay)
a. Cell Culture:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium-2 (EGM-2).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
b. Experimental Protocol:
-
Seed HUVECs in 6-well plates and grow them to a confluent monolayer.
-
Create a "wound" by scratching the monolayer with a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing this compound at a final concentration of 1 µM.[1][2] Include a vehicle control (DMSO).
-
Capture images of the wound at 0, 24, and 36 hours post-scratching.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software.
Neuroprotection Assay in a High-Glucose Environment
a. Primary Retinal Neuron Culture:
-
Isolate primary retinal neurons from neonatal rats or mice.
-
Culture the neurons in Neurobasal medium supplemented with B-27, L-glutamine, and Penicillin-Streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
b. High-Glucose Model and Treatment:
-
Establish a high-glucose model by culturing the retinal neurons in a medium containing 25-35 mM glucose for 48-72 hours to induce apoptosis and oxidative stress.[2] A normal glucose control group should be maintained at 5.5 mM glucose.
-
Treat the high-glucose-exposed neurons with this compound at a final concentration of 1 µM for 5 days.[1] Include a vehicle control (DMSO) in the high-glucose medium.
-
After the treatment period, assess cell viability and apoptosis using methods such as the MTT assay or TUNEL staining.
Mandatory Visualizations
Signaling Pathway
Caption: The ROCK signaling pathway, a target of this compound.
Experimental Workflow
Caption: General experimental workflow for using this compound.
References
- 1. Frontiers | Adult Goat Retinal Neuronal Culture: Applications in Modeling Hyperglycemia [frontiersin.org]
- 2. Viability of primary cultured retinal neurons in a hyperglycemic condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adult Goat Retinal Neuronal Culture: Applications in Modeling Hyperglycemia | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. SH-SY5Y culturing [protocols.io]
- 9. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 10. merckmillipore.com [merckmillipore.com]
CAY10746 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). This small molecule demonstrates significant inhibitory activity against both ROCK1 and ROCK2 isoforms, making it a valuable tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway. This pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling cascade has been implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and its effects on cellular functions.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (µM) | Assay Type |
| ROCK1 | 0.014 | Biochemical Kinase Assay |
| ROCK2 | 0.003 | Biochemical Kinase Assay |
This data is crucial for determining the effective concentration range for in vitro studies.
Signaling Pathway
The Rho/ROCK signaling pathway plays a central role in regulating cellular contractility and motility. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates multiple downstream substrates, most notably Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 inhibits myosin light chain (MLC) phosphatase activity, leading to an increase in phosphorylated MLC and subsequent actin-myosin contractility, stress fiber formation, and focal adhesion assembly. This compound exerts its effect by directly inhibiting the kinase activity of ROCK.
Figure 1: this compound inhibits the Rho/ROCK signaling pathway.
Experimental Protocols
Biochemical ROCK Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified ROCK protein. The principle is based on measuring the phosphorylation of a ROCK substrate, such as MYPT1, in the presence and absence of the inhibitor.
Workflow:
Figure 2: Workflow for the biochemical ROCK kinase inhibition assay.
Materials:
-
Purified recombinant ROCK1 or ROCK2 enzyme
-
This compound
-
ROCK kinase substrate (e.g., recombinant MYPT1)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM Beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
96-well plates
-
Plate reader or Western blot equipment
-
Anti-phospho-MYPT1 antibody and corresponding detection reagents
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound, purified ROCK enzyme, and kinase assay buffer. Include a no-inhibitor control and a no-enzyme control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the ROCK substrate and ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction according to the detection method (e.g., by adding EDTA for ELISA or SDS-PAGE sample buffer for Western blot).
-
Detect the level of substrate phosphorylation using either an ELISA-based method with a specific anti-phospho-substrate antibody or by Western blot analysis.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.
Cell-Based ROCK Activity Assay
This assay measures the inhibition of ROCK activity within intact cells by assessing the phosphorylation status of its downstream target, MYPT1.
Protocol:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells or human umbilical vein endothelial cells - HUVECs) in appropriate media until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 0.25, 1, 2, 4 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation of MYPT1 and total MYPT1 levels by Western blotting using specific antibodies.
-
Quantify the band intensities and express the results as a ratio of phosphorylated MYPT1 to total MYPT1.
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of endothelial cells, a key process in angiogenesis.
Workflow:
Figure 3: Workflow for the wound healing cell migration assay.
Protocol:
-
Seed endothelial cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "wound" or scratch in the monolayer using a sterile pipette tip.
-
Wash the cells with media to remove detached cells.
-
Add fresh media containing this compound at the desired concentration (e.g., 1 µM) or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 36 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time. A significant reduction in wound closure in the presence of this compound indicates inhibition of cell migration.
Retinal Neuron Protection Assay
This assay evaluates the neuroprotective effects of this compound against high glucose-induced oxidative stress and apoptosis in retinal neurons.
Protocol:
-
Culture retinal explants or isolated retinal neurons in a standard glucose medium.
-
Expose the cells to a high-glucose medium to induce stress and apoptosis.
-
Concurrently, treat a subset of the high-glucose-exposed cells with this compound (e.g., 1 µM).
-
Include a control group with standard glucose and a high-glucose-only group.
-
After a prolonged incubation period (e.g., 5 days), assess cell viability and apoptosis using methods such as:
-
MTT assay: to measure cell viability.
-
TUNEL staining: to detect apoptotic cells.
-
Western blot analysis: for apoptosis markers like cleaved caspase-3.
-
-
An increase in cell viability and a decrease in apoptotic markers in the this compound-treated group compared to the high-glucose-only group would indicate a neuroprotective effect.
Conclusion
This compound is a powerful research tool for dissecting the roles of ROCK signaling in various biological processes. The protocols outlined in these application notes provide a framework for characterizing its inhibitory activity and cellular effects. Researchers can adapt these methods to their specific cell types and experimental questions to further elucidate the therapeutic potential of ROCK inhibition.
CAY10746: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) 1 and 2. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. Dysregulation of the ROCK pathway has been implicated in numerous pathologies, making it an attractive target for therapeutic intervention. These application notes provide detailed information on the optimal working concentrations of this compound and experimental protocols to assist researchers in utilizing this compound effectively.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the catalytic sites of ROCK1 and ROCK2. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK leads to the inhibition of myosin light chain (MLC) phosphatase, resulting in increased MLC phosphorylation and subsequent cell contraction and stress fiber formation. By blocking this cascade, this compound effectively modulates the cellular functions regulated by the ROCK pathway.
Signaling Pathway of ROCK Inhibition by this compound
Caption: this compound inhibits ROCK, preventing MYPT1 phosphorylation and MLC phosphatase inhibition.
Quantitative Data Summary
The optimal working concentration of this compound is dependent on the specific cell type, assay, and desired biological outcome. The following table summarizes reported effective concentrations and IC50 values for this compound in various experimental settings.
| Parameter | Value | Species | Assay/Cell Line | Reference |
| IC50 (ROCK1) | 14 nM | - | In vitro kinase assay | [1] |
| IC50 (ROCK2) | 3 nM | - | In vitro kinase assay | [1] |
| ROCK Kinase Activity Inhibition | 0.1 - 10 µM | Human | SH-SY5Y neuroblastoma cells | [1] |
| Inhibition of Endothelial Cell Migration | 1 µM | Human | Human Umbilical Vein Endothelial Cells (HUVECs) | [1] |
| Protection of Retinal Neurons | 1 µM | Mouse | In vitro model of diabetic retinopathy | |
| Inhibition of MYPT1 Phosphorylation | 0.1 - 10 µM | Human | SH-SY5Y neuroblastoma cells |
Experimental Protocols
Protocol 1: Determination of Optimal Working Concentration of this compound by Western Blotting for Phospho-MYPT1
This protocol provides a framework for determining the effective concentration range of this compound in a specific cell line by measuring the inhibition of ROCK-mediated phosphorylation of its substrate, MYPT1.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for optimizing this compound concentration via Western blot analysis.
Materials:
-
This compound (prepare a stock solution, e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium (for starvation, if applicable)
-
Agonist to stimulate ROCK activity (e.g., Lysophosphatidic acid - LPA), if necessary
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MYPT1 (Thr696 or Thr853)
-
Rabbit or mouse anti-total MYPT1
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Starvation (Optional): Once cells are attached and have reached the desired confluency, you may wish to reduce basal levels of ROCK activity. To do this, replace the complete medium with serum-free medium and incubate for 4-24 hours.
-
This compound Treatment:
-
Prepare a dilution series of this compound in serum-free or complete medium. A suggested starting range is 0.01, 0.1, 1, and 10 µM. Include a vehicle control (DMSO).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for a predetermined time (e.g., 30-60 minutes).
-
-
Agonist Stimulation (if necessary):
-
If your cell line has low basal ROCK activity, you may need to stimulate the pathway. Prepare your agonist (e.g., LPA at 1-10 µM) in the appropriate medium.
-
Add the agonist to the wells (except for the unstimulated control) and incubate for a short period (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for total MYPT1 and a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-MYPT1 and normalize to the total MYPT1 and loading control. The optimal working concentration of this compound will be the lowest concentration that gives a significant reduction in phospho-MYPT1 levels.
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
This protocol can be used to assess the functional effect of this compound on cell migration.
Materials:
-
This compound
-
Cell line of interest (e.g., HUVECs)
-
24-well or 48-well tissue culture plates
-
Sterile p200 pipette tips or a cell scraper
-
Complete cell culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Creating the "Wound":
-
Once the cells are fully confluent, use a sterile p200 pipette tip to make a straight scratch down the center of each well.
-
Wash the wells gently with PBS to remove detached cells.
-
-
This compound Treatment:
-
Add fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control to the wells.
-
-
Image Acquisition:
-
Immediately after adding the treatment, take images of the "wound" in each well at 0 hours. Mark the location of the images for consistent imaging over time.
-
Incubate the plate at 37°C.
-
Acquire images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Measure the width of the "wound" at multiple points for each image at each time point.
-
Calculate the percentage of wound closure for each condition relative to the 0-hour time point.
-
Compare the wound closure rates between the this compound-treated groups and the vehicle control.
-
In Vivo Applications
For in vivo studies, the optimal dosage and administration route of this compound will depend on the animal model and the specific research question. It is recommended to perform pilot studies to determine the pharmacokinetic and pharmacodynamic properties of this compound in the chosen model.
Solubility and Storage
This compound is soluble in organic solvents such as DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
Safety Precautions
This compound is for research use only and should be handled by trained professionals in a laboratory setting. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. Consult the safety data sheet (SDS) for detailed information on handling and disposal.
References
Application Note: Preparation and Handling of CAY10746 Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals working with the selective ROCK inhibitor, CAY10746.
Introduction: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2, with IC50 values of 14 nM and 3 nM, respectively.[1][2] It demonstrates high selectivity for ROCK kinases over a broad panel of other kinases.[1] Due to its role in regulating cellular processes like cytoskeletal organization, cell motility, and smooth muscle contraction, this compound is a valuable tool for research in areas such as diabetic retinopathy, where it has been shown to protect retinal neurons from apoptosis and oxidative stress.[1][2][3]
Proper preparation of a stable, concentrated stock solution is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following tables summarize the key properties and inhibitory activities of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide | [1] |
| CAS Number | 2247240-76-0 | [1] |
| Molecular Formula | C₂₆H₂₃N₃O₅ | [1] |
| Formula Weight | 457.5 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | Soluble in DMSO |[1] |
Table 2: this compound In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) | Reference |
|---|---|---|
| ROCK2 | 3 | [1][2] |
| ROCK1 | 14 | [1][2] |
| LIMK2 | 46 | [1] |
| PKG1α | 517 | [1] |
| PKG1β | 660 | [1] |
| Aurora A | 1,072 | [1] |
| Aurora B | 1,239 | [1] |
| PKA | >10,000 |[1] |
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Stability | Reference |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
| Stock Solution in DMSO | -80°C | 6 months |[2] |
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protected microcentrifuge tubes or vials
-
Calibrated precision balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution. Calculations can be adjusted for different desired concentrations.
1. Pre-Preparation:
- Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture, which can affect compound stability.
- Ensure that a fresh or anhydrous stock of DMSO is used, as DMSO is hygroscopic and absorbed moisture can impact the solubility and stability of the compound.[4][5]
2. Weighing the Compound:
- Tare a sterile microcentrifuge tube on a precision balance.
- Carefully weigh the desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.
3. Calculating the Required DMSO Volume:
- Use the following formula to calculate the volume of DMSO needed to achieve a 10 mM concentration:
4. Dissolving the Compound:
- Using a calibrated micropipette, add the calculated volume (218.6 µL) of anhydrous DMSO to the tube containing the this compound powder.
- Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
- Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes or warm it gently (not exceeding 40-50°C).[6]
5. Storage and Handling:
- For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials to avoid repeated freeze-thaw cycles and light exposure.[6][7]
- Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Protocol 2: Preparation of Working Solutions
When preparing diluted working solutions for aqueous-based assays (e.g., cell culture media), it is crucial to avoid precipitation of the compound.
1. Intermediate Dilution:
- It is best practice to first make serial dilutions of the concentrated DMSO stock solution in DMSO before the final dilution into your aqueous buffer or medium.[4][8] Abruptly diluting a high-concentration DMSO stock into an aqueous solution can cause the compound to precipitate.[4]
2. Final Dilution:
- Slowly add the intermediate DMSO dilution to the aqueous experimental medium while vortexing or mixing to ensure rapid dispersion.[6]
- The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.1% (v/v), as higher concentrations can be toxic to cells.
- Crucially, always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself. [4]
Visualizations
Workflow for this compound Stock Solution Preparation
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2247240-76-0|DC Chemicals [dcchemicals.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing CAY10746 for HUVEC Migration Assays
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2). The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, playing a fundamental role in processes such as cell adhesion, contraction, and motility. In the context of angiogenesis, the migration of human umbilical vein endothelial cells (HUVECs) is a pivotal event. By inhibiting ROCK, this compound provides a powerful tool for studying the molecular mechanisms that govern endothelial cell migration and for screening potential anti-angiogenic therapeutic agents. This compound has been shown to inhibit the migration of HUVECs at a concentration of 1 µM.
Mechanism of Action
The Rho family of small GTPases acts as molecular switches that, in their active GTP-bound state, engage downstream effectors like ROCK. Activated ROCK phosphorylates several substrates, including Myosin Light Chain (MLC) and the MLC phosphatase targeting subunit 1 (MYPT1), leading to increased actomyosin contractility and stress fiber formation. These cytoskeletal rearrangements are essential for the cell motility required for migration. This compound, by inhibiting ROCK's kinase activity, prevents these downstream phosphorylation events, resulting in reduced cytoskeletal tension and a subsequent decrease in cell migration.
Caption: this compound inhibits the Rho/ROCK signaling pathway, preventing cell migration.
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations and effective doses for this compound.
| Parameter | Value | Cell Type/Assay | Reference |
| ROCK1 IC₅₀ | 14 nM | Cell-free kinase assay | |
| ROCK2 IC₅₀ | 3 nM | Cell-free kinase assay | |
| Effective Concentration | 1 µM | HUVEC Migration Assay | |
| MYPT1 Phosphorylation Inhibition | 0.1 - 10 µM | SH-SY5Y cells |
Experimental Protocols
Two standard in vitro methods for assessing HUVEC migration are the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.
Protocol 1: Scratch (Wound Healing) Assay
This assay measures collective cell migration into a physically created "wound" in a confluent cell monolayer.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium (EGM-2)
-
12-well tissue culture plates
-
This compound stock solution (in DMSO)
-
Sterile 200 µL or 1 mL pipette tips
-
Phosphate-Buffered Saline (PBS)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs in 12-well plates at a density that allows them to reach 70-80% confluency within 24 hours. Culture in a humidified incubator at 37°C with 5% CO₂.
-
Creating the Scratch: Once the monolayer is confluent, use a sterile 1 mL pipette tip to create a straight scratch down the center of the well. A perpendicular scratch can also be made to create a cross. Apply consistent, gentle pressure to ensure the removal of cells without damaging the plate surface.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh, low-serum medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).
-
Imaging: Immediately after adding the treatment, capture initial images (T=0) of the scratch using a phase-contrast microscope at 4x or 10x magnification. Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubation and Monitoring: Return the plate to the incubator. Acquire images of the same scratch areas at regular intervals (e.g., every 4-8 hours) for 24 to 48 hours, or until the gap in the control wells is nearly closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial (T=0) area.
Caption: Experimental workflow for the HUVEC scratch (wound healing) assay.
Protocol 2: Transwell (Boyden Chamber) Assay
This assay evaluates the chemotactic migration of individual cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
24-well transwell plates (e.g., 8 µm pore size)
-
Complete endothelial cell growth medium (EGM-2)
-
Serum-free or low-serum basal medium
-
This compound stock solution (in DMSO)
-
Fibronectin or gelatin (for coating inserts)
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet or DAPI for staining
Procedure:
-
Prepare Inserts: If not pre-coated, coat the apical side of the transwell inserts with an extracellular matrix component like fibronectin or gelatin to promote cell adhesion. Allow to dry under sterile conditions.
-
Prepare Chambers: Add the chemoattractant solution to the lower wells of the 24-well plate. This can be a growth factor (like VEGF) or the test compound. To test this compound's inhibitory effect, add it along with a chemoattractant to the lower chamber.
-
Cell Preparation: Culture HUVECs to ~80% confluency. Starve the cells in serum-free or low-serum basal medium for 4-6 hours prior to the assay to reduce background migration.
-
Cell Seeding: Trypsinize and resuspend the starved HUVECs in serum-free medium. Count the cells and seed a defined number (e.g., 1.5 x 10⁵ cells/well) into the upper chamber of each transwell insert. If testing this compound as a direct inhibitor, it can be added to the cell suspension in the upper chamber.
-
Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂ for an appropriate duration (typically 4-24 hours) to allow for cell migration.
-
Remove Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the bottom side of the membrane with cold methanol for 20 minutes. Stain the cells with a solution like Crystal Violet or DAPI.
-
Quantification: Wash the inserts to remove excess stain. Allow them to air dry. Count the number of migrated, stained cells in several fields of view using a microscope. The results can be expressed as the average number of migrated cells per field.
Application Notes and Protocols for CAY10746 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of CAY10746 administration in animal models, with a focus on its potential application in diabetic retinopathy research. The information is compiled from publicly available technical data and related studies on Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Introduction to this compound
This compound is a selective inhibitor of Rho kinase (ROCK), with potent inhibitory activity against both ROCK I and ROCK II isoforms (IC50 values of 0.014 µM and 0.003 µM, respectively)[1]. The ROCK signaling pathway is implicated in various cellular processes, including smooth muscle contraction, cell adhesion and motility, and actin cytoskeleton organization. Dysregulation of the ROCK pathway has been linked to the pathogenesis of several diseases, including diabetic retinopathy[2][3]. In vitro and ex vivo studies have demonstrated that this compound can inhibit ROCK kinase activity, suppress endothelial cell migration, and protect retinal neurons from high glucose-induced stress, suggesting its therapeutic potential for diabetic retinopathy[1].
Signaling Pathway of ROCK in Diabetic Retinopathy
Diabetic retinopathy is characterized by microvascular damage, increased vascular permeability, and neovascularization. The ROCK signaling pathway is a key contributor to these pathological changes.
References
Application of CAY10746 in Ophthalmology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and apoptosis. In the context of ophthalmology, aberrant ROCK signaling has been implicated in the pathogenesis of several eye diseases, most notably diabetic retinopathy and glaucoma. This compound, by selectively targeting ROCK, offers a valuable pharmacological tool for investigating the role of this pathway in disease progression and for exploring potential therapeutic interventions.
Diabetic retinopathy, a leading cause of blindness, is characterized by progressive damage to the retinal microvasculature.[1][2] The Rho/ROCK pathway is implicated in high glucose-induced endothelial dysfunction, inflammation, and neuronal apoptosis in the retina.[3][4] Similarly, in glaucoma, another major cause of irreversible blindness, the ROCK pathway is involved in regulating aqueous humor outflow and retinal ganglion cell (RGC) death.[5] ROCK inhibitors have been shown to increase aqueous humor outflow and provide neuroprotection to RGCs.[5]
This document provides detailed application notes and experimental protocols for the use of this compound in ophthalmology research, with a focus on its application in ex vivo models of diabetic retinopathy.
Data Presentation
Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| ROCK1 | 14 |
| ROCK2 | 3 |
| PKA | >10,000 |
| LIMK2 | 46 |
| Aurora A | 1,072 |
| Aurora B | 1,239 |
| PKG1α | 517 |
| PKG1β | 660 |
| Selectivity Panel | >10,000 for 387 other kinases |
This data is derived from the primary publication by Zhao, L., et al. (2019) and supplier datasheets.[1][3][6]
Cellular Activity of this compound
| Cell Line/Model | Assay | Effective Concentration | Observed Effect |
| SH-SY5Y cells | Inhibition of MYPT1 phosphorylation | 0.1 - 10 µM | Dose-dependent inhibition of ROCK activity. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Migration Assay | 1 µM | Inhibition of endothelial cell migration. |
| Mouse Retinal Neurons (in vitro) | High glucose-induced apoptosis and oxidative stress | 1 µM | Protection from apoptosis and oxidative stress. |
| Mouse Retinal Explants (ex vivo) | High glucose-induced vascular regression and Müller cell proliferation | 1 µM | Promoted vessel regression and suppressed Müller cell proliferation. |
This data is derived from the primary publication by Zhao, L., et al. (2019) and supplier datasheets.[1][3][6]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the Rho/ROCK signaling pathway. In the context of diabetic retinopathy and other retinal diseases, this pathway is activated by various upstream signals, including high glucose levels. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates downstream targets like Myosin Light Chain Phosphatase (MLCP) and LIM kinase (LIMK). This leads to increased actin-myosin contractility, stress fiber formation, and ultimately contributes to endothelial dysfunction, neuronal apoptosis, and inflammation. This compound blocks these downstream effects by directly inhibiting ROCK activity.
References
- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ROCK as a Therapeutic Target of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho-Kinase Inhibitors for the Treatment of Refractory Diabetic Macular Oedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular mechanisms underlying retinal ganglion cell apoptosis and optic nerve regeneration in glaucoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rho/ROCK pathway and neural regeneration: a potential therapeutic target for central nervous system and optic nerve damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CAY10746 in High-Glucose Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperglycemia, a hallmark of diabetes mellitus, is a significant contributor to cellular dysfunction and the pathogenesis of diabetic complications. High-glucose environments induce a state of cellular stress, characterized by increased oxidative stress, inflammation, apoptosis, and aberrant cell signaling. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway has been identified as a critical mediator of these detrimental effects. CAY10746 is a potent and selective inhibitor of ROCK1 and ROCK2, making it a valuable tool for investigating the role of the ROCK pathway in high-glucose-induced cellular damage and for exploring its therapeutic potential.
These application notes provide detailed protocols for utilizing this compound in in vitro high-glucose cell models to study its effects on key cellular processes implicated in diabetic complications.
Mechanism of Action: this compound in the Context of High Glucose
This compound is a selective inhibitor of both ROCK1 (IC₅₀ = 14 nM) and ROCK2 (IC₅₀ = 3 nM).[1] The ROCK signaling pathway is a downstream effector of the small GTPase RhoA. In high-glucose conditions, RhoA/ROCK signaling is often hyperactivated, leading to a cascade of downstream events that contribute to cellular pathology.
High glucose-induced cellular stress can lead to the activation of the RhoA/ROCK pathway. Activated ROCK phosphorylates numerous downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actin-myosin contractility, cytoskeletal rearrangements, and cellular tension. This can contribute to endothelial dysfunction, fibrosis, and neuronal damage. Furthermore, ROCK activation is implicated in the production of reactive oxygen species (ROS) and the induction of apoptotic pathways.
By inhibiting ROCK, this compound can potentially mitigate these high-glucose-induced effects. For instance, this compound has been shown to protect isolated mouse retinal neurons from apoptosis and oxidative stress induced by high glucose in an in vitro model of diabetic retinopathy.[1] It also promotes the regression of vessels in mouse retinal explants cultured in high glucose.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | High Glucose Concentration | This compound Concentration | Effect | Reference |
| ROCK1 Inhibition (IC₅₀) | - | - | 14 nM | - | [1] |
| ROCK2 Inhibition (IC₅₀) | - | - | 3 nM | - | [1] |
| MYPT1 Phosphorylation | SH-SY5Y | - | 0.1 - 10 µM | Inhibition | [1] |
| Cell Migration | HUVECs | - | 1 µM | Inhibition | [1] |
| Apoptosis | Primary Mouse Retinal Neurons | High Glucose | 1 µM | Protection | [1] |
| Oxidative Stress | Primary Mouse Retinal Neurons | High Glucose | 1 µM | Protection | [1] |
| Vessel Regression | Mouse Retinal Explants | High Glucose | 1 µM | Promotion | [1] |
Experimental Protocols
Protocol 1: General High-Glucose Cell Culture Model
This protocol outlines the basic steps for establishing a high-glucose cell culture model to simulate hyperglycemic conditions.
Materials:
-
Cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), retinal pigment epithelial cells (ARPE-19), neuroblastoma cells (SH-SY5Y))
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
D-Glucose (sterile solution)
-
L-Glucose or Mannitol (for osmotic control)
-
Sterile culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in standard growth medium and allow them to adhere overnight.
-
High-Glucose Treatment:
-
Normal Glucose (Control): Culture cells in basal medium containing a physiological glucose concentration (e.g., 5.5 mM).
-
High Glucose: Culture cells in basal medium supplemented with a high concentration of D-glucose (e.g., 25-30 mM) to mimic hyperglycemic conditions.
-
Osmotic Control: Culture cells in basal medium containing the physiological glucose concentration supplemented with an osmotic control such as L-glucose or mannitol to match the osmolarity of the high-glucose medium. This control is crucial to ensure that the observed effects are due to high glucose and not just increased osmolarity.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The optimal duration will depend on the cell type and the specific endpoint being measured.
-
This compound Treatment: Add this compound (dissolved in a suitable solvent like DMSO) to the culture medium at the desired final concentrations. A vehicle control (DMSO alone) should be included.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis in high-glucose-treated cells with and without this compound treatment using flow cytometry.
Materials:
-
Cells cultured under normal glucose, high glucose, and high glucose + this compound conditions
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cells cultured under different glucose and this compound conditions
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Probe Loading: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in the dark. DCFH-DA is a cell-permeable dye that is oxidized to the highly fluorescent DCF in the presence of ROS.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels in each treatment group.
Protocol 4: Western Blot Analysis of ROCK Pathway Activation
This protocol describes the detection of phosphorylated MYPT1 (p-MYPT1), a downstream target of ROCK, as a marker of ROCK activity.
Materials:
-
Cell lysates from different treatment groups
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-MYPT1, anti-total-MYPT1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibodies overnight. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-MYPT1 levels to total MYPT1 and the loading control.
Visualizations
Caption: this compound inhibits the ROCK signaling pathway activated by high glucose.
Caption: Experimental workflow for studying this compound in a high-glucose cell model.
Caption: Logical relationship of this compound action in high-glucose induced stress.
References
Application Notes: Detection of p-MYPT1 (Thr853) Inhibition by CAY10746 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myosin phosphatase target subunit 1 (MYPT1) is a key regulatory subunit of myosin light chain phosphatase (MLCP), an enzyme crucial in regulating smooth muscle contraction and cell motility. The phosphorylation of MYPT1 at threonine 853 (Thr853) by Rho-associated kinase (ROCK) inhibits MLCP activity, leading to an increase in myosin light chain phosphorylation and subsequent cellular contraction. CAY10746 is a potent and selective inhibitor of ROCK1 and ROCK2.[1][2] This application note provides a detailed protocol for utilizing Western blotting to detect the dose-dependent inhibition of MYPT1 phosphorylation at Thr853 in cultured cells treated with this compound.
Signaling Pathway: ROCK-Mediated Phosphorylation of MYPT1
The RhoA/ROCK signaling pathway plays a pivotal role in regulating the phosphorylation state of MYPT1. Upon activation by upstream signals, such as G-protein coupled receptors, RhoA-GTP activates ROCK. ROCK, in turn, directly phosphorylates MYPT1 at several residues, including Thr853, leading to the inhibition of MLCP activity. This inhibition results in a net increase in phosphorylated myosin light chain (p-MLC), promoting stress fiber formation and cell contraction. This compound selectively inhibits ROCK, thereby preventing the phosphorylation of MYPT1 and promoting MLCP activity.
Caption: ROCK-mediated phosphorylation of MYPT1 at Thr853 and its inhibition by this compound.
Experimental Data
The following table summarizes the expected quantitative data from a Western blot experiment investigating the effect of this compound on p-MYPT1 (Thr853) levels. Data should be presented as the mean ± standard deviation of the relative band intensity of p-MYPT1 normalized to total MYPT1 or a housekeeping protein like GAPDH.
| Treatment Group | This compound Conc. (µM) | Relative p-MYPT1/Total MYPT1 Intensity (Mean ± SD) |
| Vehicle Control | 0 (DMSO) | 1.00 ± 0.12 |
| This compound | 0.1 | 0.75 ± 0.09 |
| This compound | 1 | 0.32 ± 0.05 |
| This compound | 10 | 0.08 ± 0.02 |
Western Blot Protocol for p-MYPT1 (Thr853)
This protocol is optimized for the detection of phosphorylated MYPT1 at Thr853. It is crucial to handle samples with care to preserve the phosphorylation state of the protein.
Materials and Reagents
-
This compound (Cayman Chemical, Cat. No. 10012631 or similar)
-
Phospho-MYPT1 (Thr853) Antibody (e.g., Cell Signaling Technology #4563, Thermo Fisher Scientific PA5-40248)[3][4]
-
Total MYPT1 Antibody (for normalization)
-
GAPDH or β-actin Antibody (for loading control)
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, as appropriate)
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
SDS-PAGE Sample Buffer (2X)
-
Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Wash Buffer: TBS-T
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Experimental Workflow
Caption: Step-by-step workflow for the Western blot analysis of p-MYPT1.
Detailed Protocol Steps
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, HeLa, or smooth muscle cells) in appropriate culture dishes and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal phosphorylation levels.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for the desired time (e.g., 30 minutes to 2 hours).
-
-
Sample Preparation:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Aliquot the lysate and add an equal volume of 2X SDS-PAGE sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load 20-40 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-MYPT1 (Thr853) diluted in 5% BSA/TBS-T (e.g., 1:500 - 1:2000, as recommended by the manufacturer) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBS-T for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBS-T.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using appropriate software.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total MYPT1 and a housekeeping protein like GAPDH or β-actin.
-
Troubleshooting and Key Considerations
-
Phosphatase Activity: Always keep samples on ice and use freshly prepared lysis buffer with phosphatase inhibitors to prevent dephosphorylation of your target protein.
-
High Background: Avoid using milk as a blocking agent. Ensure adequate washing steps.
-
Weak or No Signal: Increase the amount of protein loaded, optimize the primary antibody concentration, or use a more sensitive ECL substrate. Confirm that the protein of interest is expressed and phosphorylated in your cell model.
-
Antibody Specificity: The p-MYPT1 (Thr853) antibody from Cell Signaling Technology has been noted to cross-react with an unidentified protein at 40 kDa.[3] Be mindful of this when interpreting your results.
References
Application Notes and Protocols for CAY10746: Cell Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the predicted cell permeability and potential cellular uptake mechanisms of CAY10746, a potent and selective Rho-associated coiled-coil forming kinase (ROCK) inhibitor. The provided protocols describe standard in vitro methods to experimentally determine these parameters.
Introduction
This compound is a small molecule inhibitor of ROCK1 and ROCK2, kinases that play a crucial role in regulating the actin cytoskeleton.[1][2] Its therapeutic potential is being explored in various contexts, including diabetic retinopathy.[1] Understanding the cell permeability and cellular uptake of this compound is critical for predicting its bioavailability, efficacy, and suitability for targeting intracellular pathways. This document outlines the theoretical considerations for its membrane translocation and provides detailed protocols for its experimental assessment.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its passive diffusion potential across cellular membranes.
| Property | Value | Source |
| CAS Number | 2247240-76-0 | [2][3] |
| Molecular Formula | C₂₆H₂₃N₃O₅ | [3] |
| Formula Weight | 457.5 g/mol | [3] |
| Solubility | Soluble in DMSO | [3] |
Predicted Cell Permeability and Uptake Mechanisms
Based on its characteristics as a small molecule, the cell permeability of this compound is likely governed by a combination of passive diffusion and potentially carrier-mediated transport.
Passive Diffusion: The ability of a molecule to passively diffuse across the lipid bilayer of a cell membrane is influenced by its size, lipophilicity, and charge. While specific experimental data for this compound is not publicly available, its molecular weight of 457.5 g/mol places it within the range where passive diffusion is possible for drug-like molecules.
Active Transport and Efflux: It is also possible that this compound interacts with membrane transporters. Many small molecule kinase inhibitors are substrates for uptake (e.g., SLC transporters) or efflux (e.g., P-glycoprotein, BCRP) transporters.[4] Bidirectional transport assays are necessary to investigate if this compound is subject to active efflux, which could impact its intracellular concentration and efficacy.
Experimental Protocols
To experimentally determine the cell permeability and uptake of this compound, the following standard in vitro assays are recommended.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive membrane permeability.[5][6][7][8]
Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane, simulating passive transcellular diffusion.
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well filter plates and acceptor plates)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Reference compounds (high and low permeability controls)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and reference compounds in PBS. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the integrity of the lipid membrane.
-
Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add the working solutions to the donor wells.
-
Fill the acceptor wells with PBS (containing a low percentage of DMSO to match the donor solution if necessary).
-
Assemble the PAMPA plate sandwich by placing the donor plate into the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate the effective permeability coefficient (Pe) using the following equation:
Where:
-
[C_A] is the concentration in the acceptor well
-
[C_equ] is the equilibrium concentration
-
V_A and V_D are the volumes of the acceptor and donor wells
-
A is the area of the membrane
-
t is the incubation time
-
Data Interpretation: The permeability of this compound can be classified based on the calculated Pe value.
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| High | > 1.5 |
| Low | < 1.5 |
Note: This is a general guideline, and classification can vary between laboratories.
Protocol 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model that uses the human colorectal adenocarcinoma cell line to predict intestinal drug absorption and identify potential for active transport.[4][9][10][11]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer and to assess its potential for active efflux.
Materials:
-
This compound
-
Caco-2 cells
-
Transwell® inserts (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Reference compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)
-
Efflux transporter inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low permeability marker like Lucifer yellow.
-
Prepare transport buffer (HBSS with HEPES).
-
Prepare dosing solutions of this compound and reference compounds in transport buffer.
-
Apical to Basolateral (A-B) Permeability: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Basolateral to Apical (B-A) Permeability: a. Wash the Caco-2 monolayers. b. Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for A-B transport.
-
To investigate the involvement of specific efflux transporters, repeat the B-A permeability assay in the presence of a known inhibitor (e.g., verapamil).
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the equation:
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C₀ is the initial concentration in the donor compartment
-
-
Calculate the efflux ratio (ER):
Data Interpretation:
| Permeability Classification | Papp (A-B) (x 10⁻⁶ cm/s) |
| High | > 10 |
| Moderate | 1 - 10 |
| Low | < 1 |
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux |
| ≥ 2 | Potential for active efflux |
Note: These are general guidelines and may vary.
Visualizations
Rho-ROCK Signaling Pathway
The following diagram illustrates the signaling pathway targeted by this compound.
References
- 1. In Vitro Permeability Assays [merckmillipore.com]
- 2. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for CAY10746 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[1] The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are critical downstream effectors of the small GTPase RhoA.[2][][4] The Rho/ROCK signaling pathway plays a fundamental role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell motility, contraction, and gene expression.[1][] Dysregulation of this pathway has been implicated in numerous pathological conditions, making ROCK an attractive therapeutic target.[1][4] These application notes provide a comprehensive guide for utilizing this compound in in vitro kinase activity assays to investigate its inhibitory potential and characterize its effects on ROCK signaling.
Quantitative Data for this compound
The inhibitory activity of this compound against ROCK isoforms is summarized in the table below. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Target Kinase | IC50 Value (µM) |
| ROCK1 | 0.014 |
| ROCK2 | 0.003 |
Data derived from MedchemExpress product information.[1]
Signaling Pathway
The Rho/ROCK signaling pathway is initiated by the activation of the small GTPase RhoA. In its active GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream substrates, leading to various cellular responses. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), a regulatory subunit of myosin light chain (MLC) phosphatase.[1][5] Phosphorylation of MYPT1 by ROCK inhibits the activity of MLC phosphatase, leading to an increase in the phosphorylation of MLC and subsequent cell contraction and stress fiber formation.[1][5] Another important downstream effector is LIM kinase (LIMK), which, upon phosphorylation by ROCK, phosphorylates and inactivates cofilin, a key protein in actin depolymerization.[2] This results in the stabilization of actin filaments.
Caption: Simplified Rho/ROCK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a generic, in vitro biochemical kinase activity assay to evaluate the inhibitory effect of this compound on ROCK activity. This protocol is based on an ELISA-based format, which is a common method for this type of assay.[6][7][8][9][10]
Materials and Reagents
-
Recombinant active ROCK1 or ROCK2 enzyme
-
This compound
-
ROCK-specific substrate (e.g., recombinant MYPT1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]
-
96-well microtiter plates (high-binding)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in Wash Buffer)
-
Primary Antibody: Anti-phospho-MYPT1 (Thr696) antibody
-
Secondary Antibody: HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Caption: Experimental workflow for the ROCK kinase activity assay.
Step-by-Step Protocol
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with the ROCK substrate (e.g., 1 µg/mL of MYPT1 in PBS) overnight at 4°C.
-
The next day, wash the plate three times with Wash Buffer.
-
-
Blocking:
-
Block the plate by adding 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 25 µL of the diluted this compound or vehicle to the appropriate wells.
-
Add 25 µL of the ROCK enzyme (e.g., 10 ng of active ROCK) to all wells except the no-enzyme control.
-
Initiate the kinase reaction by adding 50 µL of ATP solution (final concentration typically at the Km for ATP for the specific ROCK isoform) to all wells.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[7]
-
-
Detection:
-
Stop the reaction by washing the plate three times with Wash Buffer.
-
Add 100 µL of diluted primary antibody (anti-phospho-MYPT1) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-enzyme control from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of this compound well / Absorbance of vehicle control well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Insufficient blocking or washing | Increase blocking time or use a different blocking agent. Ensure thorough washing between steps. |
| Non-specific antibody binding | Titrate the primary and secondary antibodies to determine the optimal concentration. Include a secondary antibody-only control. | |
| Low signal or no signal | Inactive enzyme or substrate | Use a fresh batch of enzyme and substrate. Ensure proper storage conditions (-80°C for the enzyme). |
| Suboptimal assay conditions | Optimize the concentrations of ATP, enzyme, and substrate. Check the pH and composition of the Kinase Assay Buffer. | |
| High variability between replicates | Pipetting errors or inconsistent washing | Use calibrated pipettes and ensure proper mixing of reagents. Automate washing steps if possible for better consistency. |
| Edge effects on the microplate | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Conclusion
This document provides a framework for utilizing this compound in a ROCK kinase activity assay. The provided protocols and background information are intended to guide researchers in designing and executing experiments to effectively study the inhibitory effects of this compound. Proper optimization of assay conditions is crucial for obtaining reliable and reproducible data.
References
- 1. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Rho-associated Kinase (ROCK) Activity Assay Millipore [sigmaaldrich.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 11. promega.com [promega.com]
CAY10746: A Potent Tool for Interrogating Endothelial Cell Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CAY10746 is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of the actin cytoskeleton and cellular processes critical to endothelial cell function. With potent inhibitory activity against both ROCK1 and ROCK2 isoforms, this compound serves as a valuable pharmacological tool for investigating angiogenesis, endothelial migration, and vascular permeability. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying endothelial cell biology.
Mechanism of Action: ROCK Inhibition
This compound exerts its biological effects through the specific inhibition of ROCK1 and ROCK2. The RhoA/ROCK signaling pathway is a critical downstream effector of various growth factors and mechanical cues that influence endothelial cell behavior.[1][2] Activation of this pathway leads to the phosphorylation of multiple substrates, including Myosin Light Chain (MLC) and LIM kinase, resulting in increased actin-myosin contractility, stress fiber formation, and focal adhesion assembly. By inhibiting ROCK, this compound effectively blocks these downstream events, leading to a reduction in endothelial cell migration and the modulation of vascular permeability.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in various assays.
| Parameter | Value | Reference |
| IC₅₀ (ROCK1) | 0.014 µM | [1] |
| IC₅₀ (ROCK2) | 0.003 µM | [1] |
| Effective Concentration (Inhibition of Endothelial Cell Migration) | 1 µM | [1] |
| Effective Concentration (Protection of Retinal Neurons) | 1 µM | [1] |
Signaling Pathway
Caption: this compound inhibits the ROCK signaling pathway in endothelial cells.
Experimental Protocols
The following are detailed protocols for key experiments to study endothelial cell function using this compound.
Endothelial Cell Migration (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the directional migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates and culture until they form a confluent monolayer.
-
Serum Starvation (Optional): To minimize proliferation effects, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours prior to the assay.
-
Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the medium with fresh low-serum medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control (DMSO).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (mark the bottom of the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
Endothelial Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM at a density of 2 x 10⁵ cells/mL.
-
Treatment: Prepare cell suspensions containing the desired concentrations of this compound or vehicle control.
-
Cell Seeding: Gently add 100 µL of the cell suspension to each BME-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Image Acquisition: Capture images of the tube-like structures using an inverted microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Apoptosis Assay (TUNEL Staining for Retinal Neurons)
This protocol is adapted for assessing the protective effects of this compound against apoptosis in a retinal explant or cell culture model.
Materials:
-
Retinal cell culture or retinal explants
-
Apoptosis-inducing agent (e.g., high glucose, oxidative stress agent)
-
This compound (stock solution in DMSO)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit
-
Paraformaldehyde (PFA)
-
Permeabilization solution (e.g., Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Culture retinal neurons or explants under standard conditions. Induce apoptosis using an appropriate stimulus in the presence or absence of this compound (e.g., 1 µM). Include a positive control (e.g., DNase I treatment) and a negative control (no inducing agent).
-
Fixation: After the treatment period, fix the cells or tissues with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the samples three times with PBS.
-
Permeabilization: Incubate the samples with the permeabilization solution for 5-15 minutes at room temperature.
-
TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the samples with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber at 37°C for 1 hour.
-
Washing: Wash the samples with PBS.
-
Counterstaining: Incubate with DAPI solution for 5-10 minutes to stain all cell nuclei.
-
Mounting and Imaging: Mount the samples with an anti-fade mounting medium and visualize using a fluorescence microscope.
-
Data Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of DAPI-stained cells in multiple fields of view.
Experimental Workflow
Caption: General workflow for studying endothelial cell function with this compound.
Conclusion
This compound is a potent and selective ROCK inhibitor that provides a powerful means to investigate the intricate roles of the Rho/ROCK signaling pathway in endothelial cell biology. The protocols outlined in these application notes offer a solid foundation for researchers to explore the effects of this compound on endothelial cell migration, angiogenesis, and survival, thereby facilitating a deeper understanding of vascular physiology and pathology.
References
Troubleshooting & Optimization
CAY10746 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for CAY10746. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the aqueous solubility of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It exhibits high affinity for both ROCK1 (IC₅₀ = 14 nM) and ROCK2 (IC₅₀ = 3 nM). The ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal organization, cell motility, and smooth muscle contraction. By inhibiting ROCK, this compound can modulate these pathways, making it a valuable tool for research in areas like diabetic retinopathy.
Q2: What is the recommended solvent for initial stock solution preparation?
This compound is readily soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM).
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving this compound in aqueous buffers is not recommended due to its low aqueous solubility. It will likely result in poor dissolution and inaccurate concentrations. The standard procedure is to first dissolve the compound in DMSO to create a stock solution, which can then be serially diluted in your aqueous experimental medium.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
This is a common issue for many hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step workflow to address this problem.
Q5: What is the recommended storage condition for this compound solutions?
Solid this compound should be stored at -20°C. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Aqueous working solutions should ideally be prepared fresh for each experiment and are not recommended for storage for more than one day.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a systematic approach to resolving precipitation issues encountered when preparing aqueous working solutions of this compound from a DMSO stock.
Problem: Precipitate forms upon dilution of DMSO stock in aqueous buffer (e.g., PBS, cell culture medium).
References
CAY10746 stability in culture medium at 37°C
This technical support center provides guidance and answers to frequently asked questions regarding the stability of CAY10746 in cell culture medium at 37°C. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture medium at 37°C?
Q2: How does the presence of fetal bovine serum (FBS) affect the stability of this compound?
A2: The presence of FBS can have a variable effect on the stability of small molecules. Serum proteins can bind to the compound, which may either stabilize it by preventing degradation or reduce its effective concentration.[1] It is recommended to assess the stability of this compound both in the presence and absence of FBS to understand its bioavailability and potential for non-specific binding.[1]
Q3: What are the common degradation pathways for small molecules like this compound in cell culture?
A3: Small molecules in cell culture media can degrade through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by cellular enzymes or components in the serum. The chemical structure of this compound will determine its susceptibility to these pathways. For example, esters and amides are prone to hydrolysis, while other functional groups may be susceptible to oxidation.
Q4: How often should the cell culture medium containing this compound be replaced during an experiment?
A4: The frequency of media changes depends on the stability of this compound and the duration of the experiment. If the compound is found to be unstable, more frequent media changes will be necessary to maintain a consistent concentration. A preliminary stability study is crucial to determine the effective half-life of this compound under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | Degradation of this compound over the course of the experiment. | - Perform a stability study to determine the half-life of this compound in your specific culture medium and conditions. - Increase the frequency of media changes. - Prepare fresh stock solutions of this compound for each experiment. |
| Lower than expected compound activity | - Compound precipitation in the culture medium. - Non-specific binding to plasticware or serum proteins.[1] | - Visually inspect the medium for any signs of precipitation after adding this compound. - Assess the solubility of this compound in the culture medium. - Evaluate the extent of non-specific binding by measuring the compound concentration in the medium over time in the absence of cells.[1] |
| Cell toxicity observed at expected non-toxic concentrations | - Degradation of this compound into a toxic byproduct. - Interaction with components of the culture medium leading to toxic adducts. | - Analyze the culture medium for the presence of degradation products using techniques like HPLC or LC-MS. - Test the stability of this compound in different types of culture media. |
Hypothetical Stability of this compound in Culture Medium at 37°C
The following table summarizes hypothetical stability data for this compound in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and in serum-free DMEM at 37°C. This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Time (hours) | Remaining this compound in DMEM + 10% FBS (%) | Remaining this compound in Serum-Free DMEM (%) |
| 0 | 100 | 100 |
| 6 | 95 | 85 |
| 12 | 90 | 70 |
| 24 | 82 | 50 |
| 48 | 65 | 25 |
| 72 | 50 | 10 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS) (optional)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical standards of this compound
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking the Medium: Spike the pre-warmed cell culture medium (with and without FBS) with the this compound stock solution to achieve the final desired concentration. Ensure the final solvent concentration is minimal (typically <0.1%) to avoid solvent-induced effects.
-
Incubation: Aliquot the spiked medium into sterile containers (e.g., wells of a 24-well plate) and place them in a 37°C incubator.
-
Time-Point Sampling: At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect an aliquot from each condition.
-
Sample Preparation: Immediately process the collected samples. This may involve protein precipitation (e.g., with acetonitrile) if serum is present, followed by centrifugation to remove precipitates.[1]
-
Analytical Quantification: Analyze the supernatant using a validated HPLC or LC-MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Hypothetical signaling pathway showing this compound action.
References
preventing CAY10746 precipitation in experiments
Welcome to the technical support center for CAY10746. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the experimental use of this compound, with a focus on preventing precipitation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It exhibits strong inhibitory activity against both ROCK1 (IC₅₀ = 0.014 µM) and ROCK2 (IC₅₀ = 0.003 µM).[1] The ROCK signaling pathway is a critical regulator of the actin cytoskeleton. By inhibiting ROCK, this compound prevents the phosphorylation of downstream targets, leading to reduced actin-myosin contractility and the disassembly of stress fibers. This mechanism makes it a valuable tool for studying processes like cell adhesion, migration, and morphology.[2]
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into aqueous cell culture medium. What is the cause?
A2: This is a common issue known as "solvent shift" precipitation. This compound, like many hydrophobic small molecules, is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions.[3][4] When the concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound can crash out of solution, forming a precipitate.[4]
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. However, the tolerance can be cell-line specific. It is always best practice to keep the DMSO concentration as low as possible, ideally below 0.1%, to minimize solvent-induced artifacts.[4]
Q4: How should I store this compound stock solutions?
A4: Prepared stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, store aliquots at -80°C (stable for up to 6 months). For shorter-term storage, -20°C is suitable for up to 1 month.[1]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving precipitation issues during your experiments.
Issue: A precipitate or cloudiness appears in the culture medium immediately after adding the this compound stock solution.
Issue: A precipitate or cloudiness appears hours or days after treatment.
-
Potential Cause: The compound may be degrading or interacting with components in the serum or medium over time.
-
Recommended Solution:
-
Reduce Serum Concentration: If your protocol allows, try reducing the serum percentage in your culture medium.
-
Use Serum-Free Medium: For the duration of the treatment, consider switching to a serum-free medium if compatible with your cell line.
-
Assess Stability: The compound's stability in the complete medium at 37°C may be limited. Consider reducing the incubation time or refreshing the medium with freshly diluted this compound at regular intervals.
-
Data Presentation: Solubility and Recommended Concentrations
The solubility of this compound is highly dependent on the solvent system. Below is a summary of its solubility for in vitro and in vivo applications.
Table 1: In Vitro Solubility of this compound
| Solvent | Max Solubility (Approx.) | Notes |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~2 mg/mL | Sparingly soluble. |
| Aqueous Buffers | Sparingly soluble | Not recommended for initial stock preparation.[5] |
Table 2: In Vivo Formulation Examples for this compound
| Formulation Composition | Achievable Concentration | Method |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.55 mM) | Add solvents sequentially and mix well.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.55 mM) | Add DMSO stock to corn oil and mix.[1] |
| Note: For in vivo use, it is recommended to prepare fresh solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1] |
Experimental Protocols
Protocol: Preparation of a 10 µM Working Solution for Cell Culture
This protocol details the steps to prepare a final concentration of 10 µM this compound in a cell culture plate, starting from a 10 mM DMSO stock and ensuring the final DMSO concentration is 0.1%.
References
Navigating the Nuances of CAY10746: A Guide to Off-Target Kinase Effects
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, CAY10746, understanding its selectivity profile is paramount for accurate experimental interpretation and therapeutic development. This guide provides essential information, troubleshooting advice, and frequently asked questions regarding the off-target effects of this compound on other kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of Rho-associated kinases, specifically ROCK I and ROCK II.[1] It demonstrates high affinity for these kinases, with reported IC50 values of 0.014 µM for ROCK I and 0.003 µM for ROCK II.[1]
Q2: Does this compound have known off-target effects on other kinases?
Q3: Why is it critical to evaluate the off-target effects of this compound?
Unidentified off-target kinase inhibition can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of ROCK when it may be caused or influenced by the modulation of another kinase. In a therapeutic context, off-target effects can result in unforeseen side effects and toxicities.
Q4: How can I assess the potential off-target effects of this compound in my experimental system?
Several approaches can be employed to investigate the off-target profile of this compound:
-
Kinome Profiling Services: Utilize commercial services that screen the inhibitor against a large panel of recombinant kinases (e.g., KINOMEscan™, Reaction Biology). This provides a broad overview of potential off-target interactions.
-
In-house Kinase Assays: If you suspect off-target activity on a specific kinase or pathway, you can perform biochemical or cell-based assays for those particular kinases.
-
Phenotypic Comparison: Compare the observed cellular phenotype with that of other well-characterized, structurally distinct ROCK inhibitors. Discrepancies may suggest off-target effects unique to this compound.
-
Rescue Experiments: In a cellular context, expressing a drug-resistant mutant of the intended target (ROCK) should reverse the on-target effects. If the phenotype persists, it is likely due to off-target activity.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Observed phenotype is inconsistent with known ROCK signaling pathways. | This compound may be inhibiting one or more kinases in a different signaling cascade. | 1. Consult literature for signaling pathways that could produce the observed phenotype. 2. Perform a targeted kinase assay on key kinases in the suspected off-target pathway. 3. Consider a broad-spectrum kinome scan to identify unexpected off-targets. |
| Higher than expected cytotoxicity at effective concentrations. | The inhibitor might be affecting essential "housekeeping" kinases or kinases involved in cell survival pathways. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Compare the cytotoxicity profile with other ROCK inhibitors. 3. A kinome scan can help identify off-target kinases known to be involved in cell viability. |
| Conflicting results between this compound and other ROCK inhibitors. | The off-target profiles of the inhibitors may differ, leading to divergent biological effects. | 1. Characterize the selectivity of all inhibitors used in your study under your experimental conditions. 2. Use at least two structurally distinct inhibitors for the same target to confirm that the observed effect is on-target. |
| Activation of a signaling pathway upon inhibition. | Paradoxical pathway activation can occur through complex feedback loops or by inhibiting a kinase that normally suppresses another pathway. | 1. Map the known signaling network of your system to identify potential feedback mechanisms. 2. Measure the activity of upstream and downstream components of the paradoxically activated pathway. |
Quantitative Data on Kinase Selectivity
As of the latest available information, a comprehensive, publicly accessible kinome-wide selectivity profile for this compound has not been published. The following table is a hypothetical example to illustrate how such data would be presented. The values for off-target kinases are for illustrative purposes only and are not based on experimental data for this compound.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. ROCK II | Kinase Family |
| ROCK II (Primary Target) | 3 | 1 | AGC |
| ROCK I (Primary Target) | 14 | 4.7 | AGC |
| Hypothetical Off-Target A | 500 | 167 | CAMK |
| Hypothetical Off-Target B | 1,200 | 400 | TK |
| Hypothetical Off-Target C | 8,500 | 2,833 | STE |
| Hypothetical Off-Target D | >10,000 | >3,333 | Other |
Note: Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of the primary target (ROCK II). Higher values indicate greater selectivity for the primary target.
Experimental Protocols
Protocol 1: General Biochemical Kinase Assay to Determine IC50
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a putative off-target kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate peptide
-
This compound (stock solution in DMSO)
-
ATP (at or near the Km for the specific kinase)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range would be from 100 µM down to 1 nM. Further dilute the compound in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase, the specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Detection: Stop the reaction and measure the kinase activity using the chosen detection method. This could involve quantifying ADP production, substrate phosphorylation, or ATP depletion.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting to Assess Off-Target Effects in a Cellular Context
This protocol can be used to determine if this compound inhibits the phosphorylation of a known substrate of a suspected off-target kinase in cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody specific for the phosphorylated substrate of the suspected off-target kinase
-
Primary antibody for the total protein of the substrate (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or DMSO for a specified time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, probe with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the antibody for the total substrate protein to ensure equal loading.
-
Analysis: Quantify the band intensities to determine the effect of this compound on substrate phosphorylation.
Visualizations
Caption: Simplified ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
References
troubleshooting inconsistent results with CAY10746
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using CAY10746, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of ROCK1 and ROCK2.[1] It exerts its effects by competing with ATP for the binding site in the kinase domain of ROCK. This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Phosphatase Target Subunit 1 (MYPT1), leading to a decrease in smooth muscle contraction, stress fiber formation, and cell motility.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -20°C for up to three months.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound should be prepared fresh for each experiment and not stored for more than 24 hours.[2]
Q3: What is the optimal concentration of this compound to use in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, concentrations ranging from 0.1 µM to 10 µM have been shown to be effective in inhibiting ROCK activity in various cell lines.[1] It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can this compound affect cell viability?
While generally used for its effects on cell morphology and migration, prolonged exposure or high concentrations of ROCK inhibitors can potentially impact cell viability and proliferation in a context-dependent manner. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary experiment to ensure that the observed effects are not due to cytotoxicity.
Q5: How quickly can I expect to see an effect after treating cells with this compound?
The inhibition of ROCK signaling by this compound is typically rapid. Changes in cell morphology, such as cell rounding and loss of stress fibers, can often be observed within minutes to a few hours of treatment. The timeframe for observing effects on downstream signaling events, like the dephosphorylation of MYPT1, can also be very short, often within minutes.[3]
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This section provides a structured guide to troubleshoot common issues.
Issue 1: No or Weak Inhibition of ROCK Activity
If you observe minimal or no effect of this compound in your experiments, consider the following potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound has been stored correctly at -20°C. - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Prepare fresh working dilutions in aqueous media for each experiment. Do not store aqueous solutions for more than 24 hours.[2] |
| Suboptimal Concentration | - Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 20 µM) to determine the EC50 for your specific cell line and assay. |
| Cell Line Insensitivity | - Confirm that your cell line expresses ROCK1 and/or ROCK2. - Some cell lines may have redundant signaling pathways that compensate for ROCK inhibition. Consider using a different cell line with known sensitivity to ROCK inhibitors as a positive control. |
| Insufficient Incubation Time | - While effects on morphology can be rapid, downstream effects on processes like gene expression may require longer incubation times. Perform a time-course experiment to determine the optimal treatment duration. |
| Serum Interference | - Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[4] Consider reducing the serum concentration during treatment or performing the experiment in serum-free media, if compatible with your cells. |
Issue 2: High Variability Between Replicates
High variability can obscure real biological effects. The following table outlines steps to improve consistency:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a uniform cell density across all wells or plates. Use a cell counter for accurate cell numbers. - Allow cells to adhere and stabilize for at least 24 hours before treatment. |
| Pipetting Errors | - Use calibrated pipettes and ensure proper pipetting technique for consistent compound addition. - Prepare a master mix of the treatment media to add to replicate wells. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. - Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Batch-to-Batch Variability of this compound | - If you suspect variability between different lots of the compound, it is advisable to test a new lot alongside the old one in a pilot experiment. |
Issue 3: Unexpected or Off-Target Effects
Observing phenotypes that are not consistent with ROCK inhibition may indicate off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-Target Kinase Inhibition | - While this compound is a selective ROCK inhibitor, cross-reactivity with other kinases is possible, especially at higher concentrations.[5] - Use the lowest effective concentration determined from your dose-response experiments. - As a control, consider using another structurally different ROCK inhibitor (e.g., Y-27632) to see if the same phenotype is observed. |
| Compound Purity | - Ensure you are using a high-purity batch of this compound. Obtain a certificate of analysis from the supplier if available. |
| Cellular Context | - The effects of ROCK inhibition can be highly cell-type and context-dependent. What is observed in one cell line may not be replicated in another. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (ROCK1) | 14 nM | [1] |
| IC50 (ROCK2) | 3 nM | [1] |
| Storage (Powder) | -20°C | [2] |
| Storage (DMSO Stock) | -20°C (up to 3 months) | [2] |
| Aqueous Solution Stability | Prepare fresh (do not store >24 hours) | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-MYPT1
This protocol is designed to assess the inhibitory activity of this compound by measuring the phosphorylation of a key downstream target of ROCK, MYPT1, at Threonine 696.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696) and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MYPT1 (Thr696) and total MYPT1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-MYPT1 signal to the total MYPT1 signal. A decrease in the p-MYPT1/total MYPT1 ratio indicates successful ROCK inhibition.
Protocol 2: Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on collective cell migration.
Materials:
-
Cells of interest
-
12-well or 24-well plates
-
P200 pipette tip or a specialized wound-making tool
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.
-
Wound Creation: Once confluent, create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentrations of this compound or vehicle.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure over time. An inhibition of wound closure in this compound-treated cells compared to the vehicle control indicates an effect on cell migration.
Visualizations
Caption: this compound inhibits ROCK, preventing downstream signaling.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Step-by-step workflow for p-MYPT1 Western Blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Fetal bovine serum, an important factor affecting the reproducibility of cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
CAY10746 Technical Support Center: Optimizing Incubation Time for Maximum Effect
Welcome to the technical support center for CAY10746, a potent and selective inhibitor of Rho-associated kinases (ROCK1 and ROCK2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues, with a focus on determining the optimal incubation time for achieving maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Rho-associated kinase I (ROCK1) and ROCK2. It exerts its effect by binding to the ATP-binding site of the kinases, preventing the phosphorylation of their downstream substrates. The primary downstream target relevant for assessing this compound activity is the myosin phosphatase target subunit 1 (MYPT1). Inhibition of ROCK activity leads to a decrease in the phosphorylation of MYPT1, which in turn increases myosin light chain phosphatase activity, leading to reduced smooth muscle contraction and changes in cell morphology and motility.
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific biological question being addressed. Based on available data, a concentration range of 0.1 µM to 10 µM has been shown to be effective in inhibiting ROCK kinase activity in cell-based assays. For initial experiments, a concentration of 1 µM is often a good starting point.
Q3: How long should I incubate my cells with this compound?
The ideal incubation time is highly dependent on the experimental endpoint. Effects on the phosphorylation of direct downstream targets like MYPT1 can be observed in as little as 15-30 minutes. However, for more complex cellular phenotypes such as changes in cell migration or gene expression, longer incubation times of 24 to 72 hours or even longer may be necessary. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific model and assay.
Q4: Is the effect of this compound reversible?
Yes, the inhibitory effect of small molecule kinase inhibitors like this compound is generally reversible. Upon removal of the compound from the culture medium, the ROCK signaling pathway is expected to regain its activity. The rate of recovery will depend on the specific cellular context and the washout efficiency.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is recommended to store the stock solution at -20°C or -80°C. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak effect of this compound observed | Suboptimal Incubation Time: The incubation time may be too short to observe the desired phenotype or too long, leading to secondary effects or compound degradation. | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8, 24, 48 hours) to identify the optimal incubation duration. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) to determine the EC50 for your assay. | |
| Compound Instability: The compound may have degraded in the working solution or in the culture medium over long incubation periods. | Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| Cellular Efflux: Some cell types may actively pump the compound out, reducing its intracellular concentration. | While specific data for this compound is limited, this is a known mechanism of drug resistance. If suspected, consider using efflux pump inhibitors, though this can have confounding effects. | |
| Cell Toxicity or Off-Target Effects | High Concentration: The concentration of this compound may be too high, leading to off-target effects or general cytotoxicity. | Use the lowest effective concentration determined from your dose-response experiments. Assess cell viability using methods like Trypan Blue exclusion or a commercial viability assay. |
| Prolonged Incubation: Long-term exposure to the inhibitor may lead to cellular stress or adaptation. | Use the shortest incubation time necessary to achieve the desired effect, as determined by your time-course experiments. | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle-only control in all experiments. | |
| Variability between Experiments | Inconsistent Cell Culture Conditions: Differences in cell density, passage number, or serum concentration can affect cellular responses. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are within a similar passage number range for all experiments. |
| Inconsistent Compound Handling: Variations in the preparation and storage of this compound can lead to inconsistent results. | Follow a standardized protocol for preparing and storing this compound stock and working solutions. Aliquot stock solutions to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Inhibition of MYPT1 Phosphorylation
This protocol describes a western blot-based experiment to determine the time-course of this compound-mediated inhibition of ROCK activity by assessing the phosphorylation of its direct downstream target, MYPT1.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total-MYPT1, and an anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Treatment: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 1 µM).
-
Time-Course Incubation: Treat the cells with the this compound working solution for various durations (e.g., 0, 15, 30, 60, 120, 240 minutes). Include a vehicle control (medium with the same concentration of DMSO).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for phospho-MYPT1 and total MYPT1. Normalize the phospho-MYPT1 signal to the total MYPT1 signal and the loading control. Plot the normalized phospho-MYPT1 levels against the incubation time to determine the time at which maximum inhibition is achieved.
Data Presentation
Table 1: Example Time-Course of MYPT1 Phosphorylation Inhibition by this compound (1 µM)
| Incubation Time (minutes) | Normalized p-MYPT1/Total MYPT1 Ratio (Arbitrary Units) |
| 0 (Vehicle Control) | 1.00 |
| 15 | 0.65 |
| 30 | 0.30 |
| 60 | 0.15 |
| 120 | 0.12 |
| 240 | 0.10 |
Visualizations
Caption: this compound inhibits ROCK, preventing MYPT1 phosphorylation and promoting MLC dephosphorylation.
Caption: Workflow for optimizing this compound incubation time and concentration.
Technical Support Center: CAY10746 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10746 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It targets both ROCK1 and ROCK2 isoforms, which are key regulators of the actin cytoskeleton. By inhibiting ROCK, this compound influences various cellular processes, including cell shape, adhesion, migration, and proliferation.
Q2: At what concentration should I start my cytotoxicity experiments with this compound in primary cells?
Direct cytotoxicity data for this compound in a wide range of primary cells is limited. However, based on its mechanism of action as a ROCK inhibitor and data from similar compounds like Y-27632 and Fasudil, a starting concentration range of 1-10 µM is recommended for assessing its biological effects. Cytotoxic effects, if any, are likely to be observed at higher concentrations. It is crucial to perform a dose-response experiment for each specific primary cell type to determine the optimal non-toxic working concentration and the cytotoxic threshold.
Q3: I am observing changes in my primary cell morphology after treatment with this compound. Does this indicate cytotoxicity?
Not necessarily. As a ROCK inhibitor, this compound is expected to alter the actin cytoskeleton, which can lead to significant changes in cell morphology. Common observations include a shift to a more rounded or stellate (star-like) shape, reduced stress fiber formation, and altered cell adhesion.[1] These morphological changes are indicative of on-target ROCK inhibition and should not be immediately interpreted as cytotoxicity. It is essential to use specific cytotoxicity assays to distinguish between morphological changes and actual cell death.
Q4: Can this compound interfere with standard cytotoxicity assays?
While direct interference is not widely reported, the biological effects of this compound could indirectly influence assay readouts. For example, in metabolic assays like the MTT assay, changes in cell proliferation and metabolic activity due to ROCK inhibition could alter the results without directly causing cell death. Therefore, it is recommended to use multiple, mechanistically different cytotoxicity assays to confirm any findings. For instance, combining a metabolic assay (MTT) with a membrane integrity assay (LDH release) and an apoptosis assay (Annexin V staining) will provide a more comprehensive assessment of cytotoxicity.
Q5: What is the solvent for this compound and what is a safe concentration to use in my primary cell culture?
The appropriate solvent for this compound should be confirmed with the supplier's datasheet. It is often soluble in organic solvents like DMSO. When using a solvent, it is critical to include a vehicle control in your experiments (cells treated with the same concentration of solvent used to dissolve this compound). The final concentration of the solvent in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in LDH assay | Serum in the culture medium contains LDH. | Use a low-serum or serum-free medium for the assay period. Include a "medium-only" background control to subtract from all readings. |
| This compound is causing cell lysis at the tested concentration. | Perform a dose-response curve to determine if the effect is concentration-dependent. Confirm cell lysis with a microscope. | |
| Low signal in MTT assay | Cell seeding density is too low. | Optimize the cell seeding density for your specific primary cell type to ensure a robust signal. |
| This compound is inhibiting cell proliferation without causing cell death. | Corroborate the MTT results with a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (LDH). | |
| The incubation time with MTT reagent is too short. | Increase the incubation time with the MTT reagent, ensuring it is within the linear range for your cell type. | |
| Inconsistent results between experiments | Primary cells have a limited lifespan and their characteristics can change with passage number. | Use primary cells at a consistent and low passage number for all experiments. |
| Variability in cell seeding. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. | |
| Observed cell "detachment" is misinterpreted as cell death | ROCK inhibition can decrease cell adhesion. | Do not solely rely on visual inspection of cell attachment. Use a quantitative cytotoxicity assay on both the adherent and floating cell populations. |
| Unexpected pro-survival effect observed | ROCK inhibitors have been shown to protect some cell types from apoptosis. | This may be a genuine biological effect. Investigate markers of apoptosis (e.g., caspase activity, Annexin V staining) to confirm a pro-survival or anti-apoptotic effect. |
Data on Effective Concentrations of ROCK Inhibitors in Primary Cells
Direct cytotoxic IC50 values for this compound in primary cells are not widely available. The following table summarizes the effective concentrations of this compound and other commonly used ROCK inhibitors (Y-27632 and Fasudil) in various primary cell types, which can serve as a guide for designing initial dose-response experiments. Note that these are typically concentrations for achieving a biological effect, not necessarily for inducing cytotoxicity.
| Compound | Primary Cell Type | Effective Concentration | Observed Effect |
| This compound | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 µM | Inhibition of cell migration |
| Y-27632 | Human Hair Follicle Stem Cells | 10-20 µM | Promoted proliferation and maintained stemness. |
| Ovine Spermatogonial Stem Cells | 5-10 µM | Optimal for primary culture; concentrations >20 µM decreased viability.[2] | |
| Human Corneal Endothelial Cells | 10-30 µM | Improved attachment and proliferation.[3] | |
| Human Pluripotent Stem Cells | 10 µM | Improved survival after cryopreservation and passaging.[4][5][6] | |
| Fasudil | Human Fibroblasts (from urethral scar) | 30-60 µM (IC50) | Inhibition of proliferation.[7] |
| Mouse Hematopoietic Stem and Progenitor Cells | 0.1-1 µM | Inhibition of proliferation.[8] | |
| Pig Photoreceptor Cells | 10 mM (in vivo) | Reduced axon retraction after retinal detachment.[9] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often correlated with cell viability.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Primary cells
-
Complete culture medium (preferably with low serum during the assay)
-
This compound
-
LDH assay kit (commercially available)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Seed primary cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with low-serum or serum-free medium containing serial dilutions of this compound. Include controls: no-treatment (spontaneous LDH release), vehicle-only, and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Read the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed primary cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound inhibits the ROCK signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. The effects of Rho-associated kinase inhibitor Y-27632 on primary human corneal endothelial cells propagated using a dual media approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction to ROCK inhibitors for hPSC culture – Captivate Bio [captivatebio.com]
- 5. researchgate.net [researchgate.net]
- 6. ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fasudil inhibits proliferation and collagen synthesis and induces apoptosis of human fibroblasts derived from urethral scar via the Rho/ROCK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasudil, a clinically-safe ROCK Inhibitor, Decreases Disease Burden in a Cbl/Cbl-b Deficiency-Driven Murine Model of Myeloproliferative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasudil, a Clinically Used ROCK Inhibitor, Stabilizes Rod Photoreceptor Synapses after Retinal Detachment - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in CAY10746 experiments
Technical Support Center: CAY10746
Welcome to the technical support center for this compound, a potent and selective inhibitor of the NLRP3 inflammasome. This resource is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, direct inhibitor of the NLRP3 inflammasome. It prevents the ATP-binding and oligomerization of NLRP3, which is a critical step in the assembly and activation of the inflammasome complex.[1][2][3] This blockade inhibits the subsequent activation of caspase-1 and the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2][4]
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a crystalline solid. For stock solutions, we recommend dissolving it in cell culture-grade DMSO. The solubility and storage recommendations are summarized in the table below.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage of Stock Solution | -20°C, desiccated |
| Working Concentration | Dilute from stock in cell culture medium immediately before use. |
| Avoid | Multiple freeze-thaw cycles of the stock solution. |
Q3: What are the recommended working concentrations for this compound in cell-based assays?
A3: The optimal working concentration of this compound can vary depending on the cell type and experimental conditions. However, a good starting point for most cell-based assays is a concentration range of 100 nM to 1 µM. We recommend performing a dose-response curve to determine the optimal concentration for your specific experiment.
Q4: Is this compound cytotoxic?
A4: this compound exhibits low cytotoxicity at effective concentrations. However, at very high concentrations or with prolonged incubation times, some cytotoxic effects may be observed. It is always recommended to perform a cytotoxicity assay (e.g., LDH release or a viability stain) in parallel with your experiment to ensure that the observed effects are due to NLRP3 inhibition and not cell death.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability in Experimental Replicates
-
Question: I am observing significant variability between my experimental replicates when using this compound. What could be the cause?
-
Answer: High variability in cell-based assays can stem from several sources.[5][6][7][8] Here are some common factors to consider:
-
Inconsistent Cell Seeding: Ensure that cells are seeded at a consistent density across all wells.[8] Variations in cell number can affect the cellular response to stimuli and inhibitors.
-
Cell Passage Number: Use cells with a consistent and low passage number.[6] High passage numbers can lead to phenotypic drift and altered cellular responses.
-
Incomplete Solubilization of this compound: Ensure that the this compound stock solution is fully dissolved and that the working dilution is thoroughly mixed into the cell culture medium.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when preparing serial dilutions.[5]
-
Edge Effects in Multi-well Plates: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
-
Issue 2: this compound Shows Lower Than Expected Potency
-
Question: The inhibitory effect of this compound in my assay is weaker than expected. What are the possible reasons?
-
Answer: Several factors can contribute to reduced potency of this compound:
-
Suboptimal NLRP3 Inflammasome Activation: Ensure that your positive control for NLRP3 activation (e.g., LPS + ATP or nigericin) is inducing a robust response.[9][10] The canonical activation of the NLRP3 inflammasome is a two-step process requiring a priming signal (like LPS) and an activation signal (like ATP or nigericin).[1][10][11]
-
Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the DMSO stock can lead to degradation of the compound. Prepare fresh working dilutions for each experiment.
-
Presence of Serum Proteins: If your cell culture medium contains a high percentage of serum, the serum proteins may bind to this compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell type.
-
Incorrect Timing of Treatment: For optimal inhibition, this compound should be added to the cells before the NLRP3 activation signal (e.g., ATP or nigericin). A typical pre-incubation time is 30-60 minutes.[10]
-
Issue 3: High Background Signal in Negative Controls
-
Question: My negative control wells (cells + this compound, without NLRP3 activator) are showing a high inflammatory response. Why is this happening?
-
Answer: A high background signal can be due to several factors unrelated to specific NLRP3 activation:
-
Cell Stress: Over-confluent or unhealthy cells can spontaneously activate inflammatory pathways. Ensure your cells are healthy and seeded at an appropriate density.
-
Contamination: Mycoplasma or endotoxin contamination in cell cultures or reagents can trigger a non-specific inflammatory response.[8] Regularly test your cell lines for mycoplasma.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and induce stress. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Experimental Protocols & Data
Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages
This protocol describes a method to assess the inhibitory activity of this compound on the canonical NLRP3 inflammasome pathway in differentiated THP-1 cells.
1. Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
PMA (Phorbol 12-myristate 13-acetate)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine 5'-triphosphate)
-
This compound
-
IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
2. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours.
3. NLRP3 Inflammasome Inhibition Assay:
-
Priming (Signal 1): Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours.[10]
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1 hour.
-
Activation (Signal 2): Add 5 mM ATP to the wells to activate the NLRP3 inflammasome and incubate for 30-60 minutes.[12]
-
Sample Collection: Centrifuge the plate and collect the supernatants for analysis.
4. Readouts:
-
IL-1β Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Cytotoxicity Assessment: Measure LDH release in the supernatants to assess cell death using a cytotoxicity assay kit.
Expected Results: Sample Data Table
The following table shows representative data for the inhibition of IL-1β release by this compound in LPS-primed, ATP-stimulated THP-1 macrophages.
| This compound Conc. (nM) | IL-1β Release (pg/mL) | % Inhibition | Cell Viability (%) |
| 0 (Vehicle Control) | 1500 | 0 | 98 |
| 10 | 1275 | 15 | 97 |
| 100 | 750 | 50 | 96 |
| 1000 | 150 | 90 | 95 |
Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the in vitro this compound NLRP3 inhibition assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the NLRP3 Inflammasome [ouci.dntb.gov.ua]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors | Semantic Scholar [semanticscholar.org]
- 5. mt.com [mt.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. cellgs.com [cellgs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
CAY10746 long-term storage and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term storage, stability, and handling of CAY10746, a selective Rho kinase (ROCK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound stock solutions should be stored under the following conditions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). A common practice is to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments. For in vivo applications, specific formulations using solvents like PEG300, Tween-80, and saline, or corn oil may be necessary to achieve the desired concentration and solubility.[1]
Q3: Is this compound stable in aqueous solutions?
Q4: How many times can I freeze and thaw a this compound stock solution?
A4: To maintain the integrity of the compound, it is strongly recommended to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials is the best practice. General studies on compounds in DMSO suggest that some molecules can withstand a limited number of freeze-thaw cycles without significant degradation, but this is compound-specific.
Q5: Is this compound sensitive to light?
A5: Specific photostability data for this compound is not provided in the available literature. However, as a general precaution for all photosensitive compounds, it is recommended to store this compound solutions in light-protected vials (e.g., amber vials) and to minimize exposure to light during handling and experiments.
Troubleshooting Guides
Cell-Based Assays
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect on cell morphology (e.g., no cell rounding) | 1. Inactive compound: The compound may have degraded due to improper storage or handling. 2. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. 3. Cell line resistance: The cell line may have a less dominant ROCK signaling pathway for maintaining its morphology. | 1. Use a fresh aliquot of this compound. Verify the compound's activity on a sensitive, well-characterized cell line if possible. 2. Perform a dose-response experiment to determine the optimal working concentration. 3. Consider using an alternative cell line known to be responsive to ROCK inhibitors. |
| High levels of cell death or cytotoxicity | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. 2. Compound cytotoxicity: this compound may be toxic to the specific cell line at the concentration used. | 1. Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line and use a lower, non-toxic concentration for your experiments. |
| Precipitation of the compound in cell culture media | 1. Low solubility: this compound may have limited solubility in aqueous media at the desired concentration. | 1. Ensure the stock solution is fully dissolved before further dilution. 2. Prepare the final working solution immediately before use. 3. If precipitation persists, consider using a different solvent for the initial stock solution or incorporating a solubilizing agent, ensuring it is compatible with your experimental system. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in animal models | 1. Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. 2. Rapid metabolism: The compound may be cleared from the system too quickly. 3. Incorrect dosage: The administered dose may be too low. | 1. Optimize the drug delivery vehicle. Formulations with PEG300, Tween-80, and saline or corn oil have been suggested for this compound.[1] 2. Investigate the pharmacokinetic properties of this compound to determine its half-life and adjust the dosing frequency accordingly. 3. Perform a dose-escalation study to identify the effective dose range. |
| Adverse effects or toxicity in animals | 1. High dosage: The administered dose may be in the toxic range. 2. Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | 1. Conduct a dose-ranging toxicity study to determine the maximum tolerated dose. 2. Run a control group with the vehicle alone to assess its potential toxicity. |
Data Presentation
This compound Storage Recommendations
| Condition | Solvent | Duration |
| -80°C | DMSO | Up to 6 months[1] |
| -20°C | DMSO | Up to 1 month[1] |
General Stability Testing Parameters (Based on ICH Guidelines)
| Condition | Description |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV light. |
Experimental Protocols
Protocol 1: In Vitro Cell Migration (Wound Healing) Assay
This protocol is adapted from standard procedures for assessing the effect of ROCK inhibitors on cell migration.
1. Cell Seeding:
-
Plate cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate and grow to a confluent monolayer.
2. Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the well with sterile PBS to remove detached cells.
3. Treatment:
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
4. Imaging:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
5. Analysis:
-
Measure the width of the wound at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 2: Neuroprotection Assay
This protocol is a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult.
1. Cell Culture:
-
Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in appropriate media.
-
Differentiate the cells into a more mature neuronal phenotype if required by the experimental design.
2. Pre-treatment:
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
3. Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic agent (e.g., 6-hydroxydopamine, rotenone, or high glucose to model diabetic neuropathy) in the continued presence of this compound.
4. Incubation:
-
Incubate the cells for a period sufficient to induce cell death in the control group (e.g., 24-48 hours).
5. Assessment of Cell Viability:
-
Quantify cell viability using a suitable assay, such as MTT, LDH release, or live/dead staining with fluorescent dyes (e.g., calcein-AM and ethidium homodimer-1).
6. Data Analysis:
-
Compare the viability of cells treated with this compound and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.
Mandatory Visualization
References
Technical Support Center: CAY10746 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective Rho-kinase (ROCK) inhibitor, CAY10746, in in vivo experiments. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: There is limited publicly available in vivo toxicity data specifically for this compound. The potential side effects and troubleshooting advice provided here are largely inferred from the known pharmacological effects of the broader class of ROCK inhibitors. Researchers should always perform dose-escalation and tolerability studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the potential in vivo side effects of this compound?
While specific studies on this compound are limited, based on its mechanism as a ROCK inhibitor, potential side effects may include:
-
Hypotension: ROCK signaling plays a crucial role in maintaining vascular tone and blood pressure. Inhibition of ROCK can lead to vasodilation and a subsequent drop in blood pressure.
-
Reproductive Toxicity: Studies on general ROCK inhibitors have indicated that the inhibition of both ROCK isoforms can be associated with adverse reproductive outcomes in animal models.
-
Ocular Hyperemia: Topical application of ROCK inhibitors has been associated with redness of the eye.
Some studies on related chroman-4-one derivatives have reported that they are well-tolerated in mice, suggesting the core chemical structure may have a reasonable safety profile at therapeutic doses.[1] However, this is not a substitute for specific toxicity testing of this compound.
Q2: Is there any quantitative toxicity data available for this compound, such as an LD50 or Maximum Tolerated Dose (MTD)?
As of the latest information available, specific quantitative toxicity data like LD50 (median lethal dose) or MTD (maximum tolerated dose) for this compound has not been published. It is crucial for researchers to determine the MTD in their specific animal model through a dose-escalation study.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway is a critical downstream effector of the small GTPase RhoA. This pathway is involved in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality or severe morbidity. | Dose of this compound is too high and exceeds the MTD. | - Immediately cease administration and euthanize animals exhibiting severe distress. - Conduct a dose-escalation study to determine the MTD in your specific animal model and strain. Start with a low dose and gradually increase it in different cohorts while closely monitoring for signs of toxicity. |
| Animals appear lethargic, weak, or have a hunched posture. | Hypotension due to the vasodilatory effects of ROCK inhibition. | - Monitor blood pressure in a satellite group of animals receiving this compound. - Consider reducing the dose. - Ensure animals have easy access to food and water. |
| Reduced breeding efficiency or litter size in long-term studies. | Potential reproductive toxicity associated with ROCK inhibition. | - If reproductive endpoints are not the focus of your study, consider using animals that are not intended for breeding. - If studying long-term effects where reproduction is a factor, it is essential to include specific endpoints to assess reproductive toxicity. |
| Inconsistent or lack of expected therapeutic effect. | - Inadequate dose or bioavailability. - Improper formulation or administration. - Degradation of the compound. | - Verify the dose calculation and administration technique. - Ensure the formulation is appropriate for the route of administration and that this compound is fully dissolved or suspended. - Check the storage conditions and expiration date of the compound. - Consider performing pharmacokinetic studies to determine the in vivo exposure of this compound. |
Experimental Protocols
Protocol for Determining Maximum Tolerated Dose (MTD) in Mice
This protocol provides a general framework for a dose-escalation study to determine the MTD of this compound in mice.
Materials:
-
This compound
-
Vehicle for solubilizing this compound (e.g., DMSO, PEG400, saline)
-
Age- and sex-matched mice (e.g., C57BL/6)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal scale
-
Clinical observation checklist
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions for different dose groups.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) once daily for a predetermined period (e.g., 7-14 days).
-
Clinical Monitoring: Observe the animals at least twice daily for any clinical signs of toxicity, including changes in body weight, food and water intake, posture, activity level, and grooming. Record all observations.
-
Body Weight Measurement: Measure and record the body weight of each animal before dosing and at least three times per week during the study.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, persistent signs of distress, or mortality).
-
Necropsy and Histopathology (Optional): At the end of the study, a gross necropsy and histopathological examination of major organs can be performed to identify any target organ toxicity.
Protocol for Blood Pressure Monitoring in Mice
This protocol describes a non-invasive method for measuring systolic blood pressure in mice using a tail-cuff system.[2][3]
Materials:
-
Non-invasive blood pressure measurement system for rodents (tail-cuff method)
-
Mouse restrainer
-
Warming platform
Procedure:
-
Acclimation to the Procedure: To minimize stress-induced variations in blood pressure, acclimate the mice to the restrainer and the tail-cuff procedure for several days before the actual measurement.
-
Animal Restraint: Gently place the mouse in a size-appropriate restrainer.
-
Warming: Place the restrained mouse on a warming platform set to a comfortable temperature (around 37°C) to facilitate the detection of the tail pulse.
-
Cuff Placement: Place the tail cuff at the base of the tail.
-
Measurement: Start the blood pressure measurement cycle as per the manufacturer's instructions. The system will automatically inflate and deflate the cuff while recording the pressure.
-
Data Collection: Obtain at least 5-10 consecutive successful readings for each mouse and calculate the average systolic blood pressure.
-
Timing: Measure blood pressure at consistent times of the day to minimize diurnal variations. For acute studies, measure before and at various time points after this compound administration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the ROCK signaling pathway.
Caption: A typical experimental workflow for in vivo studies.
References
Technical Support Center: CAY10746 and Fluorescence-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the ROCK inhibitor, CAY10746, in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). It exhibits high inhibitory activity against both ROCK1 and ROCK2 isoforms.[1][2] The ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell motility, and smooth muscle contraction. By inhibiting ROCK, this compound can modulate these processes, making it a valuable tool for research in areas such as diabetic retinopathy.[1][2]
Q2: Does this compound exhibit intrinsic fluorescence (autofluorescence)?
Based on available data, there is no direct evidence to suggest that this compound is inherently fluorescent. The reported maximum absorbance wavelengths for this compound are 239, 247, and 305 nm.[3] While this does not entirely rule out autofluorescence at other wavelengths, significant interference is less likely if your assay's excitation and emission wavelengths are distant from these values. However, it is always recommended to perform a control experiment to test for compound autofluorescence.
Q3: Can this compound quench the fluorescence signal in my assay?
Fluorescence quenching occurs when a compound reduces the fluorescence intensity of a fluorophore. This can happen through various mechanisms, including the inner filter effect where the compound absorbs light at the excitation or emission wavelengths of the fluorophore.[4][] Given the absorbance profile of this compound, there is a potential for quenching if your assay fluorophore has excitation or emission spectra that overlap with this compound's absorbance peaks. A quenching control assay is recommended to assess this possibility.
Q4: How can I determine if this compound is interfering with my fluorescence assay?
The most effective way to identify potential interference is to run a set of control experiments. This includes measuring the fluorescence of this compound alone in the assay buffer (to check for autofluorescence) and measuring the fluorescence of your probe with and without this compound (to check for quenching). These controls should be performed at the same concentrations of this compound that you plan to use in your experiment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your fluorescence-based assays.
Problem 1: Unexpected increase in fluorescence signal in the presence of this compound.
-
Possible Cause: Autofluorescence of this compound.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at various concentrations used in your experiment. Measure the fluorescence at your assay's excitation and emission wavelengths.
-
Perform a Spectral Scan: If your plate reader has the capability, perform a full emission scan of this compound at your assay's excitation wavelength to determine its emission profile.
-
Mitigation Strategies:
-
Subtract Background: If the autofluorescence is moderate and consistent, you can subtract the signal from the compound-only control wells from your experimental wells.
-
Switch Fluorophore: If the autofluorescence is significant, consider using a fluorophore with red-shifted excitation and emission wavelengths that do not overlap with the potential autofluorescence of this compound.
-
-
Problem 2: Unexpected decrease in fluorescence signal in the presence of this compound.
-
Possible Cause: Fluorescence quenching by this compound.
-
Troubleshooting Steps:
-
Run a Quenching Control: Prepare wells with your fluorescent probe at the assay concentration and add increasing concentrations of this compound. A dose-dependent decrease in fluorescence intensity suggests quenching.
-
Measure Absorbance Spectrum: Measure the absorbance spectrum of this compound to see if it overlaps with the excitation or emission wavelengths of your fluorophore.
-
Mitigation Strategies:
-
Lower Compound Concentration: If possible, use the lowest effective concentration of this compound to minimize quenching.
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound.
-
Use a Brighter Fluorophore: A brighter fluorophore may provide a sufficient signal-to-noise ratio even in the presence of some quenching.
-
-
Problem 3: High variability in fluorescence readings between replicate wells.
-
Possible Cause: Poor solubility or precipitation of this compound at the tested concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay plate for any signs of precipitation or turbidity in the wells containing this compound.
-
Solubility Test: Determine the solubility of this compound in your specific assay buffer. This compound is reported to be soluble in DMSO.[3] Ensure the final concentration of DMSO in your assay is low and consistent across all wells.
-
Mitigation Strategies:
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the level that affects your assay's performance.
-
Lower Compound Concentration: Work with concentrations of this compound that are well below its solubility limit in the assay buffer.
-
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₃N₃O₅ | [3] |
| Formula Weight | 457.5 g/mol | [3] |
| ROCK1 IC₅₀ | 14 nM | [3] |
| ROCK2 IC₅₀ | 3 nM | [3] |
| Maximum Absorbance (λmax) | 239, 247, 305 nm | [3] |
| Solubility | Soluble in DMSO | [3] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a serial dilution of this compound in your assay buffer. The final DMSO concentration should be kept constant and at a level that does not affect the assay (typically ≤ 0.5%).
-
Add the this compound dilutions to the wells of a black, clear-bottom microplate. Include wells with assay buffer and the equivalent concentration of DMSO as a vehicle control.
-
Measure the fluorescence using a plate reader at the excitation and emission wavelengths of your experimental fluorophore.
-
Analyze the data: A concentration-dependent increase in fluorescence compared to the vehicle control indicates autofluorescence.
Protocol 2: Cell Migration Assay (Scratch Assay) with Fluorescently Labeled Cells
-
Cell Seeding: Seed your cells of interest (e.g., endothelial cells) in a 96-well imaging plate and grow them to a confluent monolayer.
-
Cell Labeling: Label the cells with a live-cell fluorescent dye (e.g., Calcein AM) according to the manufacturer's protocol.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a p200 pipette tip or a specialized scratch assay tool.
-
Wash: Gently wash the wells with pre-warmed culture medium to remove detached cells.
-
Treatment: Add fresh culture medium containing different concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Acquire initial images (t=0) of the scratch wounds using a fluorescence microscope or a high-content imaging system.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for a desired time period (e.g., 12-24 hours).
-
Final Imaging: Acquire final images of the scratch wounds.
-
Data Analysis: Measure the area of the scratch at t=0 and the final time point. Calculate the percentage of wound closure for each condition. A decrease in wound closure in the presence of this compound would indicate an inhibitory effect on cell migration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the ROCK signaling pathway.
Caption: A logical workflow for troubleshooting this compound interference.
References
Technical Support Center: Ensuring Reproducibility of CAY10746 Results
Welcome to the technical support center for CAY10746, a selective Rho kinase (ROCK) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits inhibitory activity against both ROCK1 and ROCK2 isoforms. The primary mechanism of action involves the competitive inhibition of the ATP-binding site of ROCK, which prevents the phosphorylation of its downstream substrates. This leads to the disassembly of actin stress fibers and a reduction in actin-myosin contractility, impacting cellular processes such as adhesion, migration, and proliferation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in an organic solvent such as DMSO to create a stock solution. It is crucial to prepare fresh working solutions from the stock for each experiment to ensure compound integrity. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: In which research areas is this compound commonly used?
A3: this compound is frequently utilized in studies related to diabetic retinopathy, where it has been shown to protect retinal neurons and suppress improper proliferation of Müller cells.[1] Its ability to modulate the cytoskeleton makes it a valuable tool in cancer research to study cell migration and metastasis, as well as in neuroscience to investigate neurite outgrowth and neuronal regeneration.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
In Vitro Cell-Based Assays
Problem: Inconsistent or no observable effect on cell morphology.
-
Possible Cause 1: Suboptimal Compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for in vitro experiments is 0.1 µM to 10 µM.
-
-
Possible Cause 2: Incorrect Solvent or Dilution.
-
Solution: Ensure the compound is fully dissolved in the stock solution before preparing working dilutions. The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The expression and activity of ROCK can vary between cell lines. Confirm ROCK expression in your cell line of interest via Western blot or qPCR. Consider using a positive control cell line known to be responsive to ROCK inhibition.
-
Problem: High background or off-target effects observed in Western blot analysis of p-MYPT1.
-
Possible Cause 1: Non-specific Antibody Binding.
-
Solution: Optimize your primary and secondary antibody concentrations. Block the membrane with a suitable blocking agent, such as 5% BSA in TBST, as milk can sometimes interfere with the detection of phosphorylated proteins.
-
-
Possible Cause 2: Suboptimal Lysis Buffer.
-
Solution: Ensure your lysis buffer contains phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of your target protein during sample preparation.
-
-
Possible Cause 3: High Compound Concentration.
-
Solution: While this compound is selective, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
-
In Vivo Animal Studies (Diabetic Retinopathy Model)
Problem: Lack of therapeutic effect in the animal model.
-
Possible Cause 1: Inadequate Drug Delivery or Dosage.
-
Solution: The route of administration is critical. For ophthalmic applications, intravitreal injections are often used to deliver the compound directly to the target tissue. The dosage should be carefully optimized based on the animal model and the severity of the condition. For systemic administration, consider the pharmacokinetic and pharmacodynamic properties of this compound to determine an appropriate dosing regimen.
-
-
Possible Cause 2: Timing of Treatment.
-
Solution: The therapeutic window for intervention can be narrow. Initiate treatment at a well-defined stage of disease progression in your animal model to observe a significant effect.
-
-
Possible Cause 3: Animal Model Variability.
-
Solution: Ensure the diabetic phenotype is consistent across your animal cohort. Monitor blood glucose levels and other relevant physiological parameters to confirm the disease model's validity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference Cell Line/System |
| IC50 (ROCK1) | 14 nM | In vitro kinase assay |
| IC50 (ROCK2) | 3 nM | In vitro kinase assay |
| Experimental Model | This compound Concentration | Observed Effect |
| SH-SY5Y Cells | 0.1, 1, and 10 µM | Inhibition of ROCK kinase activity.[1] |
| Endothelial Cells (in vitro) | 1 µM | Inhibition of cell migration.[1] |
| Retinal Neurons (high glucose) | 1 µM | Protection from oxidative stress and apoptosis-mediated cell death.[1] |
| Müller Cells (high glucose) | 1 µM | Suppression of improper proliferation.[1] |
| Retinal Explants (high glucose) | 1 µM | Promoted regression of vascular vessels.[1] |
Detailed Experimental Protocols
Western Blot for Phosphorylated MYPT1 (p-MYPT1)
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 30 minutes to 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-MYPT1 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
Endothelial Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture endothelial cells to sub-confluency. Starve the cells in a serum-free medium for 4-6 hours before the assay.
-
Assay Setup: Place transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a chemoattractant (e.g., VEGF) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period that allows for significant cell migration (e.g., 6-24 hours).
-
Fixation and Staining: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several random fields under a microscope.
Visualizations
Signaling Pathway
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A general experimental workflow for investigating this compound.
Logical Relationship
Caption: A logical troubleshooting workflow for inconsistent this compound results.
References
unexpected phenotypes observed with CAY10746
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CAY10746, a selective Rho kinase (ROCK) inhibitor. This guide is intended for researchers, scientists, and drug development professionals to address potential issues and unexpected phenotypes observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and ROCK2.[1][2][3] Its primary mechanism of action is to bind to the ATP-binding pocket of ROCK kinases, preventing the phosphorylation of downstream substrates.[1][2] This leads to a reduction in actin-myosin contractility and other ROCK-mediated cellular processes.
Q2: What are the expected cellular phenotypes when using this compound?
Based on its function as a ROCK inhibitor, the expected phenotypes include:
-
Inhibition of stress fiber formation.
-
Decreased cell contractility and rounding.
-
Protection of retinal neurons from high glucose-induced apoptosis and oxidative stress.[1][2]
-
Suppression of improper proliferation of Müller cells.[1]
Q3: What are the known IC50 values for this compound?
The inhibitory concentrations of this compound are summarized in the table below.
| Target | IC50 Value |
| ROCK1 | 14 nM |
| ROCK2 | 3 nM |
| PKA | >10,000 nM |
| LIMK2 | 46 nM |
| Aurora A | 1,072 nM |
| Aurora B | 1,239 nM |
| PKG1α | 517 nM |
| PKG1β | 660 nM |
Data sourced from Cayman Chemical product information sheet.[2]
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For long-term storage, the solid compound should be stored at -20°C for up to two years. DMSO stock solutions can be stored at -80°C for up to six months.
Troubleshooting Unexpected Phenotypes
This section addresses unexpected or contradictory results that researchers may encounter when using this compound.
Q5: I am seeing an increase in cell migration after treating with this compound, which is the opposite of the expected effect. Why is this happening?
This is a known paradoxical effect of ROCK inhibitors in certain cell types. While ROCK inhibition typically reduces migration by disrupting stress fibers and focal adhesions, in some contexts, it can promote a less directed, amoeboid-like migration.
Troubleshooting Steps:
-
Confirm Cell Type-Specific Effects: Research literature for the effects of ROCK inhibitors on your specific cell line, as responses can be highly cell-type dependent.
-
Optimize Inhibitor Concentration: Perform a dose-response experiment. High concentrations may lead to profound cytoskeletal disruption that could paradoxically enhance motility in some cells.
-
Analyze Migration Characteristics: Use live-cell imaging to observe the morphology and movement of the cells. Are they exhibiting amoeboid-like blebbing instead of mesenchymal-like movement?
-
Consider Off-Target Effects: At higher concentrations, inhibition of other kinases like LIMK2 could contribute to altered cytoskeletal dynamics.
dot
Caption: Troubleshooting workflow for unexpected cell migration.
Q6: I am observing changes in cell cycle progression or an increase in polyploid cells. Is this expected with this compound?
This is not a primary on-target effect of ROCK inhibition but could be due to the off-target activity of this compound on Aurora kinases A and B, especially at higher concentrations.[2] Aurora kinases are crucial for mitotic progression, and their inhibition can lead to defects in chromosome segregation and cytokinesis, resulting in polyploidy and cell cycle arrest.
Troubleshooting Steps:
-
Review Inhibitor Concentration: Ensure you are using the lowest effective concentration for ROCK inhibition to minimize off-target effects. Refer to the IC50 table.
-
Validate with a More Specific Inhibitor: If available, use a more selective ROCK inhibitor as a control to confirm if the phenotype is ROCK-dependent.
-
Assess Aurora Kinase Activity: If the phenotype persists, you may need to perform specific assays to measure the activity of Aurora kinases in your experimental system.
This compound has off-target activity against LIM kinase 2 (LIMK2).[2] LIMK2 is a downstream effector of ROCK and also plays a role in regulating the actin cytoskeleton by phosphorylating cofilin. However, LIMK2 has also been implicated in microtubule dynamics. Therefore, at concentrations that inhibit LIMK2, you might observe effects on microtubule organization.
Troubleshooting Steps:
-
Titrate this compound Concentration: Use a concentration that is highly selective for ROCK1/2 over LIMK2.
-
Use a LIMK2-Specific Inhibitor: As a control, use a specific LIMK2 inhibitor to see if it phenocopies the observed effects on microtubules.
-
Visualize Cytoskeleton: Perform immunofluorescence staining for both actin filaments (using phalloidin) and microtubules (using an anti-tubulin antibody) to carefully assess the cytoskeletal architecture.
Experimental Protocols
dot
Caption: A general workflow for experiments using this compound.
Protocol 1: Western Blot for Phospho-MYPT1
This protocol is for detecting the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Threonine 696 (p-MYPT1), a direct downstream target of ROCK.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-MYPT1 (Thr696) and anti-total MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for the desired time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-MYPT1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MYPT1.
Protocol 2: Wound Healing (Scratch) Assay
This protocol is used to assess collective cell migration.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tip
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well.
-
Washing: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate in an incubator and capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the initial scratch width.
Protocol 3: Transwell Migration Assay
This assay measures the migration of individual cells through a porous membrane.
Materials:
-
Transwell inserts (with appropriate pore size for your cells)
-
24-well plates
-
Cells of interest
-
Serum-free media and media with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free media.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Transwell insert. Include this compound or vehicle control in the upper chamber with the cells.
-
Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the media from the upper chamber. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with crystal violet for 15 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view.
Signaling Pathway Diagram
dot
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
References
CAY10746 degradation products and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAY10746. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It exhibits inhibitory activity against both ROCK1 and ROCK2 isoforms.[1] The primary mechanism of action involves the inhibition of the ROCK signaling pathway, which plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell motility, and apoptosis.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound. It is supplied as a crystalline solid and should be stored at -20°C.[4] For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light and moisture.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the crystalline solid in DMSO to the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 4.575 mg of this compound (Formula Weight: 457.5 g/mol ) in 1 mL of DMSO. Ensure the solution is thoroughly mixed before use. For cell-based assays, further dilutions should be made in the appropriate cell culture medium.
Q4: I am observing inconsistent or no effect of this compound in my experiments. What could be the potential causes?
Inconsistent or absent effects of this compound can stem from several factors:
-
Improper Storage: Exposure to temperatures above -20°C, moisture, or light can lead to degradation of the compound.
-
Incorrect Solution Preparation: Errors in weighing the compound or dissolving it in the solvent can result in an incorrect final concentration.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to ROCK inhibitors.
-
Experimental Conditions: The confluency of cells, passage number, and serum concentration in the culture medium can all influence the cellular response to this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound | Compound degradation due to improper storage. | Ensure the compound is stored at -20°C in a tightly sealed, light-protected container. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect concentration of the working solution. | Verify the calculations and preparation steps for the stock and working solutions. Use a calibrated balance for accurate weighing. | |
| Insufficient incubation time or dose. | Optimize the incubation time and concentration of this compound for your specific cell line and experimental setup. Perform a dose-response and time-course experiment. | |
| Precipitation of the compound in cell culture medium | Low solubility in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. If precipitation persists, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your experimental system. |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell seeding density, passage number, serum concentration, and incubation times. |
| Degradation of stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| ROCK1 | 14 |
| ROCK2 | 3 |
Data sourced from Cayman Chemical product information sheet.[1]
Experimental Protocols
Protocol for Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh 4.575 mg of this compound and dissolve it in 1 mL of high-purity DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
-
-
Prepare Working Solutions:
-
Thaw a single-use aliquot of the 10 mM stock solution at room temperature.
-
For cell-based assays, dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mix gently by inverting the tube.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
General Protocol for Assessing Compound Stability
This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions.
-
Sample Preparation:
-
Prepare a fresh solution of this compound in the relevant solvent or cell culture medium at the desired concentration.
-
Divide the solution into several aliquots.
-
-
Storage Conditions:
-
Store the aliquots under different conditions that mimic your experimental setup (e.g., 37°C in a CO₂ incubator, room temperature on the benchtop, 4°C).
-
Include a control aliquot stored at -20°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the concentration and purity of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the control aliquot stored at -20°C to determine the extent of degradation.
-
-
Functional Assay:
-
In parallel, test the biological activity of the stored aliquots using a functional assay (e.g., a cell migration assay or a Western blot for phosphorylated myosin light chain, a downstream target of ROCK).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacological inhibition of Rho-kinase (ROCK) signaling enhances cisplatin resistance in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to ROCK Inhibitors: CAY10746 vs. Y-27632
In the landscape of biomedical research, particularly in the fields of cell biology, neuroscience, and cancer research, the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a critical area of investigation. ROCK signaling is pivotal in regulating a myriad of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis. The overactivation of the ROCK pathway is implicated in various pathologies, making its inhibitors valuable tools for both basic research and therapeutic development. This guide provides a detailed comparison of two widely used ROCK inhibitors, CAY10746 and Y-27632, offering insights into their respective performance based on available experimental data.
Mechanism of Action: Targeting the Kinase Activity of ROCK
Both this compound and Y-27632 function as inhibitors of ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site of the kinases. This competitive inhibition prevents the phosphorylation of downstream ROCK substrates, thereby modulating the cellular processes regulated by the ROCK signaling pathway.
The ROCK Signaling Pathway
The Rho/ROCK signaling cascade plays a crucial role in various cellular functions. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and regulation of cellular tension and morphology.
Caption: A simplified diagram of the Rho/ROCK signaling pathway and the points of inhibition by this compound and Y-27632.
Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is determined by its potency (the concentration required for inhibition) and its selectivity (its specificity for the target kinase over other kinases). While direct comparative studies under identical conditions are limited, available data provides a strong indication of the relative performance of this compound and Y-27632.
| Inhibitor | Target | Potency (IC50/Ki) | Source |
| This compound | ROCK1 | IC50 = 14 nM | [1] |
| ROCK2 | IC50 = 3 nM | [1] | |
| Y-27632 | ROCK1 | Ki = 220 nM | [2] |
| ROCK2 | Ki = 300 nM | [2] |
Note: IC50 and Ki are different measures of inhibitory potency. IC50 is the concentration of an inhibitor that reduces the activity of an enzyme by 50% in a given experimental condition. Ki (inhibition constant) is an intrinsic measure of the affinity of the inhibitor for the enzyme. Lower values for both indicate higher potency. The provided values are from different sources and experimental setups, so direct comparison should be made with caution. However, the data strongly suggests that This compound is significantly more potent than Y-27632 in inhibiting both ROCK1 and ROCK2.
In terms of selectivity, this compound has been shown to be highly selective for ROCK1 and ROCK2 when tested against a large panel of other kinases.[1] Y-27632 is also considered a selective ROCK inhibitor, though comprehensive selectivity panel data is less readily available in direct comparison to this compound.[3]
Cellular Effects: A Comparative Overview
The ultimate utility of a ROCK inhibitor lies in its effects on cellular functions. Both this compound and Y-27632 have been shown to modulate a variety of cellular processes.
| Cellular Effect | This compound | Y-27632 |
| Inhibition of MYPT1 Phosphorylation | Demonstrated to inhibit phosphorylation of MYPT1 in SH-SY5Y cells.[1] | Widely documented to inhibit MYPT1 phosphorylation, a key downstream event of ROCK activation. |
| Cell Migration | Inhibits migration of human umbilical vein endothelial cells (HUVECs).[1] | Effects on cell migration can be context-dependent, with reports of both inhibition and promotion of migration in different cell types.[4][5][6][7] |
| Cell Proliferation and Survival | Protects retinal neurons from apoptosis.[1] | Widely used to enhance cell survival, particularly in stem cell applications, by preventing dissociation-induced apoptosis (anoikis).[2][8][9][10] It can also influence cell proliferation, with effects varying depending on the cell type and context.[4][5][10] |
| Cell Morphology | Not extensively documented. | Known to induce changes in cell morphology, including the dissolution of stress fibers and a more rounded or stellate appearance.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for key assays used to characterize ROCK inhibitors.
In Vitro Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified ROCK enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rho-kinase inhibitor Y-27632 increases cellular proliferation and migration in human foreskin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rho-kinase inhibitor Y-27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ROCK inhibitor Y27632 promotes proliferation and diminishes apoptosis of marmoset induced pluripotent stem cells by suppressing expression and activity of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of CAY10746: A Comparative Guide for Researchers
In the landscape of kinase inhibitor research, particularly for therapeutic areas involving cytoskeletal dynamics, cell adhesion, and smooth muscle contraction, Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors are of significant interest. This guide provides a detailed comparison of the selectivity profile of CAY10746 against other well-known ROCK inhibitors, supported by available experimental data.
Kinase Inhibitor Selectivity Profiles
The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. Off-target effects can lead to undesirable side effects, while polypharmacology can sometimes be beneficial. Here, we compare the inhibitory activity of this compound with other widely used ROCK inhibitors.
Data Presentation: Inhibitory Activity of ROCK Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and other ROCK inhibitors against ROCK1, ROCK2, and a selection of other kinases. This data provides a quantitative measure of their potency and selectivity.
| Inhibitor | Target | IC50 (µM) | Ki (µM) |
| This compound | ROCK1 | 0.014 [1] | - |
| ROCK2 | 0.003 [1] | - | |
| Y-27632 | ROCK1 | - | 0.22 |
| ROCK2 | - | 0.30 | |
| PKA | >250 | - | |
| PKC | >250 | - | |
| Fasudil | ROCK1 | - | 0.33[2] |
| ROCK2 | 0.158[2] | - | |
| PKA | 4.58[2] | 1.6[3] | |
| PKC | 12.30[2] | 3.3[3] | |
| PKG | 1.650[2] | 1.6[3] | |
| MLCK | - | 36[3] | |
| GSK269962A | ROCK1 | 0.0016[4][5] | - |
| ROCK2 | 0.004[4][5] | - | |
| Selectivity | >30-fold vs. a panel of serine/threonine kinases[4][5] | - |
Note: A comprehensive kinase selectivity panel for this compound is not publicly available at this time. The data presented here is based on published findings for individual or small panels of kinases. The selectivity of GSK269962A is noted as being over 30-fold more selective for ROCK1/2 than for other kinases in a tested panel[4][5].
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for its characterization. Below is a generalized protocol for an in vitro kinase inhibition assay, representative of the methodologies used to obtain the data presented above.
Detailed Methodology: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (ROCK inhibitor)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays
-
Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, DTT, and other necessary co-factors
-
96-well or 384-well assay plates
-
Scintillation counter or filter-binding apparatus for radiometric assays
-
Luminometer or fluorescence plate reader for non-radiometric assays
-
Kinase detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). A series of dilutions are then prepared to generate a range of concentrations for IC50 determination.
-
Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared in the assay buffer containing the purified kinase enzyme and its specific substrate.
-
Inhibitor Incubation: The serially diluted test compound is added to the wells of the assay plate. A control group with DMSO alone (no inhibitor) is also included. The kinase reaction mixture is then added to the wells, and the plate is incubated for a predetermined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow for the binding of the inhibitor to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. For radiometric assays, radiolabeled ATP is used.
-
Reaction Incubation: The plate is incubated for a specific duration (e.g., 30-60 minutes) at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
Reaction Termination: The reaction is stopped, typically by the addition of a solution containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Detection of Kinase Activity:
-
Radiometric Assay: The phosphorylated substrate is separated from the unreacted radiolabeled ATP, often by capturing the substrate on a filter membrane. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™): The amount of ADP produced during the kinase reaction is measured. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
-
-
Data Analysis: The kinase activity at each inhibitor concentration is expressed as a percentage of the activity in the control (DMSO only) wells. The IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%, is then calculated by fitting the data to a dose-response curve.
ROCK Signaling Pathway
To understand the mechanism of action of ROCK inhibitors, it is essential to visualize their position in the relevant signaling cascade. The diagram below illustrates the canonical ROCK signaling pathway.
Caption: The ROCK signaling pathway.
This guide provides a comparative overview of this compound in the context of other ROCK inhibitors. The provided data and protocols are intended to aid researchers in their experimental design and interpretation of results. Further comprehensive profiling of this compound against a broad kinase panel would be invaluable for a more complete understanding of its selectivity and potential off-target effects.
References
- 1. vghtc.gov.tw [vghtc.gov.tw]
- 2. In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experts Review Methods Used to Minimize Off-Target Effects in Genome Editing- Crop Biotech Update (July 22, 2020) | Crop Biotech Update - ISAAA.org [isaaa.org]
CAY10746: A Potent ROCK Inhibitor for Diabetic Retinopathy – A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of CAY10746, a novel and potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, in a preclinical model of diabetic retinopathy. While in vivo data for this compound is not yet publicly available, this document synthesizes existing ex vivo findings for this compound and compares its potential with established and emerging treatments for diabetic retinopathy, supported by experimental data from relevant animal models.
Introduction to this compound and the Role of ROCK Inhibition in Diabetic Retinopathy
Diabetic retinopathy is a leading cause of blindness in working-age adults, characterized by progressive damage to the retinal microvasculature.[1][2] Key pathological features include increased vascular permeability, breakdown of the blood-retinal barrier, inflammation, and neovascularization.[3][4] The Rho/ROCK signaling pathway has been identified as a critical mediator in the pathogenesis of diabetic retinopathy, contributing to endothelial dysfunction, inflammation, and retinal ganglion cell apoptosis.[5][6][7][8]
This compound is a selective and potent inhibitor of both ROCK1 and ROCK2 isoforms. Its mechanism of action centers on the inhibition of the downstream effects of the small GTPase RhoA, thereby mitigating the pathological cellular processes associated with diabetic retinopathy.
Signaling Pathway of ROCK in Diabetic Retinopathy
The diagram below illustrates the central role of the Rho/ROCK pathway in the pathogenesis of diabetic retinopathy and the proposed mechanism of action for this compound.
Hypothetical In Vivo Efficacy Study in a Diabetic Retinopathy Model
To provide a framework for evaluating the potential of this compound, we propose a hypothetical study based on a well-established animal model of diabetic retinopathy.
Experimental Workflow
The following diagram outlines the workflow for a typical preclinical efficacy study in a streptozotocin (STZ)-induced diabetic rat model.
Comparative Efficacy Data
The following tables summarize the expected and reported efficacy of this compound and comparator compounds based on published literature in similar diabetic retinopathy models.
Table 1: In Vitro / Ex Vivo Potency
| Compound | Target(s) | IC₅₀ (ROCK1) | IC₅₀ (ROCK2) | Source |
| This compound | ROCK1/2 | 14 nM | 3 nM | Zhao et al., 2019 |
| Fasudil | ROCK1/2 | 1.9 µM | 0.73 µM | Literature Data |
| AMA0428 | ROCK1/2 | Not Reported | Not Reported | [9] |
Table 2: In Vivo Efficacy in STZ-Induced Diabetic Retinopathy Rat Model
| Treatment Group | Key Efficacy Endpoints | Reported/Expected Outcome | Source |
| This compound (Hypothetical) | Retinal Vascular Leakage | Expected: Significant reduction | Based on potent ROCK inhibition |
| Retinal Inflammation (Leukostasis) | Expected: Significant reduction | Based on potent ROCK inhibition | |
| Retinal Ganglion Cell Apoptosis | Expected: Significant reduction | Based on potent ROCK inhibition | |
| Fasudil | Retinal Vascular Leakage | Significant reduction | [6] |
| Leukocyte Adhesion | Significant reduction | [6] | |
| Retinal Blood Flow | Improved | [5] | |
| BIRKI (depot formulation) | Retinal Hypoxia | Significant reduction | [5][6] |
| Retinal Pigment Epithelium Morphology | Partial restoration | [5][6] | |
| Retinal Capillary Dilation | Favored | [6] | |
| AMA0428 | Leukostasis | 30% reduction | [9] |
| Neurodegeneration | Decreased | [9] | |
| Anti-VEGF (Aflibercept) | Retinal Vascular Leakage | Significant reduction | [10] |
| Visual Acuity | Significant improvement (short-term) | [10] | |
| Neurodegeneration | No positive effect | [9] |
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Retinopathy Rat Model
This is a widely used model that mimics many features of non-proliferative diabetic retinopathy.[7][11]
1. Animals: Male Sprague-Dawley rats (8-10 weeks old) are typically used.
2. Diabetes Induction:
-
A single intraperitoneal injection of STZ (50-65 mg/kg body weight) dissolved in cold citrate buffer (0.1 M, pH 4.5) is administered.[12]
-
Control animals receive an injection of citrate buffer alone.
3. Confirmation of Diabetes:
-
Blood glucose levels are measured 72 hours after STZ injection from the tail vein.
-
Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.[11]
4. Treatment Administration:
-
At a predetermined time point after the onset of diabetes (e.g., 4 weeks), animals are anesthetized.
-
Intravitreal injections of the test compounds (this compound, alternative ROCK inhibitor, anti-VEGF) or vehicle are administered into one eye. The contralateral eye may serve as an untreated control.
5. Efficacy Assessment:
-
Retinal Vascular Leakage: Assessed by fluorescein angiography or Evans blue dye leakage assay.
-
Leukostasis: Quantified by counting adherent leukocytes in retinal vessels after perfusion with a fluorescently labeled lectin (e.g., Concanavalin A).[9]
-
Retinal Ganglion Cell Apoptosis: Measured using TUNEL staining on retinal cross-sections.[9]
-
Retinal Histology: Retinal thickness and morphology are evaluated on H&E stained sections.
Discussion and Future Directions
The potent and selective ROCK inhibition demonstrated by this compound in ex vivo models suggests its strong potential as a therapeutic agent for diabetic retinopathy. Based on the known roles of the ROCK pathway in this disease, it is anticipated that this compound will effectively reduce key pathological features such as vascular leakage, inflammation, and neuronal cell death in vivo.
Compared to the broader mechanism of anti-VEGF therapies, which primarily target neovascularization and vascular permeability, ROCK inhibitors like this compound offer the advantage of also addressing inflammatory and neurodegenerative aspects of diabetic retinopathy.[9] This multi-faceted approach may provide more comprehensive therapeutic benefits, particularly in the earlier stages of the disease.
Further in vivo studies are warranted to confirm the efficacy and safety of this compound in a validated diabetic retinopathy animal model. Head-to-head comparison studies with existing and emerging therapies will be crucial to fully elucidate its therapeutic potential and position in the clinical landscape. The development of sustained-release formulations could also enhance its clinical utility by reducing the frequency of intravitreal injections.
References
- 1. Animal models of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mednexus.org [mednexus.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Molecular Findings Before Vision Loss in the Streptozotocin-Induced Rat Model of Diabetic Retinopathy [mdpi.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Streptozotocin-Induced Diabetic Retinopathy - Experimentica [experimentica.com]
- 8. ROCK as a Therapeutic Target of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AMA0428, A Potent Rock Inhibitor, Attenuates Early and Late Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Structure–Function Relationships in the Rodent Streptozotocin-Induced Model for Diabetic Retinopathy: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CAY10746 and Other Inhibitors of MYPT1 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of CAY10746 and other commonly used inhibitors that target the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1). Understanding the nuances of these inhibitors is critical for research into smooth muscle contraction, cell migration, and other cellular processes regulated by the Rho/ROCK signaling pathway.
Introduction to MYPT1 Phosphorylation
Myosin Phosphatase Target Subunit 1 (MYPT1) is a key regulatory subunit of Myosin Light Chain Phosphatase (MLCP). The phosphorylation state of MYPT1 dictates the activity of MLCP, which in turn controls the dephosphorylation of the myosin light chain (MLC). Inhibition of MLCP, through phosphorylation of MYPT1, leads to an increase in MLC phosphorylation, resulting in smooth muscle contraction and influencing cytoskeletal dynamics.
The primary kinase responsible for the inhibitory phosphorylation of MYPT1 is Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates MYPT1 at several key residues, most notably Threonine 696 (Thr696) and Threonine 853 (Thr853), leading to the inhibition of MLCP activity. Consequently, inhibitors of the Rho/ROCK pathway are potent modulators of MYPT1 phosphorylation.
Comparative Analysis of Inhibitors
This section compares this compound with other well-established ROCK inhibitors: Y-27632, Y-39983, and Fasudil. The data presented is compiled from various studies and commercial sources. It is important to note that a direct head-to-head comparison of all these inhibitors in a single study is not currently available in the public domain. Therefore, the quantitative data should be interpreted with consideration for the different experimental conditions under which they were generated.
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative data for each inhibitor. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase or the phosphorylation of its substrate by 50%.
| Inhibitor | Target | IC50 (µM) | Phosphorylation Site(s) Inhibited on MYPT1 | Source |
| This compound | ROCK1 | 0.014 | Not explicitly stated, but inhibits overall MYPT1 phosphorylation. | Commercial Supplier Data |
| ROCK2 | 0.003 | |||
| Y-27632 | ROCK (general) | Not specified for MYPT1 phosphorylation | Thr853 (more pronounced) and Thr696 | [1][2] |
| Y-39983 | ROCK (general) | Not specified for MYPT1 phosphorylation | Thr853 (more pronounced) and Thr696 | [1] |
| Fasudil (HA-1077) | ROCK1 | 0.33 (Ki) | Overall MYPT1 phosphorylation | [3] |
| ROCK2 | 0.158 | [3] |
Note: A direct comparison of IC50 values for the inhibition of MYPT1 phosphorylation in the same assay is not available for all compounds. The relative potency of some ROCK inhibitors in reducing MYPT1 phosphorylation has been reported as H1152 > Y-27632 > Fasudil.
Signaling Pathway and Inhibition Points
The following diagram illustrates the Rho/ROCK signaling pathway leading to MYPT1 phosphorylation and the points of action for the discussed inhibitors.
Caption: Rho/ROCK signaling pathway leading to MYPT1 phosphorylation and smooth muscle contraction.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor effects on MYPT1 phosphorylation. Below are generalized protocols for common experimental approaches.
In Vitro Kinase Assay for ROCK Activity
This assay directly measures the ability of an inhibitor to block the kinase activity of ROCK on a MYPT1 substrate.
Materials:
-
Recombinant active ROCK protein
-
Recombinant MYPT1 protein (or a peptide fragment containing the phosphorylation sites)
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (this compound, Y-27632, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphocellulose paper or other separation method
-
Scintillation counter or phosphospecific antibodies for detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant MYPT1, and the inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP and recombinant ROCK.
-
Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Alternatively, if using unlabeled ATP, the reaction can be stopped with SDS-PAGE loading buffer, and phosphorylation can be detected by Western blotting with phosphospecific MYPT1 antibodies.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Western Blotting for MYPT1 Phosphorylation
This method assesses the effect of inhibitors on MYPT1 phosphorylation within a cellular context.
Materials:
-
Cultured cells (e.g., smooth muscle cells, HEK293T cells)
-
Cell culture medium and supplements
-
Agonist to stimulate the Rho/ROCK pathway (e.g., U46619, LPA)
-
Inhibitor compounds
-
Lysis buffer (e.g., RIPA buffer) containing phosphatase and protease inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr696), anti-phospho-MYPT1 (Thr853), and anti-total-MYPT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Pre-incubate the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with an agonist for a short period (e.g., 5-15 minutes) to induce MYPT1 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies against phosphorylated and total MYPT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated MYPT1 signal to the total MYPT1 signal.
Conclusion
This compound emerges as a highly potent ROCK inhibitor, particularly for ROCK2, based on commercially available data. Its efficacy in inhibiting MYPT1 phosphorylation is expected to be significant. However, for a definitive comparison with established inhibitors like Y-27632, Y-39983, and Fasudil, direct comparative studies under identical experimental conditions are necessary. Researchers should carefully consider the specific ROCK isoform selectivity and the cellular context when choosing an inhibitor for their studies. The provided protocols offer a foundation for conducting such comparative experiments to elucidate the precise effects of these inhibitors on MYPT1 phosphorylation and downstream cellular functions.
References
A Comparative Analysis of CAY10746 and Other 4H-Chromen-4-one Derivatives in Kinase Inhibition and Cellular Processes
A detailed examination of CAY10746, a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, and a comparative landscape of other 4H-chromen-4-one derivatives reveals a versatile scaffold with a wide spectrum of biological activities. This guide provides a comparative study of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The 4H-chromen-4-one core structure has proven to be a privileged scaffold in medicinal chemistry, giving rise to compounds with diverse therapeutic potential. This comparative guide focuses on this compound, a selective inhibitor of ROCK kinases, and contrasts its activity with other derivatives targeting different enzymes and cellular pathways.
Quantitative Performance Analysis
The inhibitory potency of this compound and other selected 4H-chromen-4-one derivatives against their respective targets is summarized in the table below. This data, presented as IC50 or Ki values, offers a quantitative measure of their efficacy.
| Compound Name/Reference | Target(s) | IC50 / Ki (µM) | Cell Line/Assay Condition |
| This compound | ROCK I | 0.014 | In vitro kinase assay |
| ROCK II | 0.003 | In vitro kinase assay | |
| Compound 12j [1][2] | ROCK I / ROCK II | Not specified, but high selectivity | Kinase selectivity assay against 387 kinases |
| Compound 5d [3] | COX-2 | 0.07 | In vitro COX-1/COX-2 isozyme inhibition assay |
| COX-1 | >20 | In vitro COX-1/COX-2 isozyme inhibition assay | |
| 6,8-dibromo-2-pentylchroman-4-one [4] | SIRT2 | 1.5 | In vitro SIRT2 inhibition assay |
| Compound 4k [5] | Butyrylcholinesterase (BChE) | 0.65 | In vitro enzyme inhibition assay |
| Compound 15 [6] | σ1 receptor | 0.0825 (Ki) | Radioligand binding assay |
| Compound 20 [6] | σ1 receptor | 0.0272 (Ki) | Radioligand binding assay |
Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are outlined below.
In Vitro ROCK Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of ROCK kinases.
-
Reagents and Materials : Recombinant human ROCK I and ROCK II enzymes, ATP, substrate peptide (e.g., a derivative of MYPT1), kinase buffer, and the test compound (this compound or other derivatives).
-
Procedure :
-
The test compound is serially diluted to various concentrations.
-
ROCK I or ROCK II enzyme is incubated with the test compound in the kinase buffer for a predetermined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive phosphate incorporation (³²P-ATP) followed by autoradiography, or by using a phosphospecific antibody in an ELISA or Western blot format.
-
-
Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Cellular Assays
Cell-based assays are crucial for evaluating the biological effects of the compounds in a more physiological context.
-
Cell Viability Assay (MTT Assay) : To assess the cytotoxicity of the compounds, cells (e.g., SH-SY5Y neuroblastoma cells or cancer cell lines) are treated with varying concentrations of the 4H-chromen-4-one derivatives for a specified period (e.g., 24, 48 hours). The MTT reagent is then added, which is converted to formazan by viable cells. The amount of formazan produced, proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.
-
Western Blot Analysis : This technique is used to measure the phosphorylation status of downstream targets of a specific kinase. For instance, to confirm the inhibition of ROCK in cells, the phosphorylation level of Myosin Phosphatase Target Subunit 1 (MYPT1), a direct substrate of ROCK, can be assessed. Cells are treated with the inhibitor, lysed, and the proteins are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for phosphorylated MYPT1 and total MYPT1.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the ROCK signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: The ROCK signaling pathway, a key regulator of the cytoskeleton.
Caption: A generalized workflow for the evaluation of kinase inhibitors.
Concluding Remarks
This compound stands out as a highly potent and selective inhibitor of ROCK kinases, demonstrating the therapeutic potential of the 4H-chromen-4-one scaffold in targeting specific cellular signaling pathways. The comparative data presented herein highlights that this chemical backbone is not limited to a single target class. Derivatives of 4H-chromen-4-one have been successfully developed to inhibit a range of enzymes, including cyclooxygenases and sirtuins, as well as to modulate receptors like the σ1 receptor.
The versatility of the 4H-chromen-4-one scaffold, coupled with the ability to fine-tune its selectivity and potency through chemical modifications, makes it a valuable starting point for the development of novel therapeutics for a wide array of diseases, from diabetic retinopathy and cancer to neurodegenerative disorders and inflammation. Further research into the structure-activity relationships of this class of compounds is warranted to unlock its full therapeutic potential.
References
- 1. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CAY10746 and Other Commercial ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ROCK Inhibitor Performance
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of cellular processes such as cytoskeletal dynamics, cell adhesion, motility, and contraction. Their pivotal role in various pathological conditions, including cancer, cardiovascular disease, and neurodegenerative disorders, has made them a prime target for therapeutic intervention. A growing number of small molecule inhibitors targeting ROCK are commercially available, each with distinct biochemical and cellular profiles. This guide provides a head-to-head comparison of CAY10746 with other widely used commercial ROCK inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific needs.
Biochemical Potency: A Comparative Analysis
The inhibitory potency of a compound is a key determinant of its utility in both in vitro and in vivo studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
A comparison of the reported IC50 values for this compound and other prominent ROCK inhibitors reveals significant differences in their potency against the two ROCK isoforms, ROCK1 and ROCK2.
| Inhibitor | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |
| This compound | 14 | 3 | 4.7 |
| Y-27632 | ~140 (Ki) | ~300 (Ki) | ~0.5 |
| Fasudil | ~330 (Ki) | - | - |
| GSK269962A | 1.6 | 4 | 0.4 |
| RKI-1447 | 14.5 | 6.2 | 2.3 |
| Ripasudil | 51 | 19 | 2.7 |
Note: Data is compiled from various sources and may have been generated using different assay conditions. Ki values are presented where IC50 values were not available. Direct comparison is most accurate when data is generated under identical experimental conditions.
ROCK Signaling Pathway
The ROCK signaling pathway is a crucial regulator of the actin cytoskeleton. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to increased actin-myosin contractility and the formation of stress fibers and focal adhesions.
Cellular Effects: A Comparative Overview
The ultimate utility of a ROCK inhibitor lies in its ability to elicit specific cellular responses. While direct comparative studies including this compound are limited, the known effects of this and other inhibitors on key cellular processes are summarized below.
| Cellular Process | This compound | Y-27632 | Fasudil |
| Cell Migration | Inhibition of endothelial cell migration. | Can inhibit or, in some contexts, increase cell migration. | Inhibits tumor cell migration. |
| Neurite Outgrowth | Not reported | Promotes neurite outgrowth. | Promotes neurite outgrowth. |
| Apoptosis | Protects retinal neurons from apoptosis. | Prevents dissociation-induced apoptosis in stem cells. | Can induce apoptosis in some cancer cells. |
| Cell Proliferation | Suppresses improper proliferation of Müller cells. | Can enhance proliferation of certain cell types. | Inhibits proliferation of some cancer cells. |
Experimental Protocols
To facilitate reproducible and comparative studies, detailed methodologies for key experiments are provided below.
ROCK Kinase Activity Assay (In Vitro IC50 Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a ROCK substrate by recombinant ROCK protein.
Materials:
-
Recombinant human ROCK1 or ROCK2 enzyme
-
Myosin Phosphatase Targeting Subunit 1 (MYPT1) protein (substrate)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test inhibitors (e.g., this compound, Y-27632, Fasudil) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the ROCK enzyme and MYPT1 substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for the specific ROCK isoform.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based ROCK Inhibition Assay (Western Blot)
This assay measures the inhibition of ROCK activity in intact cells by quantifying the phosphorylation of its downstream target, MYPT1.
Materials:
-
Cell line of interest (e.g., HeLa, NIH3T3)
-
Cell culture medium and supplements
-
Test inhibitors (e.g., this compound, Y-27632, Fasudil) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MYPT1 (Thr853), anti-total MYPT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test inhibitors or DMSO for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MYPT1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MYPT1 and a loading control (e.g., GAPDH) to normalize the data.
-
Quantify the band intensities to determine the relative levels of phosphorylated MYPT1.
Conclusion
This compound emerges as a potent ROCK inhibitor with a preference for ROCK2. Its efficacy in inhibiting cell migration and protecting against apoptosis in specific cellular contexts makes it a valuable tool for research in areas such as diabetic retinopathy. However, the selection of a ROCK inhibitor should be guided by the specific requirements of the experimental system. For instance, Y-27632 and Fasudil have been extensively characterized for their effects on neurite outgrowth and stem cell biology. Researchers are encouraged to perform their own head-to-head comparisons using standardized protocols, such as those provided in this guide, to ensure the most relevant and reproducible results for their studies. The continued development and characterization of selective ROCK inhibitors will undoubtedly advance our understanding of ROCK signaling in health and disease and pave the way for new therapeutic strategies.
Validating the Specificity of CAY10746 in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of CAY10746, a potent Rho-associated kinase (ROCK) inhibitor, in a new cell line. To ensure robust and reliable results, this guide emphasizes objective comparison with alternative ROCK inhibitors and provides detailed experimental protocols.
Introduction to this compound
This compound is a small molecule inhibitor targeting ROCK1 and ROCK2, serine/threonine kinases that are key regulators of the actin cytoskeleton.[1] These kinases play a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. This compound exhibits high potency with IC50 values of 14 nM and 3 nM for ROCK1 and ROCK2, respectively.[1] However, as with any small molecule inhibitor, its specificity must be rigorously validated in any new experimental system to ensure that the observed phenotypic effects are a direct result of on-target inhibition.
Comparative Inhibitors
To ascertain that the biological effects observed are due to ROCK inhibition and not off-target activities of a single compound, it is essential to compare the effects of this compound with other structurally distinct ROCK inhibitors.
| Inhibitor | Primary Target(s) | Reported IC50/Ki Values | Key Characteristics |
| This compound | ROCK1, ROCK2 | ROCK1: 14 nM, ROCK2: 3 nM [1] | High potency. Known off-targets include LIMK2 (46 nM), Aurora A (1,072 nM), Aurora B (1,239 nM), PKG1α (517 nM), and PKG1β (660 nM).[1] |
| Y-27632 | ROCK1, ROCK2 | ROCK1: 220 nM (Ki), ROCK2: 300 nM (Ki) | Widely used, cell-permeable, ATP-competitive inhibitor.[2][3] |
| Fasudil | ROCK1, ROCK2 | ROCK1: 0.33 µM (Ki), ROCK2: 0.158 µM (IC50) | Clinically used vasodilator; also inhibits other kinases like PKA, PKC, and PKG at higher concentrations.[4][5] |
| Ripasudil | ROCK1, ROCK2 | ROCK1: 51 nM, ROCK2: 19 nM | Highly selective ROCK inhibitor approved for ophthalmic use.[6][7] |
| Netarsudil | ROCK1, ROCK2 | Data on direct IC50 for ROCK1/2 is less available in public domain, but it's a potent ROCK inhibitor. | Approved for ophthalmic use; also inhibits norepinephrine transporter.[8] |
Note: The lack of a commercially available, structurally similar but inactive analog of this compound presents a limitation in definitively ruling out off-target effects stemming from the chemical scaffold. Therefore, the use of multiple, structurally diverse inhibitors is the recommended strategy to build a strong case for on-target activity.
Experimental Validation of this compound Specificity
A multi-pronged approach is recommended to validate the specificity of this compound, combining biochemical, cellular, and phenotypic assays.
Biochemical Assay: Target Engagement in the Cell
The most direct method to confirm that this compound engages its target within the cell is to measure the phosphorylation of a direct downstream substrate of ROCK. Myosin phosphatase target subunit 1 (MYPT1) is a well-established ROCK substrate, and its phosphorylation at Threonine 696 (p-MYPT1) is a reliable biomarker of ROCK activity.[9]
Experiment: Western Blot for Phospho-MYPT1 (Thr696)
Objective: To demonstrate that this compound decreases p-MYPT1 levels in a dose-dependent manner, consistent with ROCK inhibition.
Expected Outcome: A dose-dependent decrease in the p-MYPT1 signal upon treatment with this compound and other ROCK inhibitors. Total MYPT1 levels should remain unchanged.
| Treatment | Concentration Range | Expected p-MYPT1 Level |
| Vehicle (e.g., DMSO) | - | High |
| This compound | 1 nM - 10 µM | Dose-dependent decrease |
| Y-27632 | 1 µM - 50 µM | Dose-dependent decrease |
| Fasudil | 1 µM - 100 µM | Dose-dependent decrease |
| Negative Control (if available) | 1 nM - 10 µM | No change |
Cellular Phenotypic Assays
Phenotypic assays are crucial for correlating target engagement with a biological response. As ROCK is a key regulator of the actin cytoskeleton, cell migration is a highly relevant phenotype to investigate.
Experiment: Scratch (Wound Healing) Assay
Objective: To assess the effect of this compound on collective cell migration.
Expected Outcome: Inhibition of cell migration (i.e., a slower wound closure rate) in the presence of this compound and other ROCK inhibitors.
| Treatment | Concentration | Expected Migration Rate |
| Vehicle (e.g., DMSO) | - | Normal |
| This compound | Effective concentration from p-MYPT1 assay | Decreased |
| Y-27632 | Effective concentration | Decreased |
| Fasudil | Effective concentration | Decreased |
| Negative Control (if available) | Effective concentration | No change |
Off-Target Effect Evaluation
To ensure that the observed phenotypes are not due to general cytotoxicity, it is important to assess cell viability and apoptosis.
Experiment: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To determine if this compound induces apoptosis at concentrations effective for ROCK inhibition.
Expected Outcome: At concentrations that effectively inhibit ROCK, this compound and other specific ROCK inhibitors should not significantly increase the percentage of apoptotic cells.
| Treatment | Concentration | Expected Percentage of Apoptotic Cells |
| Vehicle (e.g., DMSO) | - | Baseline |
| This compound | Effective concentration | No significant increase |
| Y-27632 | Effective concentration | No significant increase |
| Staurosporine (Positive Control) | 1 µM | Significant increase |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The ROCK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the specificity of this compound.
Caption: Logical framework for validating this compound's on-target effects.
Experimental Protocols
Western Blot for p-MYPT1 (Thr696)
-
Cell Lysis:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with this compound, alternative inhibitors, or vehicle at the desired concentrations for the appropriate time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-MYPT1 (Thr696) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total MYPT1 to confirm equal protein loading.
-
Cell Migration (Scratch) Assay
-
Cell Seeding:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile pipette tip, create a uniform scratch down the center of each well.
-
Wash with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh media containing this compound, alternative inhibitors, or vehicle.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours using a microscope with a camera.
-
-
Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the rate of wound closure for each condition.
-
Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Treat cells with this compound, a positive control (e.g., staurosporine), or vehicle for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
-
Staining:
-
Wash cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
By following this comprehensive guide, researchers can confidently validate the specificity of this compound in their cell line of interest, ensuring the integrity and reproducibility of their experimental findings.
References
- 1. Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Effect of ROCK inhibitor Y-27632 on normal and variant human embryonic stem cells (hESCs) in vitro: its benefits in hESC expansion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fasudil - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ripasudil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a detailed comparison of CAY10746, a potent inhibitor of Rho-associated kinases (ROCK1 and ROCK2), with related kinases. The following sections present quantitative data on its inhibitory activity, a representative experimental protocol for kinase screening, and an overview of the relevant signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the selectivity and mechanism of action of this compound.
Executive Summary
This compound is a highly potent inhibitor of ROCK1 and ROCK2 with IC50 values in the low nanomolar range. Kinase profiling studies reveal a high degree of selectivity for the ROCK kinases. While demonstrating minimal activity against a large panel of other kinases, this compound exhibits some cross-reactivity with a small number of kinases, including LIM kinase 2 (LIMK2), Aurora A, Aurora B, and cGMP-dependent protein kinase 1 (PKG1). Understanding this selectivity profile is crucial for the design and interpretation of in vitro and in vivo studies.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory activity of this compound was assessed against a panel of protein kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) | Target Family |
| ROCK2 | 3 | Serine/Threonine Kinase |
| ROCK1 | 14 | Serine/Threonine Kinase |
| LIMK2 | 46 | Serine/Threonine Kinase |
| PKG1α | 517 | Serine/Threonine Kinase |
| PKG1β | 660 | Serine/Threonine Kinase |
| Aurora A | 1,072 | Serine/Threonine Kinase |
| Aurora B | 1,239 | Serine/Threonine Kinase |
| PKA | >10,000 | Serine/Threonine Kinase |
| 387 other kinases | >10,000 | Various |
Data sourced from Cayman Chemical datasheet for this compound.
Experimental Protocols
While the specific experimental protocol used for the comprehensive kinase profiling of this compound is not publicly available, a representative biochemical kinase assay protocol is described below. This method is commonly employed to determine the potency and selectivity of kinase inhibitors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified protein kinases.
Materials:
-
Purified recombinant protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay, radiometric [γ-³²P]ATP, or fluorescent antibodies specific for the phosphorylated substrate)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the chosen signal (luminescence, radioactivity, or fluorescence)
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with solvent only (e.g., DMSO) is also included.
-
Kinase Reaction Mixture: The kinase, its specific substrate, and ATP are mixed in the assay buffer. The concentration of ATP is typically kept at or near the Km for each kinase to provide a sensitive measure of inhibition.
-
Initiation of Reaction: The kinase reaction is initiated by adding the test compound dilutions to the kinase reaction mixture in the microplate wells.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination and Detection: The kinase reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using the chosen detection method.
-
Luminescence-based (e.g., ADP-Glo™): A reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.
-
Radiometric: The reaction mixture is spotted onto a filter membrane which captures the phosphorylated substrate. Unincorporated [γ-³²P]ATP is washed away, and the radioactivity on the filter is measured.
-
Fluorescence-based: A fluorescently labeled antibody that specifically recognizes the phosphorylated substrate is added, and the resulting fluorescence is measured.
-
-
Data Analysis: The signal from each well is measured, and the percentage of kinase inhibition is calculated relative to the solvent-only control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Signaling Pathway Visualization
The following diagrams illustrate the signaling pathways involving the primary targets of this compound (ROCK1/2) and its key off-targets.
Figure 1. Simplified signaling pathway of ROCK and its interaction with this compound and related kinases.
Pathway Description:
Rho-associated kinases, ROCK1 and ROCK2, are key effectors of the small GTPase RhoA. When activated by RhoA-GTP, ROCKs phosphorylate multiple downstream substrates to regulate cell contractility, motility, and morphology. A primary pathway involves the phosphorylation and inhibition of myosin light chain (MLC) phosphatase via its targeting subunit MYPT1. This leads to an increase in phosphorylated MLC and subsequent actin-myosin-driven cell contraction. ROCKs also phosphorylate and activate LIM kinase 2 (LIMK2), which in turn phosphorylates and inactivates cofilin, leading to the stabilization of the actin cytoskeleton.
This compound potently inhibits both ROCK1 and ROCK2, thereby blocking these downstream events. The cross-reactivity of this compound with LIMK2 suggests a potential for direct inhibition of this downstream effector as well. Furthermore, Aurora A, a kinase involved in cell cycle regulation, can also activate LIMK2. The inhibitory effect of this compound on Aurora A, although weaker, could contribute to its overall effect on the cytoskeleton. cGMP-dependent protein kinase 1 (PKG1) can also influence MLC phosphorylation through the activation of MYPT1, representing another point of potential pathway crosstalk. The inhibitory activity of this compound against PKG1 may therefore have functional consequences on vascular tone and other PKG1-mediated processes.
A Comparative Guide to the In Vivo Efficacy of Targeted Therapies for BRAF-Mutant Melanoma
Introduction: The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has revolutionized the treatment landscape for metastatic melanoma, a disease historically associated with poor prognosis. This has led to the development of targeted therapies, notably BRAF inhibitors like vemurafenib, which have significantly improved patient outcomes compared to standard chemotherapy.[1][2][3] This guide provides a comparative overview of the in vivo efficacy of vemurafenib and its combination with MEK inhibitors, which represents a key evolution in the standard of care for patients with BRAF-mutant melanoma.[4][5]
Mechanism of Action: The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cellular cascade that regulates cell growth, proliferation, and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell division. BRAF inhibitors, such as vemurafenib, are designed to selectively target and inhibit the activity of the mutated BRAF protein, thereby blocking downstream signaling and inducing tumor cell apoptosis.[2] However, resistance often develops through reactivation of the MAPK pathway, frequently via MEK signaling.[2][6] This has prompted the combination of BRAF inhibitors with MEK inhibitors to provide a more durable blockade of the pathway.[5][7]
Caption: The MAPK signaling pathway in BRAF-mutant melanoma and points of inhibition.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of vemurafenib as a monotherapy and in combination with the MEK inhibitor cobimetinib, compared to traditional chemotherapy (dacarbazine). The data is derived from pivotal clinical trials in patients with BRAF V600-mutant metastatic melanoma.
Table 1: Comparison of BRAF Inhibitor Monotherapy vs. Chemotherapy
| Efficacy Endpoint | Vemurafenib | Dacarbazine |
| Overall Response Rate (ORR) | ~50% | 7-12% |
| Median Progression-Free Survival (PFS) | 5.3 - 6.9 months | 1.6 months |
| 6-Month Overall Survival (OS) | 83 - 84% | 63 - 64% |
| Median Overall Survival (OS) | 13.2 months | 9.6 months |
(Data compiled from multiple sources referencing key clinical trials)[1][2][4][6]
Table 2: Comparison of BRAF/MEK Inhibitor Combination vs. BRAF Inhibitor Monotherapy
| Efficacy Endpoint | Vemurafenib + Cobimetinib | Vemurafenib |
| Median Progression-Free Survival (PFS) | ~12.9 months | ~7.2 months |
| Overall Response Rate (ORR) | ~69.6% | ~50% |
| 1-Year Overall Survival (OS) Rate | ~83% | Not explicitly matched |
(Data compiled from sources referencing key combination therapy trials)[5][7]
Experimental Protocols
The preclinical in vivo efficacy of BRAF inhibitors is typically assessed using xenograft models, where human melanoma cells are implanted into immunocompromised mice.
Key Experiment: Xenograft Tumor Growth Inhibition Study
-
Objective: To determine the dose-dependent anti-tumor activity of a test compound (e.g., vemurafenib) in vivo.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice or other immunocompromised strains.
-
Cell Line: A human melanoma cell line harboring a BRAF V600E mutation (e.g., LOX, M229).[1][8]
-
Procedure:
-
Tumor Implantation: Human melanoma cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomized into vehicle control and treatment groups.
-
Treatment Administration: Vemurafenib or vehicle is administered orally, typically once or twice daily, for a defined period (e.g., 14-28 days).[6] Multiple dose levels are often tested.[1]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at the end of the treatment period. Efficacy is determined by comparing tumor growth inhibition between treated and control groups.[2]
-
Caption: Standard workflow for a preclinical melanoma xenograft study.
The development of vemurafenib marked a significant milestone in the treatment of BRAF-mutant melanoma, demonstrating superior efficacy over traditional chemotherapy.[1][9] However, the emergence of resistance limited its long-term effectiveness.[6] Subsequent research and clinical trials have established that combining BRAF inhibitors with MEK inhibitors leads to improved progression-free survival and higher response rates compared to BRAF inhibitor monotherapy.[3][5][7] This combination approach, which provides a more comprehensive blockade of the MAPK pathway, is now a standard of care for patients with advanced BRAF-mutant melanoma.[4]
References
- 1. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. dovepress.com [dovepress.com]
- 4. Biology and treatment of BRAF mutant metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in the Treatment of BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
Comparative Analysis of CAY10746 and Y-27632 as ROCK Inhibitors
In the landscape of pharmacological research, particularly in the study of cellular processes regulated by Rho-associated coiled-coil containing protein kinase (ROCK), the selection of a potent and specific inhibitor is paramount. This guide provides a detailed comparison of two prominent ROCK inhibitors, CAY10746 and Y-27632, focusing on their inhibitory potency (IC50), the signaling pathway they target, and the experimental methodologies used to characterize them. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and Y-27632 against the two isoforms of ROCK, ROCK1 and ROCK2.
| Compound | Target | IC50 (nM) | Ki (nM) |
| This compound | ROCK1 | 14[1] | Not Reported |
| ROCK2 | 3[1] | Not Reported | |
| Y-27632 | ROCK1 | 140 - 220[2] | 220[2] |
| ROCK2 | 140 - 220[2] | 300[2] |
Based on the available data, this compound demonstrates significantly higher potency against both ROCK1 and ROCK2 in comparison to Y-27632. Notably, this compound exhibits a greater selectivity for ROCK2 over ROCK1.
The ROCK Signaling Pathway
Both this compound and Y-27632 exert their effects by inhibiting the kinase activity of ROCK1 and ROCK2. These kinases are key effectors of the small GTPase RhoA and play a crucial role in regulating cellular functions such as cytoskeletal dynamics, cell motility, and contraction. The diagram below illustrates the canonical ROCK signaling pathway.
References
Independent Verification of CAY10746's Neuroprotective Effects: A Comparative Guide
In the landscape of neuroprotective agent research, CAY10746, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), has emerged as a promising candidate. This guide provides an objective comparison of this compound's neuroprotective effects against other established neuroprotective agents—Edaravone, Citicoline, and Minocycline. The comparative analysis is supported by experimental data from in vitro studies simulating neurodegenerative conditions, particularly high-glucose-induced neuronal injury, a model relevant to diabetic neuropathy and other neurodegenerative diseases.
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data on the neuroprotective effects of this compound (represented by other ROCK inhibitors, Y-27632 and Fasudil, due to the limited availability of specific quantitative data for this compound in high-glucose models) and its alternatives in preventing apoptosis and reducing oxidative stress in neuronal cells under high-glucose conditions.
Table 1: Comparison of Anti-Apoptotic Effects
| Compound | Cell Type | Insult | Concentration | % Reduction in Apoptosis (relative to control) | Reference |
| Y-27632 (ROCK Inhibitor) | Human iPSCs-NECs | Dissociation | 5 µM | Significant reduction (P < 0.05) | [1] |
| Fasudil (ROCK Inhibitor) | APP/PS1 mice | Aβ-induced neurotoxicity | - | Significant reduction in TUNEL-positive cells and cleaved caspase-3 | [2][3] |
| Edaravone | Retinal Müller Cells | High Glucose (20 mM) | 20 µM | 51% | [4][5][6] |
| 40 µM | 73% | [4][5][6] | |||
| Citicoline | Primary Retinal Cultures | High Glucose | 100 µM | Significant reversal of apoptosis increase | [7][8][9] |
| Minocycline | N2a cells | Oxygen-Glucose Deprivation/Reoxygenation | - | Concentration-dependent inhibition of apoptosis | [10] |
| Diabetic Rat Retina | Diabetes | 2.5 mg/kg & 5 mg/kg | Significant decrease in apoptotic cells and caspase-3 activity | [11] |
Table 2: Comparison of Anti-Oxidative Stress Effects
| Compound | Cell Type | Insult | Concentration | % Reduction in Oxidative Stress Marker (relative to control) | Reference |
| Fasudil (ROCK Inhibitor) | PC12 Cells | H₂O₂ | 5 µM & 10 µM | Significant decrease in ROS accumulation | [12] |
| Edaravone | Retinal Müller Cells | High Glucose (20 mM) | 20 µM | DCF fluorescence signal reduced to 144% of control (from 189%) | [4][5] |
| 40 µM | DCF fluorescence signal reduced to 132% of control (from 189%) | [4][5] | |||
| Citicoline | AMD RPE cybrid cells | Oxidative Stress | - | 22.8% reduction in ROS levels | [13] |
| Minocycline | Diabetic Rat Hippocampus | Diabetes | 50 mg/kg | Significant increase in GSH levels | [14] |
Signaling Pathways and Experimental Workflows
This compound (ROCK Inhibitor) Signaling Pathway in Neuroprotection
High glucose levels can activate the RhoA/ROCK pathway, leading to a cascade of events that promote neuronal apoptosis and oxidative stress. This compound, by selectively inhibiting ROCK2, is hypothesized to interrupt this pathological signaling. The diagram below illustrates the proposed mechanism.
Experimental Workflow for Assessing Neuroprotection
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of a compound like this compound in a high-glucose-induced neuronal injury model.
Experimental Protocols
1. High-Glucose-Induced Neuronal Apoptosis Model
This protocol describes the induction of apoptosis in cultured neuronal cells using high glucose concentrations to mimic hyperglycemic conditions.
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) at a suitable density in appropriate culture medium.
-
Induction of Injury: After allowing the cells to adhere and stabilize, replace the normal glucose medium with a high-glucose medium (e.g., 20-50 mM D-glucose) for a predetermined duration (e.g., 24-72 hours) to induce apoptosis.
-
Treatment: For the treatment groups, pre-incubate the cells with various concentrations of this compound or the alternative neuroprotective agents for a specific time (e.g., 1-2 hours) before exposing them to the high-glucose medium. A vehicle control group should be included.
-
Assessment: Following the incubation period, assess the extent of apoptosis using methods such as the TUNEL assay or by measuring the expression of apoptosis-related proteins like cleaved caspase-3, Bax, and Bcl-2.
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
This assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization:
-
Fix the cultured cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with deionized water.
-
Incubate the cells with TdT reaction buffer for 10 minutes.
-
Add the TdT reaction cocktail containing TdT enzyme and fluorescently labeled dUTP to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Staining and Visualization:
-
Wash the cells with 3% BSA in PBS.
-
Counterstain the nuclei with a DNA stain like DAPI.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence in the nuclei, depending on the fluorescent label used.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to measure the levels of intracellular ROS.
-
Cell Preparation: Culture neuronal cells as described in the high-glucose induction model.
-
Probe Loading:
-
Wash the cells with a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), at a specific concentration and for a defined period (e.g., 45 minutes) at room temperature in the dark.
-
-
Fluorescence Measurement:
-
After incubation, wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., 488 nm excitation and 515 nm emission for DCF).
-
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence intensity between different treatment groups to assess the effect of the compounds on oxidative stress.
Conclusion
The available evidence suggests that this compound, as a potent ROCK inhibitor, holds significant promise as a neuroprotective agent. Its mechanism of action, targeting a key signaling pathway involved in neuronal apoptosis and oxidative stress, provides a strong rationale for its therapeutic potential. While direct comparative data with other neuroprotective agents in high-glucose models is still emerging, the quantitative data from studies on other ROCK inhibitors and the established efficacy of agents like Edaravone in similar paradigms provide a valuable framework for future research and development. The experimental protocols and workflows detailed in this guide offer a standardized approach for the independent verification and further exploration of this compound's neuroprotective capabilities.
References
- 1. [Rho kinase inhibitor Y27632 promotes survival of human induced pluripotent stem cells during differentiation into functional midbrain dopaminergic progenitor cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fasudil mitigates diabetes-associated cognitive decline and enhances neuroprotection by suppressing NLRP3/Caspase-1/GSDMD signaling in a stroke mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasudil ameliorates cognitive deficits, oxidative stress and neuronal apoptosis via inhibiting ROCK/MAPK and activating Nrf2 signalling pathways in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Edaravone prevents high glucose-induced injury in retinal Müller cells through thioredoxin1 and the PGC-1α/NRF1/TFAM pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Edaravone prevents high glucose-induced injury in retinal Müller cells through thioredoxin1 and the PGC-1α/NRF1/TFAM pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoprotective Effects of Citicoline and Homotaurine against Glutamate and High Glucose Neurotoxicity in Primary Cultured Retinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytoprotective Effects of Citicoline and Homotaurine against Glutamate and High Glucose Neurotoxicity in Primary Cultured Retinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Minocycline inhibits PARP-1 expression and decreases apoptosis in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fasudil Mesylate Protects PC12 Cells from Oxidative Stress Injury via the Bax-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Citicoline in an in vitro AMD model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minocycline reverses diabetes-associated cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CAY10746: A Comparative Performance Analysis Against Leading ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CAY10746's performance against other well-characterized Rho-kinase (ROCK) inhibitors. The information presented is based on publicly available literature and is intended to assist researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of this pathway has been implicated in numerous diseases, making ROCK a compelling therapeutic target.
Quantitative Performance Comparison
The inhibitory activity of this compound against the two major ROCK isoforms, ROCK1 and ROCK2, has been determined and compared with other widely used ROCK inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Lower IC50 values indicate higher potency.
| Inhibitor | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |
| This compound | 0.014 [1][2][3][4][5] | 0.003 [1][2][3][4][5] |
| Y-27632 | Not specified | Not specified |
| Fasudil | 0.33 (Ki)[6] | 0.158[6] |
| Ripasudil (K-115) | 0.051[7][8][9][10] | 0.019[7][8][9][10] |
Note: The IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes.
Rho/ROCK Signaling Pathway
The diagram below illustrates the central role of ROCK in mediating cellular functions downstream of the small GTPase RhoA. Activation of RhoA leads to the activation of ROCK, which in turn phosphorylates multiple downstream substrates, ultimately leading to the regulation of actin cytoskeleton dynamics and other cellular processes.
Caption: The Rho/ROCK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The IC50 values presented in this guide are typically determined using in vitro kinase assays. While the specific protocol for this compound is not publicly detailed, a general workflow for a ROCK activity assay is described below.
Representative In Vitro ROCK Inhibition Assay Workflow
This workflow outlines the key steps in determining the IC50 of an inhibitor against ROCK kinases using a luminescence-based kinase assay.
Caption: A typical workflow for an in vitro ROCK inhibition assay.
Key Steps in the Protocol:
-
Reagent Preparation: Recombinant human ROCK1 or ROCK2 enzyme, a suitable kinase assay buffer, ATP, and a substrate (e.g., a peptide derived from Myosin Phosphatase Target Subunit 1, MYPT1) are prepared. The inhibitor, this compound, is serially diluted to create a range of concentrations.
-
Reaction Setup: The enzyme, buffer, and varying concentrations of the inhibitor are added to the wells of a microplate.
-
Kinase Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate to each well.
-
Incubation: The plate is incubated at a controlled temperature (typically 30°C) to allow the enzymatic reaction to proceed.
-
Signal Detection: After incubation, a detection reagent is added to stop the reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining. A lower signal indicates higher kinase activity.
-
Data Analysis: The luminescence is measured using a plate reader. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Conclusion
This compound demonstrates high potency against both ROCK1 and ROCK2 isoforms, with IC50 values in the low nanomolar range. Its performance, when compared to other established ROCK inhibitors, suggests it is a highly effective tool for studying the physiological and pathological roles of the Rho/ROCK signaling pathway. Researchers are encouraged to consider the specific requirements of their experimental systems when selecting a ROCK inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ROCK Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Translational Potential of CAY10746 Versus Current Therapies for Diabetic Retinopathy
A Comparative Guide for Researchers and Drug Development Professionals
Diabetic retinopathy (DR) remains a leading cause of vision loss globally, creating a persistent need for novel therapeutic strategies. This guide provides a comparative analysis of CAY10746, a selective Rho kinase (ROCK) inhibitor, against current standard-of-care treatments for diabetic retinopathy. The objective is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview to aid in assessing the translational potential of this emerging therapeutic agent. This document summarizes available preclinical data for this compound and contrasts it with established therapies, highlighting both its promise and the existing data gaps crucial for future development.
Signaling Pathways in Diabetic Retinopathy: Targeting Vascular Dysfunction
Diabetic retinopathy is characterized by progressive damage to the retinal microvasculature. Key signaling pathways involved in this pathology include the Vascular Endothelial Growth Factor (VEGF) pathway and the Rho/Rho kinase (ROCK) pathway. Current therapies predominantly target the VEGF pathway, while this compound offers a distinct approach by inhibiting the ROCK pathway.
Safety Operating Guide
Proper Disposal of CAY10746: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of CAY10746
This document provides procedural guidance for the safe and compliant disposal of this compound, a selective Rho kinase (ROCK) inhibitor used in research. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection. The following procedures have been synthesized from general laboratory safety standards and available product safety information. Researchers, scientists, and drug development professionals should always consult their institution's specific hazardous waste management protocols and local regulations in conjunction with this guide.
Disposal Procedures for this compound
Proper disposal of this compound, as with any laboratory chemical, is a critical aspect of the research workflow. The primary recommendation is to dispose of this compound and its containers in accordance with local, state, and federal regulations[1]. It is imperative to prevent the release of this compound into the environment.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before initiating any disposal process, review your organization's specific chemical hygiene plan and hazardous waste disposal procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management plan.
-
Empty Containers: "Empty" containers that previously held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spillage.
-
Absorb solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste[1].
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other information required by your institution and local regulations.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by authorized hazardous waste personnel.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Quantitative Data Summary
At present, specific quantitative data regarding disposal parameters for this compound (e.g., concentration limits for drain disposal, specific neutralization agents) are not publicly available. The general principle of treating all concentrations as hazardous waste should be followed.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | General Best Practice |
| Spill Cleanup Absorbent | Inert, liquid-binding material (e.g., diatomite) | MedchemExpress SDS[1] |
| Decontamination Agent | Alcohol | MedchemExpress SDS[1] |
Experimental Workflow for Disposal
The proper disposal of this compound is an integral part of the experimental workflow. The following diagram illustrates the logical steps from the point of waste generation to its final disposal.
Caption: this compound Disposal Workflow Diagram.
References
Personal protective equipment for handling CAY10746
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of CAY10746, a selective Rho kinase (ROCK) inhibitor. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to adhere to standard laboratory safety protocols and wear the appropriate personal protective equipment. The following table summarizes the recommended PPE and safety measures.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if aerosolization is likely or ventilation is poor. | Prevents inhalation of the compound. |
| Ventilation | Work in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational Plan: Step-by-Step Handling and Use
Proper handling of this compound is essential to maintain its integrity and ensure the safety of laboratory personnel.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the solid compound at -20°C for up to one month or at -80°C for up to six months.[1]
-
Keep the container tightly sealed to prevent moisture contamination.
Preparation of Stock Solutions
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
This compound is soluble in DMSO.[1] Prepare stock solutions by dissolving the solid in an appropriate volume of DMSO.
-
For a 10 mM stock solution, dissolve 1 mg of this compound in 218.6 µL of DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Experimental Use
-
When diluting the stock solution for experiments, use the appropriate cell culture medium or buffer.
-
Always handle solutions containing this compound within a chemical fume hood or a biological safety cabinet.
-
After use, decontaminate all work surfaces and equipment with a suitable cleaning agent.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Unused solid this compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Unused stock solutions and experimental media containing this compound should be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be placed in a designated hazardous waste bag.
Disposal Procedure
-
Ensure all waste containers are securely sealed and clearly labeled with the contents ("Hazardous Waste: this compound").
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.
Minor Spills (Small Quantity)
-
Alert others in the immediate area of the spill.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.
-
Dispose of all contaminated materials as hazardous waste.
Major Spills (Large Quantity or Outside of a Fume Hood)
-
Evacuate the immediate area and alert others.
-
If the spill is flammable or volatile, eliminate all ignition sources.
-
Close the doors to the affected area to contain any vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
Visual Guidance: Workflow and Signaling Pathway
To further aid in the understanding of handling procedures and the compound's mechanism of action, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
